Ilginatinib
Description
Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. This compound competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, this compound inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs); JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPDWDAYHAZNT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115696 | |
| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239358-86-1 | |
| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-018 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILGINATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ilginatinib's JAK2 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent, orally bioavailable small molecule inhibitor of Janus kinase 2 (JAK2)[1][2]. As a key mediator in the signaling pathways of various cytokines and growth factors, the dysregulation of JAK2 activity is implicated in numerous myeloproliferative neoplasms (MPNs) and other hematological disorders[3]. This compound's therapeutic potential is intrinsically linked to its selectivity for JAK2 over other kinases, which minimizes off-target effects and associated toxicities. This technical guide provides an in-depth analysis of this compound's JAK2 selectivity profile, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Kinase Inhibition Profile
The selectivity of this compound has been characterized through various in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against the four members of the JAK family and other selected kinases. This quantitative data allows for a direct comparison of this compound's potency and selectivity.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK2 |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| TYK2 | 22 | 31 |
| Data sourced from MedchemExpress[1][2]. |
Table 2: this compound IC50 Values for Selected Off-Target Kinases
| Kinase Family | Kinase | Selectivity Fold vs. JAK2 |
| Src-family | SRC | 45 |
| Src-family | FYN | - |
| ABL | ABL | 45 |
| Receptor Tyrosine Kinase | FLT3 | 90 |
| Data reflects weak inhibition and is sourced from MedchemExpress[1]. A specific IC50 for FYN was not provided in the search results. |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the kinase inhibition and cellular proliferation data presented above.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against purified kinase enzymes.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Peptide substrate specific for the kinase (e.g., a poly-Glu-Tyr peptide).
-
This compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase enzyme and the peptide substrate in kinase reaction buffer. The final kinase concentration should be optimized for each enzyme to ensure a linear reaction rate.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on the proliferation of cells, particularly those dependent on JAK2 signaling.
Objective: To determine the concentration of this compound that inhibits 50% of the proliferation of a specific cell line (e.g., Ba/F3 cells expressing the JAK2 V617F mutation).
Materials:
-
Ba/F3-JAK2V617F cell line (or other relevant cell line).
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and appropriate antibiotics).
-
This compound, serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period, typically 72 hours[4].
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals. Gentle mixing on a plate shaker can aid this process.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. This compound exerts its therapeutic effect by inhibiting JAK2 within this pathway.
References
Ilginatinib (NS-018): A Selective JAK2V617F Inhibitor for Myeloproliferative Neoplasms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature blood cells. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired somatic mutation V617F in the Janus kinase 2 (JAK2) gene.[1][2] This mutation results in constitutive, cytokine-independent activation of the JAK-STAT signaling pathway, leading to uncontrolled cell proliferation and survival. Ilginatinib (NS-018) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of JAK2.[3][4] Preclinical studies have demonstrated its high selectivity for JAK2 over other JAK family members and its efficacy in suppressing the growth of cells harboring the JAK2V617F mutation. In mouse models of MPN, this compound has been shown to reduce splenomegaly, improve bone marrow fibrosis, and prolong survival, notably without causing the significant anemia or thrombocytopenia associated with other JAK inhibitors.[3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical pathways and workflows.
The JAK-STAT Signaling Pathway and the Role of JAK2V617F
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses.
Normal Pathway Activation:
-
Cytokine Binding: A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.
-
JAK Activation: This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for STAT proteins.[6]
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are phosphorylated by the JAKs. Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.[6]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.
Pathogenesis of the JAK2V617F Mutation: The V617F mutation occurs in the pseudokinase domain (JH2) of JAK2, a region that normally exerts an inhibitory effect on the adjacent kinase domain (JH1). The mutation disrupts this auto-inhibition, leading to constitutive activation of the kinase domain, even in the absence of cytokine binding.[1] This results in persistent downstream signaling, primarily through STAT3 and STAT5, driving the excessive production of hematopoietic cells characteristic of MPNs.[1][7]
Mechanism of Action of this compound
This compound (NS-018) is a small molecule inhibitor that functions by competing with ATP for binding to the kinase domain of JAK2.[4] By occupying the ATP-binding site, it prevents the transfer of phosphate to JAK2 itself and its downstream substrates, thereby blocking the entire signaling cascade.[6][8] Its potent and highly selective inhibition of JAK2 leads to the suppression of STAT3 and STAT5 phosphorylation, which in turn inhibits the proliferation of JAK2V617F-mutant cells and reduces the pathological hallmarks of MPNs.[3]
Quantitative Data
This compound's activity has been quantified in various preclinical assays, highlighting its potency and selectivity.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Selectivity vs. JAK2 | Reference |
| JAK2 | Kinase Assay | 0.72 nM | - | [3] |
| JAK1 | Kinase Assay | 33 nM | 46-fold | [3] |
| JAK3 | Kinase Assay | 39 nM | 54-fold | [3] |
| Tyk2 | Kinase Assay | 22 nM | 31-fold | [3] |
| SRC | Kinase Assay | Inhibited | - | [3] |
| FYN | Kinase Assay | Inhibited | - | [3] |
| ABL | Kinase Assay | Weakly Inhibited | 45-fold | [3] |
| FLT3 | Kinase Assay | Weakly Inhibited | 90-fold | [3] |
| JAK2V617F Mutant Cells | Cell Proliferation | 11-120 nM | - | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of MPN
| Mouse Model | Treatment Regimen | Key Outcomes | Reference |
| Ba/F3-JAK2V617F Xenograft | 12.5 - 100 mg/kg, oral | - Potently prolonged survival- Reduced splenomegaly | [3] |
| JAK2V617F Bone Marrow Transplant | Daily oral administration | - Prevented splenomegaly (spleen weight 0.49g vs. 2.07g in vehicle)- Improved bone marrow fibrosis- No significant decrease in RBC or platelet counts | [5] |
Experimental Protocols
The evaluation of JAK2 inhibitors like this compound involves a series of standardized in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes; a suitable peptide substrate; ATP; and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture containing the specific JAK enzyme, substrate, and serially diluted this compound in an appropriate buffer.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability of JAK2V617F-positive cell lines.
Methodology:
-
Cell Lines: Human erythroleukemia (HEL) or UKE-1 cells, which are homozygous for the JAK2V617F mutation.
-
Procedure: Cells are seeded into 96-well plates and treated with a range of this compound concentrations.
-
Incubation: Plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: Results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Western Blot Analysis of STAT Phosphorylation
Objective: To confirm the inhibition of downstream JAK2 signaling by this compound.
Methodology:
-
Cell Treatment: JAK2V617F-positive cells (e.g., HEL) are treated with this compound at various concentrations for a short period (e.g., 1-4 hours).
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5), total STAT5, p-STAT3, and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the p-STAT bands is quantified and normalized to the corresponding total STAT protein levels to determine the extent of inhibition.
In Vivo Efficacy in a JAK2V617F Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a living organism recapitulating MPN.
Methodology:
-
Model Generation: A common model involves the retroviral transduction of murine bone marrow cells with human JAK2V617F, followed by transplantation into lethally irradiated syngeneic recipient mice.[2][9]
-
Treatment: Once the disease phenotype (e.g., elevated hematocrit, splenomegaly) is established, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, typically once or twice daily.
-
Monitoring: Mice are monitored for survival, body weight, and clinical signs of disease. Peripheral blood is collected periodically for complete blood counts (CBC).
-
Endpoint Analysis: At the end of the study, mice are euthanized. Spleens and livers are weighed to assess organomegaly. Bone marrow and spleen tissues are collected for histological analysis, including reticulin staining to assess the degree of fibrosis.[5]
Summary and Future Directions
This compound (NS-018) is a highly potent and selective JAK2 inhibitor that demonstrates significant promise for the treatment of myeloproliferative neoplasms. Its mechanism of action directly targets the constitutively active JAK2V617F kinase, a central driver of these diseases. Preclinical data robustly support its efficacy in reducing disease burden in MPN models.[3][5] A key distinguishing feature observed in these models is its ability to confer therapeutic benefits without inducing the severe cytopenias that can be a limiting factor for other JAK inhibitors.[5]
Ongoing clinical trials, such as the Phase 2b study in myelofibrosis patients with severe thrombocytopenia (NS-018-201), are critical for determining its safety and efficacy profile in the patient population that stands to benefit most.[10] Future research will likely focus on combination therapies and identifying predictive biomarkers to optimize patient selection. The continued development of this compound represents an important advancement in providing more targeted and potentially better-tolerated therapeutic options for patients with JAK2V617F-positive MPNs.
References
- 1. Givinostat: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib: A Technical Guide to a Potent JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It demonstrates significant activity against both wild-type JAK2 and the pathogenic JAK2V617F mutant, a key driver in myeloproliferative neoplasms (MPNs).[2] this compound also exhibits inhibitory effects on Src-family kinases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its mechanism of action and relevant experimental data. Detailed methodologies for key assays are described to facilitate further research and development.
Chemical Structure and Properties
This compound is a synthetic organic compound with the chemical formula C21H20FN7.[3] Its structure features a pyridine-diamine core.
| Identifier | Value |
| IUPAC Name | N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine |
| SMILES | CN1N=CC(C2=CC(N--INVALID-LINK--C)=NC(NC4=NC=CN=C4)=C2)=C1[3] |
| InChI Key | UQTPDWDAYHAZNT-AWEZNQCLSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H20FN7 | [3] |
| Molecular Weight | 389.43 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | DMSO: 85 mg/mL (199.58 mM) | [3] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of JAK2, acting as an ATP-competitive inhibitor.[3][4] Its primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, which is crucial for the proliferation and survival of cells in various hematological malignancies.[1][2] The mutated JAK2V617F, commonly found in MPNs, leads to constitutive activation of this pathway, and this compound effectively inhibits this aberrant signaling.[1] In addition to its potent JAK2 inhibition, this compound also demonstrates activity against Src-family kinases, particularly SRC and FYN.[3]
Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| JAK2 | 0.72[3] |
| TYK2 | 22[3] |
| JAK1 | 33[3] |
| JAK3 | 39[3] |
Cellular Activity
This compound demonstrates potent anti-proliferative activity against cell lines that harbor constitutively activated JAK2, such as those with the JAK2V617F or MPLW515L mutations.[5] The IC50 values in these cell lines typically range from 11 to 120 nM.[5]
Signaling Pathway
This compound targets the JAK2/STAT3 signaling pathway. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Protocols
The following sections outline the general methodologies used to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
Methodology: A common method for this is a radiometric filter binding assay or a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are combined with the diluted this compound or DMSO control in a microplate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a signal.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for a typical in vitro kinase assay.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.
-
Cell Seeding: Cells (e.g., Ba/F3 cells expressing JAK2V617F) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a cell-based proliferation (MTT) assay.
References
- 1. Facebook [cancer.gov]
- 2. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
Ilginatinib (NS-018): A Technical Guide to its ATP-Competitive Inhibition of JAK2
Abstract
Ilginatinib (also known as NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions via an ATP-competitive mechanism, demonstrating high selectivity for JAK2 over other JAK family members and various other kinases.[1][2] Developed for the treatment of myeloproliferative neoplasms such as myelofibrosis, this compound targets the dysregulated JAK-STAT signaling pathway that is a hallmark of these diseases.[3][4] Preclinical studies have demonstrated its ability to preferentially inhibit cells harboring the common JAK2V617F mutation.[5] Clinical investigations have established its pharmacokinetic and pharmacodynamic profile in patients, identifying a therapeutic dose with manageable safety.[4][6] This guide provides an in-depth overview of this compound's mechanism of action, kinase inhibition profile, experimental protocols for its characterization, and its effects on downstream signaling.
Introduction: JAK/STAT Signaling in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine and growth factor signaling. This signaling is critical for hematopoiesis and immune response. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is frequently dysregulated in myeloproliferative neoplasms (MPNs).[4] A significant number of patients with MPNs harbor an acquired somatic mutation in the JAK2 gene, most commonly a valine-to-phenylalanine substitution at position 617 (JAK2V617F), which leads to constitutive, cytokine-independent activation of the kinase and downstream signaling pathways, resulting in uncontrolled cell proliferation.[3][5] this compound was specifically designed to inhibit this constitutively active signaling.
Core Mechanism: ATP-Competitive Inhibition of JAK2
Principle of ATP-Competitive Inhibition
ATP-competitive inhibitors are the most common class of kinase inhibitors.[7] These molecules are designed to bind to the ATP-binding pocket within the kinase catalytic domain. By occupying this site, the inhibitor physically prevents the binding of the endogenous substrate, adenosine triphosphate (ATP). This blockade prevents the phosphotransferase reaction, thereby inhibiting the phosphorylation of downstream protein substrates and interrupting the signaling cascade.[7]
Molecular Interactions and Selectivity
This compound is a highly selective inhibitor of JAK2.[1] X-ray co-crystal structure analysis has provided insight into its binding mode, revealing unique hydrogen-bonding interactions between this compound and the Gly993 residue of JAK2.[5] This specific interaction is believed to be a key determinant of its selectivity, particularly for the activated conformation of the JAK2V617F mutant kinase.[5] This preferential binding translates to greater potency against cells harboring the mutation compared to those with wild-type JAK2.[5] In addition to its primary target, this compound also demonstrates inhibitory activity against Src-family kinases, notably SRC and FYN.[1]
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.
Table 1: Biochemical Potency of this compound Against JAK Family Kinases
This table summarizes the IC₅₀ values from in vitro enzymatic assays.
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 0.72 | - | [1] |
| Tyk2 | 22 | 31-fold | [1] |
| JAK1 | 33 | 46-fold | [1] |
| JAK3 | 39 | 54-fold | [1] |
Table 2: Cellular Activity and Selectivity of this compound
This table presents the antiproliferative IC₅₀ values in Ba/F3 murine pro-B cells engineered to express either wild-type or mutant JAK2.
| Cell Line | IC₅₀ (nM) | V617F/WT Selectivity Ratio | Reference |
| Ba/F3-JAK2V617F | 470 | 4.3-fold | [5] |
| Ba/F3-JAK2WT (IL-3 stimulated) | 2000 | - | [5] |
Pharmacodynamics: Downstream Pathway Modulation
By inhibiting JAK2, this compound effectively blocks the phosphorylation and subsequent activation of its primary downstream targets, the STAT proteins (primarily STAT3 and STAT5).[1] In a normal state, upon cytokine binding, JAK2 phosphorylates the intracellular domain of the receptor, creating docking sites for STATs. JAK2 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. This compound's inhibition of JAK2 prevents STAT phosphorylation, halting this entire cascade.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Ilginatinib's Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It also demonstrates inhibitory activity against Src-family kinases.[2] As an ATP-competitive inhibitor, this compound targets both wild-type JAK2 and the constitutively active JAK2V617F mutant, a common driver in myeloproliferative neoplasms (MPNs).[3] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the JAK2/STAT3 signaling pathway.[3] This pathway is crucial for normal hematopoiesis and becomes dysregulated in various cancers. Additionally, this compound's inhibition of Src-family kinases contributes to its overall cellular effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's inhibitory activity.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | ~46-fold |
| JAK3 | 39 | ~54-fold |
| TYK2 | 22 | ~31-fold |
| SRC | Potent Inhibition (Specific IC50 not consistently reported) | - |
| FYN | Potent Inhibition (Specific IC50 not consistently reported) | - |
Source:[4]
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line / Condition | IC50 (nM) | Key Mutation |
| Cell lines with JAK2V617F or MPLW515L mutations | 11-120 | Constitutively active JAK2 signaling |
| CFU-GM from MDS-derived BMMNCs | Suppression at 500 nM | - |
| Phosphorylation of STAT3 in CFU-GM from MDS patients | Suppression at 1000 nM | - |
Source:[5]
Downstream Signaling Pathways
The JAK2/STAT3 Pathway
The canonical JAK2/STAT3 pathway is a principal target of this compound. Upon cytokine binding to their receptors, JAK2 is activated and subsequently phosphorylates STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation.
This compound, by inhibiting JAK2, prevents the phosphorylation of STAT3, thereby blocking its downstream transcriptional activity.[5] This leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation: STAT3 promotes the transcription of genes that drive the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting STAT3 activation, this compound can induce cell cycle arrest, primarily at the G1/S transition.
-
Induction of Apoptosis: STAT3 upregulates the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). Inhibition of STAT3 by this compound can lead to a decrease in these anti-apoptotic proteins and an increase in pro-apoptotic proteins (e.g., Bax, Bak), ultimately triggering the caspase cascade and apoptosis.
-
Modulation of Inflammatory Cytokines: The JAK/STAT pathway is a key regulator of inflammatory cytokine production. This compound's inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Src-Family Kinase Signaling
This compound also inhibits Src-family kinases, particularly SRC and FYN.[4] Src kinases are non-receptor tyrosine kinases that play a role in various cellular processes, including cell adhesion, migration, and proliferation. The downstream effects of Src inhibition by this compound can include:
-
Disruption of Focal Adhesions: Src kinases are involved in the signaling cascades initiated by integrins at focal adhesions. Inhibition can lead to reduced cell adhesion and migration.
-
Modulation of other Signaling Pathways: Src kinases can act as upstream regulators of other signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Inhibition of Src can therefore have broader effects on cell signaling.
Experimental Protocols
Western Blot for Phospho-STAT3
This protocol is used to determine the phosphorylation status of STAT3, a direct downstream target of JAK2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT3 antibody to normalize for protein loading.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat cells with various concentrations of this compound for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Forming Unit (CFU) Assay
This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Methylcellulose-based medium
-
35 mm culture dishes
-
Hematopoietic progenitor cells (e.g., bone marrow mononuclear cells)
-
Incubator (37°C, 5% CO2, high humidity)
Procedure:
-
Cell Preparation: Isolate hematopoietic progenitor cells.
-
Plating: Mix the cells with the methylcellulose-based medium containing various concentrations of this compound or vehicle control.
-
Incubation: Plate the cell mixture into 35 mm culture dishes and incubate for 7-14 days.
-
Colony Counting: Count the number and type of colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
Data Analysis: Compare the number of colonies in the this compound-treated groups to the control group.
Conclusion
This compound exerts its therapeutic effects primarily through the potent and selective inhibition of the JAK2/STAT3 signaling pathway, with additional contributions from the inhibition of Src-family kinases. This leads to a reduction in cell proliferation, induction of apoptosis, and modulation of the inflammatory response in malignant cells dependent on these pathways. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound's downstream effects in both preclinical and clinical research settings.
References
- 1. stemcell.com [stemcell.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
Ilginatinib's Impact on STAT3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other malignancies, making it a critical target for therapeutic intervention. A primary downstream effector of JAK2 is the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 through phosphorylation is implicated in promoting cell proliferation, survival, and inflammation. This technical guide provides an in-depth overview of the effect of this compound on STAT3 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound exerts its inhibitory effect on STAT3 phosphorylation by directly targeting its upstream kinase, JAK2. In the canonical JAK/STAT signaling cascade, the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors leads to the activation of receptor-associated JAKs.[3] Activated JAK2 then phosphorylates STAT3 at the Tyr705 residue.[4][5] This phosphorylation event is crucial for the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[3] By selectively inhibiting JAK2, this compound effectively blocks this phosphorylation cascade, leading to a reduction in phosphorylated STAT3 (p-STAT3) levels.[6]
Quantitative Data on STAT3 Phosphorylation Inhibition
Several studies have demonstrated the dose-dependent inhibitory effect of this compound on STAT3 phosphorylation in various cellular contexts.
| Cell Line/Model System | This compound Concentration | Observed Effect on STAT3 Phosphorylation | Reference |
| Colony-forming unit-granulocyte/macrophage (CFU-GM) from Myelodysplastic Syndrome (MDS) patients | 1 µM | Suppression of STAT3 phosphorylation. | [7] |
| Human Multiple Myeloma (MM) Cell Lines (U266, RPMI 8226, PCM6) | >100 nmol/L | Dose-dependent suppression of IL-6-induced STAT3 phosphorylation. | [6] |
Table 1: Summary of Quantitative Data on this compound's Effect on STAT3 Phosphorylation.
Experimental Protocols
Western Blotting for the Detection of Phosphorylated STAT3 (p-STAT3 Tyr705)
This protocol outlines a standard method for assessing the levels of phosphorylated STAT3 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., U266, RPMI 8226) in appropriate culture medium and incubate until they reach 70-80% confluency.
-
For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 4, or 24 hours).
-
If applicable, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for the final 15-30 minutes of the incubation period.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145) diluted in blocking buffer overnight at 4°C.[4][5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 (e.g., from Cell Signaling Technology, Cat# 9139) or a housekeeping protein like β-actin.[4]
Visualizations
Signaling Pathway of this compound's Action on STAT3 Phosphorylation
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Ilginatinib's Inhibition of Src Family Kinases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor primarily recognized for its high affinity and selectivity for Janus kinase 2 (JAK2).[1][2] This characteristic has positioned it as a therapeutic candidate for myeloproliferative neoplasms (MPNs), which are frequently driven by aberrant JAK2 signaling.[2][3] However, the kinase selectivity profile of this compound extends beyond the JAK family, demonstrating significant inhibitory activity against members of the Src family of non-receptor tyrosine kinases. This dual JAK/Src inhibitory profile presents a unique mechanistic action that may offer broader therapeutic potential and warrants detailed investigation.
This technical guide provides an in-depth analysis of this compound's activity against Src family kinases, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Profile of this compound
This compound exhibits a distinct selectivity profile, with potent inhibition of JAK2 and notable activity against the Src family kinases, SRC and FYN. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, highlighting its dual activity.
| Kinase Target | IC50 (nM) | Fold Selectivity over JAK2 |
| JAK Family | ||
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| TYK2 | 22 | 31 |
| Src Family | ||
| SRC | 32 | 44 |
| FYN | 19 | 26 |
| Other Kinases | ||
| ABL | 32 | 45 |
| FLT3 | 65 | 90 |
Data compiled from Nakaya et al., 2011.[2]
Core Signaling Pathway: Src Family Kinase Activation and Inhibition by this compound
Src family kinases are integral components of numerous signaling pathways that regulate critical cellular processes, including proliferation, survival, migration, and angiogenesis. Their activation is tightly regulated and, when dysregulated, can contribute to oncogenesis. The following diagram illustrates a simplified signaling cascade involving Src and its inhibition by this compound.
Caption: Src Signaling Pathway and this compound Inhibition.
Experimental Protocols
The characterization of this compound's inhibitory effect on Src family kinases involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., poly-GT)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF® detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
This compound serial dilutions
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.
-
In a 384-well plate, add the Src kinase and the this compound dilutions (or DMSO for control).
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF® detection reagents diluted in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot Analysis of Src Phosphorylation
This assay assesses the ability of this compound to inhibit Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416).
Materials:
-
Human cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Src to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src at each this compound concentration.
Experimental Workflow for Kinase Inhibitor Characterization
The preclinical evaluation of a kinase inhibitor like this compound follows a structured workflow, progressing from initial high-throughput screening to in-depth cellular and in vivo characterization.
Caption: Kinase Inhibitor Characterization Workflow.
Conclusion
This compound is a potent kinase inhibitor with a dual specificity for the JAK and Src families of kinases. While its development has primarily focused on its JAK2 inhibitory activity for the treatment of myeloproliferative neoplasms, its significant inhibition of SRC and FYN suggests a broader therapeutic potential. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound's effects on Src kinase signaling. Further investigation into the synergistic or independent roles of JAK and Src inhibition in various disease contexts is warranted to fully elucidate the therapeutic utility of this dual-acting inhibitor.
References
The Discovery and Development of NS-018: A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms
A Technical Guide for Researchers and Drug Development Professionals
NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that are frequently dysregulated in myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of NS-018, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for the pivotal experiments that have defined its therapeutic potential.
Introduction to NS-018 and its Target
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A key driver of these diseases is the constitutive activation of the JAK-STAT signaling pathway, often due to a single somatic mutation, V617F, in the JAK2 gene. NS-018 was discovered through a screening program aimed at identifying potent and selective JAK2 inhibitors.[1] It is an orally bioavailable, ATP-competitive inhibitor that has demonstrated significant therapeutic efficacy in preclinical models and clinical trials of myelofibrosis.[1][2]
Mechanism of Action: Targeting the JAK-STAT Pathway
NS-018 exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[3] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of genes involved in cell proliferation, differentiation, and survival.[1]
Figure 1: Simplified signaling pathway of JAK-STAT and the inhibitory action of NS-018.
Preclinical Development
The preclinical evaluation of NS-018 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Kinase and Cell-Based Assays
NS-018 demonstrated potent inhibition of JAK2 kinase activity with high selectivity over other JAK family members.[1][3] This selectivity is crucial for minimizing off-target effects. The compound also showed potent anti-proliferative activity against hematopoietic cell lines harboring the JAK2V617F mutation.[1]
Table 1: In Vitro Kinase Inhibitory Activity of NS-018
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| Data sourced from MedchemExpress and reflects the high selectivity of NS-018 for JAK2.[3] |
Table 2: Anti-proliferative Activity of NS-018 in Hematopoietic Cell Lines
| Cell Line | Expressed Mutation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Data from a study on the efficacy of NS-018 in primary cells and mouse models of myeloproliferative neoplasms.[1] |
In Vivo Efficacy in Mouse Models
NS-018 was evaluated in a JAK2V617F bone marrow transplantation mouse model of myelofibrosis. Oral administration of NS-018 led to significant improvements in key disease parameters, including reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival, without causing significant hematologic toxicity. In a separate study with V617F-TG mice, NS-018 treatment prevented the progression of anemia.[1]
Table 3: In Vivo Efficacy of NS-018 in a JAK2V617F Mouse Model
| Treatment Group | Dosage | Outcome |
| Vehicle | - | Progressive disease |
| NS-018 | 25 mg/kg (BID) | Reduced leukocytosis and splenomegaly, improved survival |
| NS-018 | 50 mg/kg (BID) | Further reduction in leukocytosis and splenomegaly, prevention of anemia progression, prolonged survival |
| BID: twice daily. Data from studies on the efficacy of NS-018 in mouse models of myeloproliferative neoplasms.[1] |
Clinical Development
NS-018 has undergone clinical evaluation in patients with myelofibrosis, demonstrating promising efficacy and a manageable safety profile.
Phase I/II Study (NCT01423851)
A Phase I/II, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and clinically active dose of NS-018 in patients with myelofibrosis.[2][4] The study enrolled 48 patients, 48% of whom had previously received a JAK inhibitor.[2]
Table 4: Efficacy Results from the Phase I Portion of the NS-018-101 Study
| Efficacy Endpoint | Result |
| ≥50% reduction in palpable spleen size | 56% of patients |
| Improvement in myelofibrosis-associated symptoms | Observed |
| Improvement in bone marrow fibrosis grade | 37% of evaluable patients after 3 cycles |
| Data from the phase I, dose-escalation portion of a phase I/II study of NS-018 in patients with myelofibrosis.[2] |
The most common drug-related adverse events were thrombocytopenia (27%), anemia (15%), dizziness (23%), and nausea (19%).[2] A once-daily dose of 300 mg was selected for the Phase II portion of the study.[2]
Phase 2b Study (NS-018-201; NCT04854096)
A multinational, multicenter, randomized, controlled Phase 2b trial is currently underway to compare the efficacy and safety of NS-018 (300mg twice daily) versus the best available therapy (BAT) in patients with primary or secondary myelofibrosis and severe thrombocytopenia.[5][6] The co-primary endpoints are the reduction of spleen size and symptomatic scores.[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical development of NS-018.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of NS-018 against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
NS-018 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of NS-018 in kinase buffer.
-
In a 384-well plate, add the diluted NS-018 or vehicle (DMSO) to the appropriate wells.
-
Add the JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT or XTT)
Objective: To determine the anti-proliferative activity of NS-018 on hematopoietic cell lines.
Materials:
-
Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NS-018 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of NS-018 or vehicle (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Western Blot Analysis of STAT Phosphorylation
Objective: To assess the effect of NS-018 on the phosphorylation of STAT proteins in JAK2-activated cells.
Materials:
-
Ba/F3-JAK2V617F cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
NS-018 stock solution (in DMSO)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat Ba/F3-JAK2V617F cells with increasing concentrations of NS-018 for a specified time (e.g., 3 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin).
Figure 2: Preclinical experimental workflow for the development of NS-018.
JAK2V617F Bone Marrow Transplantation Mouse Model
Objective: To evaluate the in vivo efficacy of NS-018 in a mouse model that recapitulates human myelofibrosis.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., lethally irradiated C57BL/6)
-
Retroviral vector encoding JAK2V617F
-
5-Fluorouracil (5-FU)
-
Bone marrow harvesting and cell culture reagents
-
NS-018 formulation for oral gavage
-
Calipers for spleen measurement
-
Complete blood count analyzer
-
Histology reagents
Procedure:
-
Donor Cell Preparation: Treat donor mice with 5-FU to enrich for hematopoietic stem cells. Harvest bone marrow cells and transduce them with a retrovirus encoding JAK2V617F.
-
Transplantation: Lethally irradiate recipient mice and transplant the transduced bone marrow cells via tail vein injection.
-
Disease Development: Monitor the mice for the development of a myeloproliferative neoplasm phenotype, including elevated white blood cell counts and splenomegaly.
-
Treatment: Once the disease is established, randomize the mice into treatment (NS-018) and vehicle control groups. Administer NS-018 by oral gavage at the desired doses and schedule.
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and overall health.
-
Perform regular complete blood counts.
-
Measure spleen size with calipers.
-
At the end of the study, euthanize the mice and perform histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.
-
Monitor survival over the course of the study.
-
Conclusion
NS-018 is a promising, potent, and selective JAK2 inhibitor with a well-characterized mechanism of action and demonstrated efficacy in both preclinical models and clinical trials of myelofibrosis. Its development has been guided by a rigorous series of in vitro and in vivo experiments that have established its therapeutic potential. The ongoing Phase 2b study will further elucidate the role of NS-018 in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia, a population with high unmet medical need. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the science behind NS-018 and the broader field of JAK inhibition.
References
- 1. Transduction-Transplantation Mouse Model of Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Ilginatinib (NS-018): A Technical Guide for Myeloproliferative Neoplasm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of mature blood cells. A key driver in many MPN cases is the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation, V617F, in JAK2.[1][2] Ilginatinib (formerly NS-018) is a potent and selective small-molecule inhibitor of JAK2, demonstrating significant promise in preclinical and clinical studies for the treatment of MPNs, particularly myelofibrosis (MF). This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction to this compound (NS-018)
This compound is an orally bioavailable, selective inhibitor of JAK2.[3] It targets the hyperactivated JAK/STAT pathway, which is a hallmark of MPNs.[2][3] The discovery of the JAK2 V617F mutation in a majority of patients with polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) spurred the development of targeted JAK2 inhibitors like this compound.[1][4] Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a degree of selectivity for JAK2, which may offer a favorable safety profile.[1][5] It has also been shown to inhibit Src-family kinases. This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of myelofibrosis.[6][7]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2. In MPNs, the JAK2 V617F mutation leads to constitutive activation of the JAK2 protein, resulting in cytokine-independent cell growth and the clinical manifestations of the disease.[4] this compound binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[4][5] This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis in malignant hematopoietic cells.[8]
Signaling Pathway
Preclinical Data
This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models of myeloproliferative neoplasms.
In Vitro Kinase and Cell Line Activity
This compound is a highly potent inhibitor of JAK2 with an IC50 of 0.72 nM. It demonstrates 46-fold, 54-fold, and 31-fold selectivity for JAK2 over JAK1, JAK3, and Tyk2, respectively.[5] The compound has also shown inhibitory activity against Src-family kinases. In cellular assays, this compound effectively suppresses the growth of cell lines harboring the JAK2 V617F mutation or other activating mutations that signal through JAK2.[8] Notably, it shows greater selectivity for cells expressing the mutant JAK2V617F over wild-type JAK2.
| Target | IC50 (nM) | Reference |
| JAK2 | 0.72 | [5] |
| JAK1 | 33 | [5] |
| JAK3 | 39 | [5] |
| Tyk2 | 22 | [5] |
| Cell Line | Mutation/Activation | IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | JAK2 V617F | 60 | [8] |
| SET-2 | JAK2 V617F | 120 | [8] |
| Ba/F3-MPLW515L | MPL W515L (JAK2 dependent) | 11-120 | [5][8] |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11-120 | [5][8] |
| Ba/F3-JAK2WT + IL-3 | Wild-Type JAK2 | 2000 |
In Vivo Efficacy in MPN Mouse Models
In murine models of MPN driven by the JAK2 V617F mutation, oral administration of this compound has demonstrated significant therapeutic efficacy.[1][4] Treatment with this compound led to a reduction in splenomegaly, decreased leukocytosis, and improved bone marrow fibrosis.[9] Importantly, these therapeutic effects were achieved without causing significant reductions in red blood cell or platelet counts, a common side effect of less selective JAK2 inhibitors.[9] Furthermore, this compound treatment resulted in a prolonged survival rate in these animal models.[1]
| Mouse Model | Key Findings | Dosage (p.o.) | Reference |
| Ba/F3-JAK2V617F inoculated | Reduced splenomegaly, prolonged survival | 12.5, 25, 50, 100 mg/kg | [5][8] |
| JAK2 V617F transgenic | Reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis; prolonged survival | Not specified | [8] |
| JAK2 V617F Bone Marrow Transplant | Reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, prolonged survival without decreasing RBC or platelet counts | 50 mg/kg (twice daily) | [9] |
Clinical Development
This compound is being evaluated in clinical trials for patients with myelofibrosis.
Phase I/II Study (NCT01423851)
A Phase I/II, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and clinically active dose of this compound in patients with primary MF, post-PV MF, or post-ET MF.[3] A total of 48 patients were treated, with 48% having received prior treatment with a JAK inhibitor.[3] The most common drug-related adverse events were thrombocytopenia, anemia, dizziness, and nausea.[3] The study established 300 mg once daily as the recommended Phase II dose.[3] In terms of efficacy, a ≥50% reduction in palpable spleen size was achieved in 56% of patients (47% of those with prior JAK inhibitor treatment).[3] Improvements in myelofibrosis-associated symptoms were also observed, and bone marrow fibrosis grade improved in 37% of evaluable patients after three cycles.[3]
Phase IIb Study (NCT04854096)
A Phase IIb, open-label, multicenter, randomized, controlled study is currently underway to assess the efficacy and safety of this compound versus the best available therapy (BAT) in patients with MF and severe thrombocytopenia (platelet count <50,000/μL).[10][11] This study will provide further data on the potential of this compound in a patient population with limited treatment options.[11]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other JAK2 inhibitors.
In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for JAK2), and the substrate peptide.
-
Assay Plating:
-
Add 2.5 µL of the master mix to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted this compound to the appropriate wells. For control wells, add 0.5 µL of DMSO.
-
-
Enzyme Addition: Dilute the recombinant JAK2 enzyme in kinase assay buffer to the desired concentration. Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of JAK2-dependent hematopoietic cell lines.
Materials:
-
Ba/F3-JAK2V617F or other suitable hematopoietic cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)
-
This compound
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating: Harvest cells in the exponential growth phase and adjust the cell density to 5 x 10^4 cells/mL in complete culture medium. Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare a 2X serial dilution of this compound in complete culture medium. Add 50 µL of the diluted compound to the appropriate wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value as described for the kinase assay.
Erythroid Colony Formation Assay
This assay assesses the effect of this compound on the formation of erythroid colonies from bone marrow progenitor cells.
Materials:
-
Bone marrow mononuclear cells (BMMCs) isolated from mice or human donors
-
Semi-solid methylcellulose medium supplemented with cytokines for erythroid differentiation (e.g., MethoCult™)
-
This compound
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate BMMCs using density gradient centrifugation.
-
Plating: Resuspend the BMMCs in Iscove's Modified Dulbecco's Medium (IMDM). Add a defined number of cells (e.g., 2 x 10^4 for mouse BMMCs) to the methylcellulose medium containing various concentrations of this compound.
-
Incubation: Vortex the mixture thoroughly and dispense 1.1 mL into each 35 mm culture dish using a syringe. Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
Colony Counting: Enumerate erythroid colonies (e.g., CFU-E and BFU-E) under an inverted microscope based on their characteristic morphology and red color from hemoglobin.
-
Data Analysis: Plot the number of colonies against the this compound concentration to determine its inhibitory effect on erythroid progenitor cell differentiation and proliferation.
In Vivo Myelofibrosis Mouse Model
This protocol describes the establishment of a JAK2 V617F-driven myelofibrosis model in mice via bone marrow transplantation.
Materials:
-
Donor and recipient mice (e.g., BALB/c)
-
Retroviral vector encoding JAK2 V617F and a marker gene (e.g., GFP)
-
Reagents for bone marrow isolation and cell culture
-
Irradiation source
-
This compound formulation for oral gavage
Procedure:
-
Retrovirus Production: Produce high-titer retrovirus in a suitable packaging cell line.
-
Donor Cell Transduction: Isolate bone marrow cells from donor mice. Culture the cells in the presence of cytokines and transduce them with the JAK2 V617F-expressing retrovirus.
-
Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Bone Marrow Transplantation: Inject a defined number of transduced bone marrow cells (e.g., 5 x 10^5) into the tail vein of the irradiated recipient mice.
-
Disease Development: Monitor the mice for the development of MPN-like features, such as increased white blood cell counts, which typically occurs within a few weeks.
-
Treatment: Once the disease is established, randomize the mice into treatment groups to receive either this compound or vehicle control via oral gavage daily for a specified duration (e.g., 40 days).
-
Monitoring and Endpoint Analysis:
-
Throughout the study, monitor peripheral blood counts, body weight, and overall survival.
-
At the end of the study, euthanize the mice and harvest spleens, livers, and femurs.
-
Measure spleen weight and perform histopathological analysis of the tissues to assess extramedullary hematopoiesis and bone marrow fibrosis (e.g., using reticulin staining).
-
Conclusion
This compound (NS-018) is a potent and selective JAK2 inhibitor with a compelling preclinical and clinical profile for the treatment of myeloproliferative neoplasms. Its ability to effectively target the underlying pathogenic pathway in MPNs, leading to significant improvements in disease parameters in both animal models and human patients, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other JAK2 inhibitors, contributing to the ongoing development of more effective therapies for patients with MPNs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 3. revvity.com [revvity.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mesoscale.com [mesoscale.com]
- 10. A functional in vitro assay for screening inhibitors of STAT5B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythroid progenitors in mouse bone marrow detected by macroscopic colony formation in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Kinase Selectivity of Ilginatinib versus other JAK Inhibitors
This technical guide provides a detailed analysis of the kinase selectivity profile of this compound in comparison to other Janus kinase (JAK) inhibitors. The document outlines quantitative selectivity data, the experimental methodologies used to determine kinase inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Kinase Selectivity in JAK Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors.[1][2][3][4] This pathway is integral to cellular processes such as immunity, cell division, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders, making JAKs attractive therapeutic targets.[5][6]
JAK inhibitors are classified based on their selectivity for different JAK family members.[4][7] The selectivity of these inhibitors is a crucial determinant of their efficacy and safety profiles, as each JAK isoform has distinct biological functions.[8][9] For instance, JAK2 is central to erythropoiesis, while JAK3 is primarily involved in lymphocyte function.[8] this compound (formerly NS-018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of JAK2 and Src-family kinases.[5][10][11] Understanding its selectivity is paramount for its clinical development and application.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific cell surface receptor.[1][2] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[1][2][12]
Caption: The canonical JAK-STAT signaling pathway.
Kinase Selectivity Profile of this compound
This compound is a potent inhibitor of JAK2, demonstrating significant selectivity for JAK2 over other JAK family members.[10][13] In biochemical assays, this compound inhibits JAK2 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, while its inhibition of JAK1, JAK3, and TYK2 is substantially less potent.[10][13] This selectivity profile suggests that this compound may offer a therapeutic advantage by primarily targeting JAK2-mediated signaling, which is often dysregulated in myeloproliferative neoplasms.[5] In addition to its effects on the JAK family, this compound also shows potent inhibition of Src-family kinases, particularly SRC and FYN.[10][13]
Table 1: Biochemical Potency of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity over JAK2 (Fold) |
| JAK1 | 33 | ~46x |
| JAK2 | 0.72 | 1x |
| JAK3 | 39 | ~54x |
| TYK2 | 22 | ~31x |
| Data sourced from MedchemExpress and Selleck Chemicals.[10][13] |
Comparative Kinase Selectivity of JAK Inhibitors
The clinical profiles of various JAK inhibitors are influenced by their distinct selectivity patterns. The following table provides a comparative overview of the biochemical potencies (IC50) of this compound and other notable JAK inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions.
Table 2: Comparative IC50 Values (nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Selectivity |
| This compound | 33 | 0.72 | 39 | 22 | JAK2[10][13] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2[14] |
| Fedratinib | - | 3 | - | - | JAK2[14] |
| Pacritinib | - | 23 | - | - | JAK2 |
| Momelotinib | 11 | 18 | - | - | JAK1/JAK2 |
| Tofacitinib | 112 | 20 | 1 | - | JAK3/JAK1[14] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | - | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Note: Data is compiled from multiple sources and serves as a comparative reference. Absolute values may differ based on assay conditions.[6][8] |
This compound is characterized by its moderate to high selectivity for JAK2.[6] While some sources report a 30- to 50-fold selectivity for JAK2 over other JAKs, other head-to-head comparisons have shown a more moderate 9-fold selectivity over JAK1.[6][10] In contrast, inhibitors like Ruxolitinib and Baricitinib show potent inhibition of both JAK1 and JAK2, while Tofacitinib preferentially targets JAK1 and JAK3.[7][15] Second-generation inhibitors such as Filgotinib and Upadacitinib were designed for greater JAK1 selectivity.[16][17]
Experimental Protocols for Determining Kinase Selectivity
The determination of kinase inhibitor selectivity relies on a variety of in vitro assays. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical (Enzymatic) Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[18] These assays are crucial for determining the intrinsic potency of an inhibitor against its target.
General Protocol:
-
Reagent Preparation: A purified, recombinant kinase is prepared along with a specific substrate (often a peptide) and ATP. The test inhibitor is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated together in the presence of varying concentrations of the inhibitor. The reaction is typically initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or measuring ATP depletion.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Ilginatinib's Role in Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilginatinib (NS-018) is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that regulate hematopoiesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on normal and malignant hematopoiesis, and detailed experimental protocols for its preclinical evaluation. This compound demonstrates significant promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), by selectively targeting the constitutively activated JAK2-STAT signaling pathway driven by mutations such as JAK2V617F. Preclinical studies have shown its efficacy in reducing splenomegaly and bone marrow fibrosis in mouse models of myelofibrosis, notably without causing severe thrombocytopenia, a common side effect of other JAK inhibitors. This guide serves as a comprehensive resource for researchers and drug development professionals working on novel therapies for hematological malignancies.
Introduction to this compound
This compound (formerly known as NS-018) is an orally bioavailable, ATP-competitive inhibitor of JAK2.[1] It is under investigation for the treatment of myelofibrosis, a serious bone marrow disorder characterized by the formation of scar tissue in the bone marrow, leading to impaired blood cell production.[2][3] The rationale for targeting JAK2 in myelofibrosis stems from the high prevalence of activating mutations in the JAK2 gene, most commonly the V617F mutation, in patients with this disease.[4] These mutations lead to constitutive activation of the JAK2-STAT signaling pathway, driving the aberrant proliferation of hematopoietic cells and the production of pro-inflammatory cytokines that contribute to the disease's pathology.[5]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2. This inhibition disrupts the downstream signaling cascade, primarily the STAT pathway, which is crucial for the proliferation and survival of hematopoietic cells.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling.[6] Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7]
In myelofibrosis, the JAK2V617F mutation leads to ligand-independent activation of JAK2, resulting in persistent phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[8] this compound's high selectivity for JAK2 allows it to effectively block this aberrant signaling.[9]
Kinase Selectivity Profile
This compound exhibits high selectivity for JAK2 over other JAK family members. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
| Table 1: In vitro kinase inhibitory activity of this compound.[8] |
Effects on Hematopoiesis
This compound has been shown to have differential effects on malignant versus normal hematopoiesis, a desirable characteristic for a therapeutic agent.
Inhibition of Malignant Hematopoiesis
Preclinical studies have demonstrated that this compound potently inhibits the proliferation of cell lines harboring the JAK2V617F mutation. Furthermore, it preferentially suppresses the formation of colony-forming units-granulocyte/macrophage (CFU-GM) from bone marrow mononuclear cells of patients with myelodysplastic syndromes (MDS), another hematological malignancy where JAK2 signaling can be dysregulated.
In a murine bone marrow transplantation (BMT) model of JAK2V617F-driven myelofibrosis, this compound treatment led to significant reductions in leukocytosis and splenomegaly.[4]
| Parameter | Vehicle Control | This compound (50 mg/kg, bid) | % Reduction |
| Spleen Weight (g) | 2.07 ± 0.08 | 0.49 ± 0.08 | 76% |
| White Blood Cell Count (x10⁹/L) | Markedly elevated | Reduced towards normal | - |
| Table 2: Efficacy of this compound in a JAK2V617F BMT mouse model.[4][10] |
Sparing of Normal Hematopoiesis
A key advantage of this compound is its minimal impact on normal hematopoiesis, particularly erythropoiesis and thrombopoiesis, at therapeutic concentrations. In the JAK2V617F BMT mouse model, this compound did not cause a significant decrease in red blood cell or platelet counts.[4] This is in contrast to some other JAK inhibitors that are associated with dose-limiting anemia and thrombocytopenia. This favorable safety profile is attributed to this compound's selectivity for the active conformation of JAK2, which is more prevalent in the context of the V617F mutation.[9]
Effects on Hematopoietic Progenitors
In vitro colony-forming assays have shown that this compound inhibits the formation of erythroid colonies (burst-forming unit-erythroid, BFU-E) from JAK2V617F transgenic mice at a significantly lower concentration than from wild-type mice, with IC₅₀ values of 360 nM and >600 nM, respectively.[11]
Impact on Megakaryopoiesis
The effect of selective JAK2 inhibition on megakaryopoiesis and platelet formation is an area of active research. While JAK2 is a key regulator of thrombopoietin (TPO) signaling, which is essential for megakaryocyte development, the observation that this compound does not cause severe thrombocytopenia suggests a complex interplay of signaling pathways. It is hypothesized that this compound's selectivity for the mutated JAK2 spares sufficient wild-type JAK2 signaling to maintain adequate platelet production.
Preclinical and Clinical Development
This compound has undergone extensive preclinical evaluation and is currently in clinical development for the treatment of myelofibrosis.
Preclinical Animal Models
The efficacy of this compound has been demonstrated in a bone marrow transplantation mouse model of myelofibrosis. In this model, BALB/c mice are lethally irradiated and then transplanted with bone marrow cells retrovirally transduced to express the human JAK2V617F mutation.[11] These mice develop a myelofibrosis-like disease characterized by leukocytosis, splenomegaly, and bone marrow fibrosis.[11]
| Finding | Observation |
| Leukocytosis | Reduced |
| Splenomegaly | Significantly reduced |
| Bone Marrow Fibrosis | Improved |
| Survival | Prolonged |
| Erythrocyte Count | No significant decrease |
| Platelet Count | No significant decrease |
| Table 3: Summary of this compound's effects in a JAK2V617F BMT mouse model.[4] |
Clinical Trials
This compound has been evaluated in a Phase 1/2 clinical trial (NCT01423851) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[2][12] The study assessed the safety, tolerability, and efficacy of this compound. A Phase 2b study (NCT04854096) is also underway to compare the efficacy and safety of this compound versus the best available therapy in patients with myelofibrosis and severe thrombocytopenia.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in hematopoiesis.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are used.
-
The kinase reaction is performed in a buffer containing ATP and a suitable peptide substrate.
-
This compound is added at various concentrations.
-
The reaction is incubated at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a mobility shift assay or an antibody-based detection system.
-
IC₅₀ values are calculated from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of hematopoietic cell lines.
Methodology:
-
Hematopoietic cell lines, such as Ba/F3 cells engineered to express JAK2V617F, are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay.
-
IC₅₀ values are determined from the dose-response curves.
Colony-Forming Unit (CFU) Assay
Objective: To evaluate the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Isolate bone marrow mononuclear cells (BMMNCs) from experimental animals or human subjects using density gradient centrifugation.
-
Plate the BMMNCs (e.g., 1 x 10⁵ cells/mL) in a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of hematopoietic cytokines (e.g., erythropoietin, stem cell factor, IL-3, IL-6, GM-CSF).
-
Add this compound at various concentrations to the culture.
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.
-
Identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate the percentage of colony inhibition at each drug concentration compared to the vehicle control.
Western Blot Analysis of STAT Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and STAT5.
Methodology:
-
Culture hematopoietic cells (e.g., JAK2V617F-expressing cell line) in the presence or absence of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3), total STAT3, phosphorylated STAT5 (pSTAT5), and total STAT5.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total STAT proteins.
Murine Bone Marrow Transplantation (BMT) Model of Myelofibrosis
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of myelofibrosis.
Methodology:
-
Harvest bone marrow cells from donor mice (e.g., BALB/c) treated with 5-fluorouracil to enrich for hematopoietic stem and progenitor cells.[13]
-
Transduce the bone marrow cells with a retrovirus encoding the human JAK2V617F mutation.[11]
-
Lethally irradiate recipient mice to ablate their endogenous hematopoietic system.[13]
-
Inject the transduced bone marrow cells into the tail vein of the recipient mice.[13]
-
After a period for engraftment and disease development, treat the mice with this compound (e.g., 50 mg/kg, orally, twice daily) or vehicle control.[4]
-
Monitor the mice regularly for changes in peripheral blood counts (leukocytes, erythrocytes, platelets), spleen size (by palpation or imaging), and overall survival.
-
At the end of the study, perform histological analysis of the bone marrow and spleen to assess the degree of fibrosis (e.g., using reticulin staining).[4]
Conclusion
This compound is a promising, selective JAK2 inhibitor with a distinct mechanism of action that translates to a favorable efficacy and safety profile in preclinical models of myelofibrosis. Its ability to potently inhibit the pathogenic JAK2V617F-driven signaling while sparing normal hematopoiesis addresses a key unmet need in the treatment of myeloproliferative neoplasms. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this compound and other selective JAK2 inhibitors in the context of hematological malignancies. Continued clinical development will be crucial in establishing the role of this compound in the management of myelofibrosis and related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myelofibrosisinsights.be [myelofibrosisinsights.be]
- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of STAT5 unveils its role in stem cell self-renewal in normal and leukemic hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferon-α in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Transduction-Transplantation Mouse Model of Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib and induction of tumor cell apoptosis
An In-Depth Technical Guide on Ilginatinib and the Induction of Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NS-018) is a potent and selective, orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of various malignancies, particularly myeloproliferative neoplasms (MPNs).[4][5][6] By targeting the constitutively activated JAK2 kinase, this compound effectively disrupts downstream signaling cascades, leading to the inhibition of cellular proliferation and the induction of apoptosis in tumor cells.[1][7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in promoting tumor cell apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and workflows.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[2] In many hematologic and solid tumors, aberrant activation of this pathway, often due to mutations like JAK2 V617F, leads to uncontrolled cell growth and survival.[5][6]
This compound exerts its therapeutic effect by competing with ATP for binding to the kinase domain of JAK2, including the mutated JAK2 V617F form.[3] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] In their unphosphorylated state, STAT proteins cannot dimerize and translocate to the nucleus to act as transcription factors. The subsequent downregulation of STAT-mediated gene transcription, which includes genes responsible for cell proliferation and survival (such as members of the Bcl-2 family), ultimately shifts the cellular balance towards apoptosis.[7][8]
This compound is highly selective for JAK2, which is crucial for its therapeutic window, particularly in minimizing hematological side effects that could arise from inhibiting wild-type JAK2 in normal hematopoiesis.[1][5]
Caption: this compound inhibits JAK2, blocking STAT phosphorylation and nuclear translocation.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been characterized through in vitro kinase assays and cellular antiproliferative assays.
Table 1: Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against members of the JAK family, demonstrating its high potency and selectivity for JAK2.
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
| Data sourced from MedchemExpress.[2] |
Table 2: Antiproliferative Activity of this compound in Cell Lines
This table shows the IC50 values of this compound against cell lines engineered to express wild-type (WT) or mutant JAK2, highlighting its preferential activity against cells dependent on the constitutively active JAK2V617F mutation.
| Cell Line | JAK2 Status | Treatment | IC50 (nM) |
| Ba/F3 | JAK2V617F | This compound (NS-018) | 11 - 120 |
| Ba/F3 | JAK2 WT | This compound (NS-018) + IL-3 | 2000 |
| HEL | JAK2V617F | JAK Inhibitor I | 530 |
| SET-2 | JAK2V617F | JAK Inhibitor I | 140 |
| Data for this compound (NS-018) sourced from Nakaya et al., 2011 and Nakashima et al., 2014.[1][5] Data for JAK Inhibitor I is included as a representative example of a JAK2 inhibitor's effect on JAK2 mutant cell lines.[7] |
The Role of the Bcl-2 Family in this compound-Induced Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members, which are further divided into effectors (Bax, Bak) and BH3-only proteins (e.g., Bim, Puma, Bad).[10] In healthy cells, pro-survival proteins sequester effector proteins, preventing apoptosis.[10]
Research has demonstrated that apoptosis induced by JAK2 inhibition is critically mediated by the BH3-only protein Bim.[7][8] Inhibition of the JAK/STAT pathway leads to the upregulation and activation of Bim.[7][8] Activated Bim neutralizes pro-survival Bcl-2 proteins, liberating Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis. Studies have shown that the knockdown of Bim significantly inhibits apoptosis following JAK2 inhibitor treatment, confirming its essential role in this process.[7][8]
Experimental Protocols
The following protocols are standard methodologies for investigating the pro-apoptotic effects of a kinase inhibitor like this compound.
Western Blotting for Signaling Pathway Modulation
Objective: To detect changes in the phosphorylation status of key signaling proteins (JAK2, STAT3/5) and the expression of apoptotic markers (cleaved Caspase-3, cleaved PARP, Bim).
Methodology:
-
Cell Culture and Treatment: Seed tumor cells (e.g., HEL, SET-2, or Ba/F3-JAK2V617F) at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for specified time points (e.g., 3, 6, 12, 24 hours).[1][7]
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-Bim, anti-cleaved Caspase-3, anti-Actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following this compound treatment.
Methodology:
-
Cell Treatment: Treat 1x10^6 cells with desired concentrations of this compound for 24-48 hours. Include both treated and untreated control samples.[7]
-
Cell Harvesting: Collect cells (including supernatant for adherent cells) and wash twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for evaluating this compound-induced apoptosis in tumor cells.
Conclusion
This compound is a promising therapeutic agent that selectively targets the aberrant JAK2 signaling pathway fundamental to the survival of certain cancer cells. Its mechanism of action, centered on the potent inhibition of JAK2, leads to the suppression of downstream STAT signaling. This disruption directly impacts the cellular machinery controlling survival and proliferation, most notably by upregulating the pro-apoptotic BH3-only protein Bim. The subsequent activation of the intrinsic apoptotic pathway provides a clear rationale for its clinical development in myeloproliferative neoplasms and potentially other malignancies characterized by a dependency on the JAK/STAT pathway. The experimental frameworks detailed herein provide a robust template for the continued investigation and characterization of this compound and other JAK inhibitors in preclinical and clinical settings.
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomerization and activation of caspase-9, induced by Apaf-1 CARD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of Ilginatinib (NS-018)
Introduction
Ilginatinib (also known as NS-018) is a potent, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[2] this compound is an ATP-competitive inhibitor that targets both wild-type JAK2 and its mutated form, JAK2V617F, which is frequently implicated in myeloproliferative neoplasms (MPNs).[1][3] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, a critical cascade that regulates hematopoiesis and immune cell function.[1][4] Dysregulation of this pathway is a key driver in various cancers. Additionally, this compound has shown inhibitory activity against Src-family kinases.[1][5] These application notes provide detailed protocols for the in vitro characterization of this compound's activity.
Mechanism of Action: The JAK/STAT Pathway
The JAK/STAT signaling pathway is a crucial signal transduction cascade initiated by cytokines and growth factors. Ligand binding to cell surface receptors induces receptor dimerization, which brings receptor-associated JAKs into close proximity, allowing for their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent modulation of target gene transcription, which governs processes like cell proliferation, differentiation, and survival.[4]
This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This blockade disrupts the aberrant signaling that drives the proliferation of malignant cells in diseases such as myelofibrosis and polycythemia vera.[2]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data below is compiled from publicly available sources.
Table 1: Biochemical Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
Data sourced from MedchemExpress.[2]
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line / Mutation | IC50 (nM) | Assay Type |
|---|---|---|
| Ba/F3 (JAK2 V617F) | 11 | MTT Assay |
| Cells with JAK2V617F, MPLW515L, or TEL-JAK2 fusion | 11 - 120 | Proliferation Assay |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound against purified JAK2 kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant JAK2 enzyme (e.g., BPS Bioscience, #79520)[6]
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[6]
-
This compound (NS-018)
-
ATP
-
Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)[7]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM).
-
Kinase Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer, the appropriate concentration of purified JAK2 enzyme, and the substrate peptide.
-
Assay Plate Setup:
-
To appropriate wells, add 1 µL of serially diluted this compound or DMSO (for vehicle control).
-
Add 12.5 µL of the kinase/substrate mixture to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 12.5 µL of a 2X ATP solution (prepared in kinase buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Km for JAK2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect ATP Depletion:
-
Add the ADP-Glo™ or Kinase-Glo® Reagent according to the manufacturer's protocol (this stops the kinase reaction and depletes remaining ATP).
-
Incubate as recommended (e.g., 40 minutes for ADP-Glo™).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended (e.g., 30-60 minutes).
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT-Based)
This protocol measures the anti-proliferative effect of this compound on a JAK2-dependent cell line, such as Ba/F3 cells expressing the JAK2V617F mutation.
Materials:
-
Ba/F3-JAK2V617F cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (NS-018)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed Ba/F3-JAK2V617F cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired final concentrations to the wells. Include wells with untreated cells and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of this compound concentration to determine the IC50 value.
Western Blot for Phospho-STAT3 Inhibition
This protocol assesses this compound's ability to inhibit the JAK2-mediated phosphorylation of its downstream target, STAT3, in a cellular context.
Materials:
-
A suitable cell line with constitutive or cytokine-inducible JAK2 activity (e.g., HEL, Ba/F3-JAK2V617F).
-
This compound (NS-018)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total-STAT3.[12]
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Starve cells if cytokine induction is required. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. If necessary, stimulate with a cytokine (e.g., IL-6) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:10,000) for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and/or a loading control like β-actin.
General In Vitro Assay Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ilginatinib Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular effects of Ilginatinib, a potent and selective JAK2 inhibitor. The following sections detail the mechanism of action, provide quantitative data on its inhibitory activity, and offer step-by-step protocols for key cell-based assays.
Mechanism of Action
This compound is an orally bioavailable small-molecule inhibitor that targets the Janus-associated kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to the kinase domain of JAK2, including the constitutively active JAK2V617F mutant, which is frequently found in myeloproliferative neoplasms (MPNs).[1][2] This inhibition blocks the activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The JAK2/STAT3 signaling pathway is crucial for normal hematopoiesis, and its dysregulation plays a significant role in the pathogenesis of MPNs.[1][2] By disrupting this pathway, this compound leads to the induction of apoptosis in tumor cells.[1] this compound also demonstrates inhibitory activity against Src-family kinases.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| TYK2 | 22 | 31-fold |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| SRC | Potent Inhibition | Not specified |
| FYN | Potent Inhibition | Not specified |
| ABL | Weak Inhibition | 45-fold |
| FLT3 | Weak Inhibition | 90-fold |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | Genotype | Assay | IC50 (nM) |
| Ba/F3 | JAK2 V617F | MTT Assay (72 hrs) | 11 |
| Ba/F3 | TEL-JAK2 | MTT Assay (72 hrs) | 11 |
| Cell lines with JAK2V617F or MPLW515L mutations | - | Proliferation Assay | 11-120 |
Source:[4]
Signaling Pathway and Experimental Workflow Diagrams
JAK2/STAT3 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of JAK2-dependent cell lines, such as Ba/F3 cells expressing the JAK2 V617F mutation.
Materials:
-
Ba/F3-JAK2V617F cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Ba/F3-JAK2V617F cells in RPMI-1640 medium.
-
Harvest cells in the exponential growth phase and determine cell viability using a trypan blue exclusion assay.
-
Resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells, particularly from patients with myelodysplastic syndromes (MDS). This compound has been shown to preferentially suppress colony-forming unit-granulocyte/macrophage (CFU-GM) formation from MDS-derived bone marrow mononuclear cells (BMMNCs).[4]
Materials:
-
Bone marrow mononuclear cells (BMMNCs) from MDS patients or healthy donors
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
MethoCult™ GF H4434 (or similar methylcellulose-based medium containing cytokines)
-
This compound
-
DMSO
-
35 mm culture dishes
Procedure:
-
Cell Preparation:
-
Isolate BMMNCs from bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with IMDM.
-
Resuspend the cells in IMDM with 2% FBS and perform a cell count and viability assessment.
-
-
Plating in Methylcellulose:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock to the desired final concentrations in IMDM. The final DMSO concentration should be kept constant across all conditions.
-
In a sterile tube, mix the BMMNCs (e.g., 1 x 10^5 cells), the appropriate volume of diluted this compound or vehicle control, and the MethoCult™ medium according to the manufacturer's instructions.
-
Vortex the mixture thoroughly to ensure a homogenous cell suspension.
-
Dispense the mixture into 35 mm culture dishes.
-
-
Incubation and Colony Counting:
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
After 14 days, identify and count the colonies under an inverted microscope. Distinguish between burst-forming unit-erythroid (BFU-E) and colony-forming unit-granulocyte/macrophage (CFU-GM) based on their morphology.
-
-
Data Analysis:
-
Express the number of colonies for each treatment condition as a percentage of the vehicle control.
-
Compare the inhibitory effect of this compound on CFU-GM and BFU-E formation from MDS and healthy donor cells.
-
STAT3 Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3, a key downstream target of JAK2. This compound has been observed to suppress the phosphorylation of STAT3 in CFU-GM-forming cells from MDS patients.[4]
Materials:
-
JAK2-dependent cell line (e.g., Ba/F3-JAK2V617F or primary cells)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere or grow to a suitable density.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.
-
Express the results as a percentage of the vehicle control to determine the dose-dependent inhibition of STAT3 phosphorylation by this compound.
-
References
Ilginatinib (NS-018): Preclinical Application Notes for Myeloproliferative Neoplasm (MPN) Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) and also inhibits Src-family kinases.[1][2] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis, and the constitutively active JAK2 V617F mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis.[1] this compound's targeted mechanism of action makes it a compound of significant interest for the treatment of MPNs. These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of this compound in established murine models of MPN.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK2, including the mutated JAK2 V617F form.[1] This inhibition blocks the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the proliferation and survival of cells driving MPNs.[1] Preclinical studies have shown that this compound preferentially inhibits the growth of cells harboring the JAK2 V617F mutation over cells with wild-type JAK2.[1]
Figure 1: this compound Mechanism of Action in the JAK-STAT Pathway.
Preclinical Efficacy in Murine Models
This compound has demonstrated significant efficacy in mouse models of MPN, leading to prolonged survival and reduction of disease-related symptoms.
Ba/F3-JAK2V617F Allograft Model
In a model where mice are inoculated with Ba/F3 cells expressing the human JAK2 V617F mutation, oral administration of this compound resulted in a dose-dependent increase in survival and a reduction in splenomegaly.[2]
Table 1: Efficacy of this compound in the Ba/F3-JAK2V617F Mouse Model
| Dosage (mg/kg, p.o., b.i.d.) | Median Survival (Days) | Spleen Weight Reduction vs. Vehicle (%) | Reference |
| 12.5 | Significantly Prolonged | Not Reported | [2] |
| 25 | Significantly Prolonged | Not Reported | [2] |
| 50 | Significantly Prolonged | ~75% | [2] |
| 100 | All mice alive at day 25 | ~90% | [2] |
JAK2V617F Bone Marrow Transplant (BMT) Model
A more clinically relevant model using bone marrow from JAK2 V617F transgenic mice transplanted into recipient mice also showed significant therapeutic benefits with this compound treatment.[1]
Table 2: Efficacy of this compound in the JAK2V617F BMT Mouse Model
| Dosage (mg/kg, p.o., b.i.d.) | Outcome | Observation | Reference |
| 50 | Survival | Significantly prolonged survival vs. vehicle | [1] |
| 50 | Splenomegaly | Significant reduction in spleen weight | [1] |
| 50 | Leukocytosis | Significant reduction in white blood cell count | [1] |
| 50 | Bone Marrow Fibrosis | Improvement in reticulin fibrosis | [1] |
| 50 | Erythrocyte and Platelet Counts | No significant decrease observed | [1] |
Pharmacokinetics
Experimental Protocols
The following are detailed protocols for the key in vivo experiments cited in the preclinical evaluation of this compound.
Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.
Protocol 1: Ba/F3-JAK2V617F Allograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on survival and splenomegaly in a murine allograft model of MPN.
Materials:
-
Ba/F3 cells expressing human JAK2 V617F
-
Female BALB/c nude mice (6-8 weeks old)
-
This compound (NS-018)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Standard laboratory animal housing and care facilities
Procedure:
-
Cell Preparation: Culture Ba/F3-JAK2V617F cells under appropriate conditions. On the day of inoculation, harvest cells and wash with sterile PBS. Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Animal Inoculation: Inject 1 x 10^6 Ba/F3-JAK2V617F cells in a volume of 0.1 mL into the tail vein of each mouse.
-
Treatment: Randomize mice into treatment and vehicle control groups. Begin oral gavage administration of this compound or vehicle on day 1 post-inoculation. Administer treatment twice daily (b.i.d.) at the desired dosages (e.g., 12.5, 25, 50, 100 mg/kg).
-
Monitoring: Monitor mice daily for clinical signs of disease and measure body weight regularly. Record survival data.
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 11 for spleen analysis, or upon reaching ethical endpoints for survival), euthanize the mice.
-
Spleen Weight Measurement: Carefully dissect the spleen and measure its wet weight.
-
Data Analysis: Compare survival curves between groups using a log-rank test. Compare spleen weights using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: JAK2V617F Bone Marrow Transplant (BMT) Model
Objective: To assess the efficacy of this compound in a more physiologically relevant murine model of myelofibrosis.
Materials:
-
Donor mice: JAK2 V617F transgenic mice
-
Recipient mice: Wild-type BALB/c mice (8-10 weeks old)
-
This compound (NS-018)
-
Vehicle
-
Radiation source
-
Standard laboratory animal housing and care facilities
-
Hematology analyzer
Procedure:
-
Recipient Preparation: Lethally irradiate recipient BALB/c mice to ablate their native bone marrow.
-
Donor Bone Marrow Harvest: Euthanize JAK2 V617F transgenic donor mice and aseptically harvest bone marrow from femurs and tibias.
-
Bone Marrow Transplantation: Inject the harvested bone marrow cells into the tail vein of the irradiated recipient mice.
-
Disease Development: Allow for the development of the myelofibrosis-like disease in the transplanted mice.
-
Treatment: Once the disease is established, randomize mice into treatment and vehicle groups. Administer this compound (e.g., 50 mg/kg) or vehicle by oral gavage twice daily.
-
Monitoring and Hematological Analysis: Monitor mice for survival and body weight. Collect peripheral blood samples at regular intervals for complete blood counts using a hematology analyzer.
-
Endpoint Analysis: At the study endpoint, euthanize the mice.
-
Spleen and Bone Marrow Analysis: Measure spleen weight as described in Protocol 1. Collect femurs for histopathological analysis of bone marrow fibrosis (e.g., reticulin staining).
-
Data Analysis: Analyze survival, spleen weight, and hematological parameters as described previously. Grade bone marrow fibrosis according to established scoring systems.
Conclusion
This compound has demonstrated compelling preclinical efficacy in murine models of myeloproliferative neoplasms, supporting its clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo activity of this compound and similar JAK2 inhibitors. The use of these standardized models will facilitate the generation of robust and comparable data for the advancement of novel therapies for MPNs.
References
Application Notes and Protocols for Ilginatinib (NS-018) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (also known as NS-018) is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway, often due to mutations such as JAK2V617F, is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] this compound has demonstrated significant preclinical efficacy in mouse models of MPNs, showing promise for therapeutic intervention.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including its pharmacokinetics, pharmacodynamics, and detailed experimental protocols.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| Tyk2 | 22 | ~31-fold |
| JAK1 | 33 | ~46-fold |
| JAK3 | 39 | ~54-fold |
| SRC | Potent Inhibition | - |
| FYN | Potent Inhibition | - |
| ABL | Weak Inhibition | 45-fold |
| FLT3 | Weak Inhibition | 90-fold |
Data compiled from in vitro kinase assays.[1][3]
In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Mouse Model
| Dose (mg/kg, p.o., BID) | Outcome | Quantitative Results |
| Vehicle Control | Survival | All mice died by day 19. |
| 12.5 | Survival | Significantly prolonged survival compared to vehicle. |
| 50 | Spleen Weight | Similar to uninoculated control mice. |
| 100 | Survival | All mice were still alive on day 25. |
Data from a study where Ba/F3-JAK2V617F cells were intravenously inoculated into mice.[1]
In Vivo Efficacy of this compound in JAK2V617F Transgenic Mice
| Dose (mg/kg, p.o., BID) | Outcome | Quantitative Results |
| Vehicle Control | Survival | 12 of 34 mice died during the 24-week study. |
| 50 | Survival | 1 of 36 mice died during the 24-week study (P<0.01 vs. vehicle). |
| 25 | Leukocyte Count | Reduced to 59% of vehicle-treated mice after 2 weeks. |
| 50 | Leukocyte Count | Reduced to 39% of vehicle-treated mice after 2 weeks. |
Data from a 24-week study in JAK2V617F transgenic mice.[1][4]
Pharmacokinetics of this compound in Humans (Phase I Study)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 1-2 hours |
| Half-life (t₁/₂) | 2-5 hours |
| Drug Accumulation | No evidence of accumulation with multiple dosing. |
Signaling Pathway
This compound primarily targets the JAK2-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival. In MPNs, the JAK2V617F mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, as a selective JAK2 inhibitor, blocks this aberrant signaling.
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
1. Materials:
-
This compound (NS-018) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)
-
Syringes (1 ml)
2. Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Vortex the suspension thoroughly before each use to ensure uniform distribution of the drug.
3. Oral Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus.
-
Once the needle is in the correct position, administer the suspension slowly and steadily.
-
Carefully withdraw the needle in a single, smooth motion.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Caption: Workflow for oral gavage administration of this compound in mice.
Protocol 2: In Vivo Efficacy Study Using a Ba/F3-JAK2V617F Syngeneic Mouse Model
1. Cell Culture and Preparation:
-
Culture Ba/F3 cells harboring the JAK2V617F mutation in appropriate media supplemented with necessary growth factors.
-
Harvest the cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 10⁶ cells per 100-200 µl).
2. Animal Model and Drug Administration:
-
Use immunocompromised or syngeneic mice (e.g., BALB/c).
-
Inject the Ba/F3-JAK2V617F cell suspension intravenously via the tail vein.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Begin treatment with this compound (prepared as in Protocol 1) at the designated time point (e.g., 24 hours post-cell inoculation).
-
Administer the treatment orally twice daily (BID) for the duration of the study.
3. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and lethargy.
-
For survival studies, record the date of death or euthanize moribund mice according to institutional guidelines.
-
For efficacy studies, euthanize the mice at a predetermined endpoint (e.g., after 8 days of treatment).
-
At necropsy, carefully dissect and weigh the spleens to assess splenomegaly.
-
Collect blood and bone marrow for further analysis, such as complete blood counts and flow cytometry, if required.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NS-018) / Nippon Shinyaku [delta.larvol.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
Ilginatinib In Vivo Efficacy: Application Notes and Protocols for Myeloproliferative Neoplasm Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilginatinib (NS-018) is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the pathogenesis of myeloproliferative neoplasms (MPNs).[1][2] Preclinical in vivo studies have demonstrated the efficacy of this compound in murine models of MPNs, highlighting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, including detailed experimental protocols and a summary of key quantitative data. This compound is also an inhibitor of Src-family kinases.[1] It is an orally bioavailable, small-molecule inhibitor that competes with ATP for binding to JAK2 and its mutated form, JAK2V617F.[2] This inhibition disrupts the downstream JAK2/STAT3 signaling pathway, which is crucial for hematopoiesis and is often dysregulated in MPNs, ultimately leading to tumor cell apoptosis.[2]
Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of the JAK2/STAT3 signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in mouse models of myeloproliferative neoplasms, primarily through the inhibition of JAK2V617F, a common mutation in these diseases. The following tables summarize the key findings from these preclinical studies.
Table 1: Efficacy of this compound in a Ba/F3-JAK2V617F Cell-Derived Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Median Survival | Spleen Weight Reduction | Reference |
| Vehicle | - | 19 days | - | [1] |
| This compound | 12.5 | Significantly Prolonged | Not Reported | [1] |
| This compound | 25 | Significantly Prolonged | Not Reported | [1] |
| This compound | 50 | Significantly Prolonged | Not Reported | [1] |
| This compound | 100 | All mice survived | Not Reported | [1] |
Table 2: Efficacy of this compound in a JAK2V617F Transgenic Mouse Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Effect on Anemia Progression | Effect on Leukocytosis | Effect on Bone Marrow Fibrosis | Reference |
| Vehicle | - | Progressive Anemia | Progressive Leukocytosis | Mild-to-moderate reticulin fibrosis | [2] |
| This compound | 25 | Similar to vehicle | Reduction | Not Reported | [1] |
| This compound | 50 | Prevented Progression | Reduction | Slight-to-little reticulin fibrosis | [1][2] |
Experimental Protocols
The following are detailed protocols for the key in vivo efficacy studies of this compound in murine models of myeloproliferative neoplasms.
Protocol 1: Ba/F3-JAK2V617F Cell-Derived Xenograft Model
This model is used to assess the acute efficacy of this compound in a rapidly progressing disease model.
1. Cell Culture:
- Maintain Ba/F3 cells expressing the JAK2V617F mutation in appropriate culture medium supplemented with necessary growth factors.
2. Animal Model:
- Use immunodeficient mice (e.g., BALB/c nude mice).
- Inoculate mice intravenously with Ba/F3-JAK2V617F cells to induce a systemic disease resembling acute leukemia.
3. Dosing and Administration:
- Prepare this compound formulation for oral gavage.
- Randomize mice into treatment and vehicle control groups.
- Administer this compound or vehicle orally twice daily, starting on a specified day post-cell inoculation. Doses can range from 12.5 to 100 mg/kg.[1]
4. Efficacy Endpoints:
- Monitor survival daily.
- At a predetermined endpoint or upon euthanasia, measure spleen weight to assess splenomegaly.
- Collect peripheral blood for complete blood counts (CBCs) to monitor disease progression.
Protocol 2: JAK2V617F Bone Marrow Transplantation Model
This model recapitulates key features of human myelofibrosis and is used to evaluate the long-term efficacy of this compound.
1. Donor and Recipient Mice:
- Use donor mice transgenic for the JAK2V617F mutation and wild-type recipient mice (e.g., C57BL/6).
2. Bone Marrow Transplantation:
- Isolate bone marrow cells from JAK2V617F transgenic donor mice.
- Lethally irradiate recipient mice to ablate their native bone marrow.
- Transplant the donor bone marrow cells into the recipient mice via intravenous injection.
3. Dosing and Administration:
- Allow a period for engraftment and disease development.
- Initiate treatment with this compound or vehicle via oral gavage. A dose of 50 mg/kg twice daily has been shown to be effective.[1]
4. Efficacy Endpoints:
- Monitor survival.
- Perform serial peripheral blood analysis to assess for leukocytosis and anemia.
- At the end of the study, harvest spleens to measure weight and assess for splenomegaly.
- Collect bone marrow for histological analysis to evaluate the degree of bone marrow fibrosis using reticulin staining.[2]
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vivo efficacy studies of this compound.
Caption: General workflow for this compound in vivo efficacy studies.
Conclusion
The provided data and protocols summarize the significant in vivo efficacy of this compound in preclinical models of myeloproliferative neoplasms. Its ability to prolong survival, reduce splenomegaly, and improve hematological parameters and bone marrow fibrosis underscores its therapeutic potential. These application notes serve as a valuable resource for researchers designing and conducting further preclinical and clinical investigations of this compound. Ongoing Phase 2 clinical trials are further evaluating the safety and efficacy of this compound in patients with myelofibrosis, particularly those with severe thrombocytopenia.[3]
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ilginatinib for JAK2V617F Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ilginatinib (NS-018), a potent and selective JAK2 inhibitor, for studying its effects on cell lines harboring the JAK2V617F mutation. This mutation is a key driver in myeloproliferative neoplasms (MPNs). The following sections detail the mechanism of action of this compound, its in vitro efficacy, and detailed protocols for key experimental assays.
Introduction
This compound is an orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is crucial for normal hematopoiesis; however, the V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation.[2] This aberrant signaling drives the proliferation of hematopoietic cells and is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] this compound selectively targets this dysregulated pathway, offering a promising therapeutic strategy. Preclinical studies have demonstrated its potent and selective inhibitory activity against JAK2 and Src-family kinases.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the JAK2 kinase.[1] By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][4] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[5]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity over JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
| SRC | - | - |
| FYN | - | - |
| ABL | - | 45-fold (weak inhibition) |
| FLT3 | - | 90-fold (weak inhibition) |
| Data compiled from MedchemExpress.[3][4] |
Table 2: Cellular Activity of this compound on JAK2V617F Mutant Cell Lines
| Cell Line / Condition | Assay | IC50 / Effective Concentration |
| Cell lines with JAK2V617F or other activating mutations | Cell Proliferation | 11-120 nM |
| Myelodysplastic syndrome (MDS)-derived bone marrow mononuclear cells | CFU-GM formation | 0.5 µM (preferential suppression) |
| CFU-GM-forming cells from MDS patients | STAT3 Phosphorylation | 1 µM (suppression) |
| Ba/F3-JAK2V617F mouse model | In vivo survival | 12.5, 25, 50, 100 mg/kg (p.o.) - potently prolongs survival |
| Data compiled from MedchemExpress.[3][4] |
Experimental Protocols
Protocol 1: Cell Culture of Ba/F3-JAK2V617F Cells
The murine pro-B cell line Ba/F3, engineered to express human JAK2V617F, is a standard model for studying JAK2 inhibitors. These cells exhibit cytokine-independent growth due to the constitutively active mutant kinase.
Materials:
-
Ba/F3-JAK2V617F cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
Centrifuge
Procedure:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer to a T25 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Maintenance:
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium at the desired seeding density.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Ba/F3-JAK2V617F cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ba/F3-JAK2V617F cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Ba/F3-JAK2V617F cells
-
This compound
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blot for Phospho-STAT3/5
This protocol is for detecting the phosphorylation status of STAT3 and STAT5, key downstream targets of JAK2.
Materials:
-
Treated and untreated Ba/F3-JAK2V617F cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.
Troubleshooting and Quality Control
-
Cell Viability Assay: Ensure a linear relationship between cell number and absorbance in the chosen seeding density range. High DMSO concentrations can be toxic; keep the final concentration below 0.5%.
-
Apoptosis Assay: Process samples quickly after staining to avoid artifacts. Include compensation controls for flow cytometry to correct for spectral overlap.
-
Western Blot: Use fresh lysis buffer with inhibitors to preserve phosphorylation states. Ensure complete protein transfer by checking the gel post-transfer. Use a loading control to confirm equal protein loading.
Conclusion
This compound is a valuable research tool for investigating the pathophysiology of JAK2V617F-driven myeloproliferative neoplasms. The protocols provided herein offer a framework for characterizing its cellular effects, from inhibiting proliferation and inducing apoptosis to modulating key signaling pathways. These studies are essential for advancing our understanding of MPNs and the development of targeted therapies.
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of signaling and apoptosis in hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ba/F3-EPOR-JAK2-V617F-Cell-Line - Kyinno Bio [kyinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ilginatinib (NS-018) in a Mouse Xenograft Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ilginatinib (NS-018), a potent and selective JAK2 inhibitor, in a mouse xenograft model. The protocols detailed below are for a subcutaneous xenograft model using Ba/F3 cells expressing the JAK2V617F mutation, a common driver in myeloproliferative neoplasms.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP at the catalytic site of Janus kinase 2 (JAK2), including the constitutively active JAK2V617F mutant. This inhibition blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. The phosphorylation of STAT proteins is a critical step in the JAK/STAT signaling pathway, which regulates cell proliferation, differentiation, and survival. By disrupting this pathway, this compound can induce apoptosis in cancer cells that are dependent on JAK2 signaling for their growth and survival.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a mouse model of myeloproliferative neoplasm induced by the inoculation of Ba/F3-JAK2V617F cells.
Table 1: Effect of this compound on Splenomegaly in Ba/F3-JAK2V617F Inoculated Mice
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Spleen Weight (g) ± SEM | Reduction in Spleen Weight (%) |
| Vehicle | - | 2.07 ± 0.08 | - |
| This compound | 1.5 | Not specified | Significant reduction observed |
| This compound | 50 | Similar to uninoculated control | ~76% (compared to vehicle)[1] |
| This compound (in a separate study) | 100 | 0.49 ± 0.08 | 76.3% |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 2: Effect of this compound on Survival in Ba/F3-JAK2V617F Inoculated Mice
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Median Survival |
| Vehicle | - | ~19 days |
| This compound | 12.5 | Significantly prolonged |
| This compound | 100 | All mice alive at day 25 |
Experimental Protocols
The following are detailed protocols for conducting a subcutaneous mouse xenograft study with this compound.
Experimental Workflow
Cell Culture and Preparation
-
Cell Line: Ba/F3 cells engineered to express the human JAK2V617F mutation.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Culture Ba/F3-JAK2V617F cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 viable cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
Subcutaneous Xenograft Implantation
-
Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Implantation Procedure:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Shave and sterilize the right flank of the mouse with 70% ethanol.
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 Ba/F3-JAK2V617F cells) into the prepared flank.
-
Monitor the mice for recovery from anesthesia.
-
This compound Dosing and Administration
-
Dosing Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
This compound: 12.5 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound for each dosing group based on the average body weight of the mice.
-
Prepare a homogenous suspension of this compound in the vehicle. The final concentration should be such that the desired dose is administered in a volume of 10 mL/kg.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into the different treatment groups.
-
Administer the prepared this compound suspension or vehicle orally (p.o.) via gavage, twice daily (b.i.d.).
-
Tumor Growth and Health Monitoring
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Body Weight:
-
Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.
-
-
Clinical Observations:
-
Monitor the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
-
Endpoint:
-
Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor volume and body weight between the treatment and control groups.
-
Survival Analysis: If survival is an endpoint, use Kaplan-Meier curves and the log-rank test to analyze the survival data.
References
Application Notes and Protocols for Oral Gavage Administration of Ilginatinib (NS-018)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to JAK2 and its mutated form, JAK2V617F, which are implicated in the pathogenesis of myeloproliferative neoplasms (MPNs).[2][3] This inhibition disrupts the downstream JAK/STAT signaling pathway, leading to the suppression of STAT3 phosphorylation and ultimately inducing apoptosis in tumor cells.[2] this compound exhibits significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2, and also shows inhibitory activity against Src-family kinases.[1] Preclinical studies in mouse models of myelofibrosis have demonstrated that oral administration of this compound can prolong survival, reduce splenomegaly, and decrease leukocytosis.[1][3][4]
These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in a research setting, along with a summary of its biological activity and relevant data from preclinical studies.
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound targets the JAK/STAT signaling pathway, a critical regulator of hematopoiesis and immune function. In many myeloproliferative neoplasms, a mutation in the JAK2 gene (JAK2V617F) leads to constitutive activation of the pathway, driving uncontrolled cell growth and proliferation. This compound selectively inhibits this aberrant signaling.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
Data sourced from MedchemExpress.[1]
Table 2: Preclinical Efficacy of this compound in a JAK2V617F Mouse Model
| Dose (mg/kg, p.o.) | Dosing Regimen | Key Outcomes |
|---|---|---|
| 12.5, 25, 50, 100 | Twice daily | Potently prolongs survival and reduces splenomegaly in a Ba/F3-JAK2V617F disease model.[1] |
| 25, 50 | Twice daily | Significantly reduces leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis; improves nutritional status and prolongs survival in JAK2V617F transgenic mice.[1][4] |
p.o. = per os (by mouth/oral gavage)
Table 3: Pharmacokinetic Parameters of this compound (Clinical Data)
| Parameter | Value (in Humans) |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours |
| Accumulation with Multiple Dosing | No accumulation observed |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes two common formulations for administering this compound via oral gavage in mice.
Formulation A: Suspension in Methylcellulose
A simple suspension is often suitable for many preclinical studies.
-
Materials:
-
This compound (NS-018) powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound powder based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% methylcellulose solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect for homogeneity. Continue to vortex briefly before each administration to maintain suspension.
-
Formulation B: Solubilized Formulation
For compounds with poor aqueous solubility, a solubilizing vehicle may be necessary.
-
Materials:
-
This compound (NS-018) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1] The final concentration should be calculated based on the desired dosage and administration volume.
-
Caption: Workflow for preparing this compound formulations.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized method for administering the prepared this compound formulation to mice. Proper training and technique are essential to minimize stress and prevent injury to the animal.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (feeding needle), typically 18-20 gauge for adult mice, with a rounded or ball tip.[6]
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Preparation:
-
Weigh the mouse to determine the precise dosing volume (typically not exceeding 10 mL/kg).[7][8]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the maximum safe insertion depth. Mark this depth on the needle.[7]
-
Draw the calculated volume of the this compound formulation into the syringe and securely attach the gavage needle.
-
-
Animal Restraint:
-
Needle Insertion:
-
Gently insert the gavage needle into the mouth, slightly to one side of the incisors, and advance it along the roof of the mouth towards the pharynx.[7]
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly with minimal resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.[7][9]
-
Advance the needle to the pre-measured depth.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the substance.
-
Administer the full dose before gently withdrawing the needle along the same path of insertion.[8]
-
-
Post-Procedure Monitoring:
-
Caption: Step-by-step oral gavage procedure in mice.
Safety Precautions
-
Follow all institutional guidelines for animal handling and care (IACUC).
-
Oral gavage should only be performed by trained personnel to prevent esophageal or gastric perforation and aspiration pneumonia.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and administering it to animals.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ilginatinib in Myelofibrosis Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Myelofibrosis (MF) is a severe myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[1][2] A primary driver of MF is the hyperactive Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][4] A specific mutation, JAK2-V617F, is found in a majority of patients and leads to constitutive activation of the pathway, promoting abnormal blood cell production and the disease's progression.[3][5][6] Ilginatinib (NS-018) is an orally bioavailable, potent, and highly selective inhibitor of JAK2, developed as a targeted therapy for MPNs like myelofibrosis.[5][7][8] These notes provide an overview of its preclinical efficacy in mouse models and protocols for its application in a research setting.
Mechanism of Action this compound is an ATP-competitive inhibitor of JAK2.[8] It demonstrates high selectivity for JAK2 over other members of the JAK family, which may contribute to a more favorable safety profile, particularly concerning hematologic side effects.[7][9][10] The compound also shows inhibitory activity against Src-family kinases.[7][8] In cellular assays, this compound potently suppresses the growth of cell lines harboring the JAK2-V617F mutation and inhibits the phosphorylation of downstream signaling proteins like STAT3.[7][10]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases, highlighting its selectivity for JAK2.
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 (Fold) |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| Tyk2 | 22 | 31 |
| ABL | - | 45 |
| FLT3 | - | 90 |
| Data sourced from MedChemExpress and GlpBio.[7][9] |
Table 2: Preclinical Efficacy of this compound in a JAK2-V617F Myelofibrosis Mouse Model
This table outlines the key outcomes from studies using a JAK2-V617F bone marrow transplantation (BMT) mouse model, which develops a myelofibrosis-like disease.
| Parameter Assessed | Treatment Group & Dose (p.o.) | Outcome |
| Survival | This compound (25, 50 mg/kg) | Potently and significantly prolonged survival compared to vehicle control.[7][10] |
| Splenomegaly | This compound (25, 50 mg/kg) | Significantly reduced spleen size and weight.[7][10] |
| Leukocytosis | This compound (25, 50 mg/kg) | Significantly reduced elevated white blood cell counts.[7][10] |
| Bone Marrow Fibrosis | This compound (Not specified) | Improved bone marrow fibrosis.[10] |
| Hematologic Safety | This compound (Not specified) | No significant decrease in erythrocyte or platelet counts in peripheral blood was observed.[10] |
| Data is based on studies in a JAK2-V617F BMT mouse model.[10] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. targetedonc.com [targetedonc.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 6. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. glpbio.com [glpbio.com]
- 10. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ilginatinib Treatment in JAK2V617F Transgenic Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of myeloid cells. A significant number of MPN cases, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are driven by a somatic gain-of-function mutation in the Janus kinase 2 gene, JAK2V617F.[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting uncontrolled cell growth and survival.[2][3]
Ilginatinib (NS-018) is a potent and highly selective, orally bioavailable small-molecule inhibitor of JAK2.[4][5][6] It demonstrates significant selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2).[5][7] Preclinical studies utilizing JAK2V617F transgenic mouse models, which recapitulate many features of human MPNs, have shown that this compound can effectively reduce disease burden and improve survival, making it a promising therapeutic agent for MPN patients.[1][7][8]
These application notes provide a detailed overview of the protocols for evaluating the efficacy of this compound in JAK2V617F transgenic mice, including data on its therapeutic effects and a guide to the underlying signaling pathways.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[6] The JAK2V617F mutation results in a constitutively active kinase, leading to ligand-independent autophosphorylation and subsequent phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] Phosphorylated STATs dimerize, translocate to the nucleus, and activate the transcription of genes involved in cell proliferation, differentiation, and survival, such as anti-apoptotic genes (e.g., Bcl-xL).[2][9]
This compound selectively binds to the JAK2 kinase, blocking its phosphotransferase activity. This inhibition prevents the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that drives the myeloproliferative phenotype.[7][9] Studies indicate that this compound has a higher selectivity for the mutated JAK2V617F over the wild-type (WT) form, which may contribute to its therapeutic efficacy with reduced hematologic side effects.[8]
Experimental Protocols
-
Model Description: Transgenic mouse models expressing the human or murine JAK2V617F mutation under a hematopoietic-specific promoter (e.g., vav) are widely used.[1] These mice develop an MPN-like phenotype that includes leukocytosis, thrombocytosis, progressive anemia, splenomegaly due to extramedullary hematopoiesis, and eventual bone marrow fibrosis, closely mimicking the human disease.[1][7] Alternatively, a bone marrow transplant (BMT) model, where lethally irradiated recipient mice are reconstituted with bone marrow from JAK2V617F donors, can be used to induce a more rapid and consistent myelofibrosis phenotype.[8]
-
Establishment of Disease: Disease is typically established and confirmed before the initiation of treatment. For transgenic mice, this is often around 12 weeks of age, when key disease parameters like elevated white blood cell counts and splenomegaly are evident.[7] For BMT models, disease establishment is confirmed by peripheral blood counts several weeks post-transplantation.[10]
-
Control Animals: Age-matched wild-type littermates or mice receiving a vehicle control are used as comparators throughout the study.[7]
-
Formulation: Prepare this compound (NS-018) in a suitable vehicle for oral administration. A common vehicle is 0.5% methylcellulose or a solution containing DMSO and PEG300/PEG400.[5] Ensure the final concentration of any solvent like DMSO is non-toxic to the animals.
-
Dosage: Based on preclinical efficacy studies, effective doses range from 25 mg/kg to 50 mg/kg, administered twice daily (BID).[7] A dose of 50 mg/kg BID has shown significant therapeutic benefit.[7][11]
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume should be adjusted based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Treatment Duration: Treatment duration can vary. Short-term studies may last 4-8 weeks to assess effects on hematological parameters and splenomegaly.[10][12] Long-term studies can extend for 24 weeks or more to evaluate effects on survival and fibrosis progression.[7]
-
Survival and Morbidity: Monitor mice daily for signs of distress, and record survival data. Body weight should be measured regularly (e.g., weekly) as an indicator of general health and treatment tolerance.[7]
-
Hematological Analysis: Collect peripheral blood (e.g., via tail vein or retro-orbital sampling) at baseline and regular intervals during the study. Perform complete blood counts (CBCs) using an automated hematology analyzer to quantify white blood cells (WBC), red blood cells (RBC), hematocrit, and platelets.[7]
-
Spleen and Liver Weight: At the study endpoint, euthanize mice and carefully dissect the spleen and liver. Blot the organs dry and weigh them. Calculate organ weight relative to body weight (mg/g) to normalize the data.[7][8]
-
Histopathological Analysis:
-
Fix spleen, liver, and femur specimens in 10% neutral buffered formalin.
-
Decalcify femurs before processing.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue architecture and cellularity.
-
Use Gomori's silver or reticulin stain on bone marrow sections to visualize and grade the degree of fibrosis.[7][8]
-
-
Molecular Analysis:
Summary of Preclinical Data
The following tables summarize the quantitative outcomes of this compound treatment in JAK2V617F mouse models as reported in key preclinical studies.
Table 1: Effect of this compound on Survival and Body Weight
| Parameter | Vehicle Control Group | This compound (50 mg/kg) Group | Outcome | Citation |
| Survival | 12 of 34 mice died | 1 of 36 mice died | Statistically significant prolongation of survival | [7] |
| Body Weight | Exhibited weight loss | Gained weight, comparable to wild-type mice | Significant improvement in body weight | [7] |
Table 2: Effect of this compound on Hematological Parameters and Splenomegaly
| Parameter | Vehicle Control Group | This compound (50 mg/kg) Group | Outcome | Citation(s) |
| WBC Count | Severe leukocytosis (avg. 24 x 10¹⁰/L) | Significantly reduced leukocytosis | Normalization of WBC count | [7][8] |
| Anemia | Progressive anemia | Improvement in anemia | Amelioration of anemia | [7] |
| RBC / Platelet Count | N/A | No significant decrease | Reduced hematologic adverse effects | [8][11] |
| Spleen Weight | Marked splenomegaly (avg. 2.07 g) | Significantly reduced splenomegaly (avg. 0.46 g) | Drastic reduction in spleen size | [7][8][11] |
| Bone Marrow Fibrosis | Mild-to-moderate reticulin fibrosis | Slight-to-little reticulin fibrosis | Improvement in bone marrow fibrosis (BMT model) | [8] |
Note: Data are compiled from different studies and experimental models (transgenic and BMT) and should be interpreted in that context. Absolute values can vary between models and study durations.
Conclusion
The JAK2V617F transgenic mouse model is an invaluable tool for the preclinical evaluation of JAK2 inhibitors. The protocols outlined here provide a comprehensive framework for assessing the therapeutic efficacy of this compound. Preclinical data strongly support the potent activity of this compound in reducing the key pathological features of MPNs in these models, including splenomegaly, leukocytosis, and constitutional symptoms, while prolonging survival.[7][8] Its selectivity for JAK2V617F suggests a favorable safety profile, particularly concerning myelosuppressive side effects.[8] These findings have provided a strong rationale for the ongoing clinical development of this compound as a targeted therapy for patients with myelofibrosis.[4][14][15]
References
- 1. Transgenic expression of JAK2V617F causes myeloproliferative disorders in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (NS-018) / Nippon Shinyaku [delta.larvol.com]
Application Note: In Vitro Determination of Ilginatinib IC50 using a Luminescence-Based Kinase Assay
Introduction
Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] It functions as an ATP-competitive inhibitor, exhibiting high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and Tyk2.[4][5] The JAK/STAT signaling pathway is crucial for hematopoiesis, and its dysregulation, often due to mutations like JAK2V617F, is implicated in myeloproliferative neoplasms (MPNs).[2][6] this compound has shown potential in targeting these disorders by inhibiting the constitutively activated JAK2 and its downstream signaling, leading to apoptosis in tumor cells.[2][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against JAK2 in vitro using the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring ADP production.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is carried out, where the kinase (JAK2) phosphorylates a substrate using ATP, producing ADP. Upon completion of the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the JAK2 kinase activity. The IC50 value for an inhibitor like this compound is determined by measuring the reduction in luminescence across a range of inhibitor concentrations.
Materials and Reagents
-
Enzyme: Recombinant human JAK2 (e.g., BPS Bioscience, #79520)[1]
-
Substrate: Poly(Glu, Tyr) 4:1 (e.g., BPS Bioscience, #79520) or a suitable peptide substrate[1]
-
Inhibitor: this compound (NS-018)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101)[7]
-
Buffers: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP: Ultra-Pure ATP (included in ADP-Glo™ kit)
-
Plates: White, opaque 96-well or 384-well assay plates
-
Equipment:
-
Multichannel pipettes
-
Plate shaker
-
Luminometer capable of reading multi-well plates
-
Experimental Protocol
This protocol is designed for a 96-well plate format. Volumes can be adjusted for 384-well plates.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilution Series: Create a serial dilution of this compound in kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being 1000 nM. Also, prepare a no-inhibitor control (vehicle) containing the same final concentration of DMSO as the inhibitor wells.
-
Enzyme Preparation: Thaw the recombinant JAK2 enzyme on ice and dilute it to the working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Substrate and ATP Mix: Prepare a solution containing the substrate and ATP in kinase assay buffer. The final concentrations in the reaction should be at or near the Km for each, which may require optimization.
2. Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells of the assay plate.
-
Add 10 µL of the JAK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well. The final reaction volume is 25 µL.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound against JAK family kinases is summarized in the table below. These values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
| Kinase | This compound IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72[1][4][8] | 1-fold |
| Tyk2 | 22[1][4][8] | 31-fold[1][8] |
| JAK1 | 33[1][4][8] | 46-fold[1][8] |
| JAK3 | 39[1][4][8] | 54-fold[1][8] |
This compound also demonstrates inhibitory activity against Src-family kinases, particularly SRC and FYN.[1][4]
Visualizations
JAK2 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining this compound IC50 via kinase assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Characterization of a highly effective protein substrate for analysis of JAK2(V617F) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. revvity.com [revvity.com]
- 7. promega.com [promega.com]
- 8. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Ilginatinib Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with Ilginatinib.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its salt forms (hydrochloride and maleate).[1][2][3][4] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][5]
Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be employed to aid dissolution.[1][2][3] Ensure your DMSO is anhydrous, as moisture absorption can lead to decreased solubility.[5]
Q3: Can I dissolve this compound in aqueous solutions like water or PBS?
A3: this compound base and its maleate salt are reported to be practically insoluble in water.[4] However, this compound hydrochloride shows some solubility in water, though sonication is recommended to facilitate dissolution.[2][6][7] For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into an aqueous-based culture medium. The final DMSO concentration should typically be kept low (e.g., below 0.1%) to avoid solvent-induced cellular toxicity.[4]
Q4: My this compound solution appears cloudy or shows particulates after storage. Why is this happening and what can I do?
A4: Cloudiness or precipitation upon storage can be due to the compound coming out of solution, especially if stored at lower temperatures. It is recommended to store stock solutions at -20°C or -80°C to maintain stability.[1][2][3] Before use, allow the solution to come to room temperature and vortex or sonicate briefly to ensure it is fully redissolved. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to aliquot the stock solution into smaller volumes for single-use.[4]
Q5: Are there established formulations for in vivo animal studies?
A5: Yes, several co-solvent systems have been developed to improve the solubility and bioavailability of this compound for oral administration in animal models. These formulations typically use a combination of DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1][6] Corn oil can also be used as a vehicle.[1]
Troubleshooting Guide
This guide addresses specific solubility issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | 1. Hygroscopic DMSO (has absorbed water).2. Insufficient solvent volume.3. Compound has precipitated out of solution. | 1. Use fresh, anhydrous DMSO.[1][5]2. Consult the solubility data to ensure you are using an appropriate concentration (see tables below).3. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1][2][3] |
| Precipitation observed after diluting DMSO stock into aqueous media (e.g., cell culture medium, PBS). | 1. The aqueous solubility of this compound is low.2. The final concentration in the aqueous medium exceeds its solubility limit. | 1. Increase the volume of the aqueous medium to further dilute the compound.2. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) to reduce its impact on cell health.[4]3. Consider using a formulation with solubilizing agents like Tween-80 or SBE-β-CD for in vitro experiments if compatible with your assay. |
| Inconsistent experimental results potentially linked to solubility. | 1. Incomplete dissolution of the compound.2. Precipitation of the compound during the experiment.3. Degradation of the compound due to improper storage or handling. | 1. Visually inspect your solutions for any particulates before use. If necessary, centrifuge the solution and use the supernatant.2. Prepare fresh dilutions from a validated stock solution for each experiment.3. Aliquot stock solutions and store them at -80°C for long-term stability.[2][3][4] Avoid repeated freeze-thaw cycles.[4] |
Quantitative Solubility Data
The following tables summarize the solubility of this compound and its common salt forms in various solvents.
Table 1: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 | 256.79 | Ultrasonic treatment may be needed.[1] |
| DMSO | 50 | 128.39 | Sonication is recommended.[3] |
Table 2: this compound Hydrochloride Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 35 | ≥ 82.18 | Saturation unknown.[6][7] |
| DMSO | 60 | 140.88 | Sonication is recommended.[2] |
| H₂O | 2 | 4.70 | Ultrasonic treatment is needed.[6][7] |
Table 3: this compound Maleate Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 50 | 98.91 | Sonication is recommended.[4] |
| H₂O | < 0.1 | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of this compound (389.43 g/mol ), to prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound.
-
Procedure: a. Weigh out 3.89 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][2][3]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from a commonly cited formulation for poorly soluble compounds.[1]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Formulation (e.g., for a 2.5 mg/mL solution):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure: a. Dissolve the required amount of this compound in DMSO first. b. Add PEG300 to the DMSO solution and mix thoroughly. c. Add Tween-80 and mix until the solution is clear. d. Finally, add the saline and mix to achieve a homogeneous solution. The final concentration of this compound in this vehicle can be ≥ 2.5 mg/mL.[1]
Visualizations
This compound Mechanism of Action: JAK/STAT Signaling Pathway
This compound is a potent inhibitor of Janus kinase 2 (JAK2).[1][3][8] The JAK/STAT signaling pathway is crucial for cellular processes like proliferation and differentiation, and its aberrant activation is implicated in various diseases. This compound exerts its therapeutic effect by blocking this pathway.
Caption: this compound inhibits the JAK2-mediated phosphorylation of STAT3.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the steps to systematically assess the solubility of this compound in a new solvent system.
Caption: A stepwise process for determining this compound's solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. This compound maleate | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Technical Support Center: Ilginatinib In Vivo Administration
Welcome to the technical support center for Ilginatinib in vivo research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals overcome common challenges associated with the in vivo administration of this compound.
Troubleshooting Guide
Formulation & Solubility Issues
Q1: My this compound solution is precipitating after preparation. What should I do?
A1: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Sonication and Heating: Gentle heating and/or sonication can help redissolve the compound.[1] Ensure the temperature is controlled to avoid degradation.
-
Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which significantly impacts the solubility of this compound. Always use newly opened DMSO for preparing stock solutions.[1]
-
Check Solvent Ratios: Ensure the co-solvent ratios in your formulation are accurate. Incorrect percentages of DMSO, PEG300, Tween-80, or other vehicles can cause the compound to fall out of solution.
-
Prepare Fresh Daily: For many formulations, it is recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[1] If the solution is a suspension, it should be prepared and used immediately.[2]
Q2: I am observing phase separation in my formulation. How can I resolve this?
A2: Phase separation can occur when using oil-based vehicles or certain co-solvent mixtures.
-
Ensure Proper Mixing: When preparing the formulation, add each solvent sequentially and ensure the solution is mixed thoroughly after each addition before adding the next.[1]
-
Vortexing Before Administration: If you are using a formulation like corn oil, vortex the solution immediately before each administration to ensure a homogenous suspension.
-
Consider Alternative Formulations: If phase separation persists, consider using a different vehicle system. Formulations using SBE-β-CD can offer improved solubility and stability for some compounds.[1]
Administration & Dosing Issues
Q3: The animals are showing signs of distress (e.g., coughing, choking) during oral gavage. What is happening and how can I prevent it?
A3: Distress during gavage often indicates incorrect needle placement, potentially into the trachea. This is a serious complication that can lead to aspiration pneumonia or immediate death.[3][4][5]
-
Refine Technique: The person performing the gavage must be highly skilled.[5][6] The gavage needle should be guided gently along the esophagus, not forced.[6] A swallowing reflex from the mouse can indicate correct placement.[6]
-
Use Appropriate Equipment: Use a flexible gavage needle or catheter, which is less likely to cause esophageal trauma than a rigid needle.[5] Ensure the needle is the correct size for the mouse's weight.[6]
-
Stop and Monitor: If an animal coughs or chokes, immediately stop the injection and remove the needle.[6] The animal should be monitored closely for respiratory distress and humanely euthanized if symptoms persist.[5][6] Do not attempt the procedure again for at least 24 hours.[6]
-
Consider Anesthesia: Brief isoflurane anesthesia can be used to minimize animal movement and stress, which may reduce the incidence of esophageal trauma.[7]
Q4: I am seeing high variability in my experimental results between animals.
A4: High variability can stem from inconsistencies in dosing, animal stress, or procedural complications.
-
Standardize Administration: Ensure the gavage procedure is performed consistently by a trained individual. The stress induced by restraint and gavage can be a significant confounding variable.[3][4]
-
Accurate Dosing Volume: Calculate the dose volume accurately based on each animal's most recent body weight. The maximum volume should not exceed 10 ml/kg.[6]
-
Homogenous Formulation: Ensure your drug formulation is homogenous. If it is a suspension, mix it thoroughly before drawing each dose to prevent variability in the administered concentration.
-
Monitor Animal Health: Complications like esophageal trauma can affect an animal's ability to eat and drink, leading to weight loss and altered drug metabolism, which can confound results.[7] Animals showing signs of pain or distress should be monitored and potentially removed from the study.[6]
Q5: An animal died unexpectedly after oral gavage. What are the potential causes?
A5: Mortality associated with oral gavage is a known risk and can be caused by several factors:[3]
-
Inadvertent Tracheal Administration: Dosing into the lungs is often fatal.[5]
-
Esophageal Perforation: Forcing the needle can perforate the esophagus or trachea, leading to severe complications.[6]
-
Gastric Rupture: Administering too large a volume can cause the stomach to rupture.[6]
-
Chronic Irritation: Long-term studies with repeated gavage can lead to chronic irritation and increased mortality.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: DMSO is the most common solvent for creating a high-concentration stock solution of this compound. Solubility in DMSO is reported to be ≥ 35-100 mg/mL, though sonication may be required.[1][2][8][9] For the maleate salt, solubility is around 50 mg/mL in DMSO.[10]
Q2: Which formulation is best for oral administration of this compound in mice?
A2: The choice of vehicle depends on the required dose and study duration. Several formulations have been successfully used:
-
For clear solutions:
-
For suspensions/oil-based solutions:
Q3: What doses of this compound have been used in mouse models?
A3: In a mouse model using Ba/F3 cells with the JAK2V617F mutation, oral doses of 12.5, 25, 50, and 100 mg/kg administered twice daily were shown to prolong survival.[1][11] In a JAK2V617F transgenic mouse model, doses of 25 and 50 mg/kg were also effective.[11]
Q4: How should I store this compound powder and prepared solutions?
A4:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1][2]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[10]
-
Working Solutions (for injection): It is strongly recommended to prepare these fresh for each day of dosing to ensure stability and avoid precipitation.[1]
Q5: Can I administer this compound via a route other than oral gavage?
A5: this compound is described as an orally bioavailable JAK2 inhibitor, and oral gavage is the most common and precise method for oral dosing in rodent studies.[1][4] While other methods like voluntary consumption in palatable mixtures exist to reduce stress, gavage is preferred for ensuring delivery of a precise dose.[3][5]
Data Presentation
Table 1: this compound Properties and Solubility
| Property | Value | Citations |
| Compound Name | This compound (NS-018) | [1] |
| Molecular Formula | C₂₁H₂₀FN₇ | [1] |
| Molecular Weight | 389.43 g/mol | [1] |
| Target | JAK2 Inhibitor | [1][2] |
| IC₅₀ (JAK2) | 0.72 nM | [1][11] |
| Solubility in DMSO | 35-100 mg/mL (Sonication may be needed. Use fresh DMSO.) | [1][2][9] |
| Solubility in H₂O | < 0.1 mg/mL (this compound maleate is insoluble) | [10] |
| Solubility (HCl salt) | H₂O: 2 mg/mL (with sonication) DMSO: 60 mg/mL (with sonication) | [8][9] |
Table 2: Example Formulations for In Vivo Oral Administration
| Formulation Composition | Final Concentration Achieved | Notes | Citations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution. | [1][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Results in a clear solution/suspension. Requires mixing before use. | [1] |
| 0.5% Methylcellulose | Not specified | Used as a vehicle in published mouse studies. | [3][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (SBE-β-CD Method)
This protocol describes the preparation of a clear this compound solution suitable for oral gavage, based on a common formulation method.[1][9]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile, conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). If needed, use an ultrasonic bath to aid dissolution.[1]
-
Prepare Vehicle: Ensure the 20% SBE-β-CD in saline solution is fully dissolved and at room temperature.
-
Create Working Solution: a. For a final concentration of 2.5 mg/mL, you will perform a 1:10 dilution. b. In a sterile conical tube, add 9 parts of the 20% SBE-β-CD in saline vehicle. c. Add 1 part of the this compound DMSO stock solution to the vehicle. For example, to make 1 mL of working solution, add 100 µL of 25 mg/mL stock to 900 µL of the SBE-β-CD vehicle.[1]
-
Mix Thoroughly: Cap the tube and vortex immediately and vigorously until the solution is completely clear and homogenous.
-
Final Checks: Visually inspect the solution for any precipitation before administration. Prepare this working solution fresh on the day of use.[1]
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage, emphasizing safety and accuracy. It is critical that this procedure is only performed by trained and proficient personnel.[5][6]
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for a 20-25g mouse)[6]
-
1 mL syringe
-
Prepared this compound formulation
-
Scale for weighing the mouse
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the precise volume to be administered. The volume should not exceed 10 ml/kg of body weight (e.g., a 25g mouse should receive no more than 0.25 mL).[6]
-
Prepare Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restrain the Animal: Gently but firmly restrain the mouse, ensuring its head and body are held in a straight line to create a direct path to the esophagus. The neck should be slightly extended.
-
Insert the Gavage Needle: a. Insert the ball-tipped needle into the side of the mouth, advancing it gently towards the back of the throat. b. Allow the mouse to swallow the tip of the needle. Once past the pharynx, the needle should slide easily down the esophagus with minimal resistance.[6] Do not force the needle. If you feel resistance, withdraw and start again. c. Ensure the needle has been inserted to the correct depth (typically to the last rib) to deliver the substance to the stomach.
-
Administer the Compound: Depress the syringe plunger slowly and steadily to deliver the solution.[6]
-
Withdraw the Needle: Once the full dose is administered, gently remove the needle following the same path of insertion.
-
Monitor the Animal: Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of immediate distress, such as coughing, gasping, or cyanosis.[6] If distress is observed, the animal may have been dosed into the trachea and requires immediate attention.[5]
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound maleate | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Ilginatinib Dose in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ilginatinib in murine experimental models. The information is designed to assist in optimizing dosing strategies and addressing common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It also demonstrates inhibitory activity against Src family kinases.[1] The JAK-STAT signaling pathway is crucial for cellular proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various myeloproliferative neoplasms.[2][3] this compound's targeted inhibition of JAK2, particularly the JAK2V617F mutant, makes it a compound of interest for treating these conditions.[4]
Q2: What is the recommended starting dose for this compound in mice?
Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the efficacy of this compound at doses ranging from 12.5 mg/kg to 100 mg/kg, administered orally.[1][5] The selection of a starting dose should be based on the specific mouse model, the therapeutic window of the compound, and the study's endpoint.
Q3: How should this compound be formulated for oral administration in mice?
Due to its low aqueous solubility, this compound requires a specific formulation for effective oral delivery. A commonly used vehicle is 0.5% methylcellulose in water.[5] Alternative formulations may include solutions with DMSO, PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1] It is crucial to ensure the compound is fully suspended or dissolved before administration.
Q4: What are the expected therapeutic effects of this compound in mouse models?
In preclinical mouse models, this compound has been shown to significantly reduce splenomegaly, a common symptom of myelofibrosis.[1][4][5] It has also been demonstrated to prolong the survival of mice with JAK2V617F-driven diseases.[1][4][5] Furthermore, studies have indicated that this compound can reduce leukocytosis, improve bone marrow fibrosis, and normalize blood counts without causing significant reductions in erythrocytes or platelets.[4]
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
Symptoms:
-
Resistance during needle insertion.
-
Regurgitation of the compound by the mouse.
-
Signs of respiratory distress in the animal (e.g., coughing, gasping).
Possible Causes:
-
Improper restraint of the mouse.
-
Incorrect placement of the gavage needle into the trachea instead of the esophagus.
-
Use of an inappropriately sized gavage needle.
-
Administration of too large a volume.
Solutions:
-
Proper Restraint: Ensure the mouse is firmly but gently restrained, with the head and body in a straight line to facilitate the passage of the needle into the esophagus.
-
Correct Needle Placement: The gavage needle should be inserted into the side of the mouth and gently guided along the roof of the mouth towards the esophagus. If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Appropriate Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal or stomach perforation.
-
Volume Limits: The volume administered by oral gavage should not exceed 10 ml/kg of the mouse's body weight.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in tumor growth or other efficacy endpoints between mice in the same treatment group.
-
Lack of expected therapeutic effect at a previously effective dose.
Possible Causes:
-
Improper formulation of this compound, leading to inconsistent dosing.
-
Inaccurate dosing due to errors in calculating the required volume.
-
Variability in the health status or age of the experimental mice.
Solutions:
-
Formulation Consistency: Ensure the this compound formulation is homogenous. If it is a suspension, vortex it thoroughly before drawing each dose.
-
Accurate Dosing: Double-check all calculations for dose and volume. Use calibrated pipettes or syringes for accurate measurement.
-
Standardized Animal Cohorts: Use mice of the same age, sex, and health status for all experimental groups to minimize biological variability.
Issue 3: Potential Adverse Effects
Symptoms:
-
Weight loss or reduced food and water intake.
-
Lethargy or changes in behavior.
-
Signs of gastrointestinal distress (e.g., diarrhea).
Possible Causes:
-
Toxicity related to the dose of this compound.
-
Stress induced by the oral gavage procedure.
-
Adverse effects related to the vehicle used for formulation.
Solutions:
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose or the frequency of administration.
-
Acclimatization: Acclimate the mice to handling and the gavage procedure before the start of the experiment to reduce stress.
-
Vehicle Control: Always include a vehicle-only control group to distinguish between the effects of the compound and the vehicle. While specific adverse events for this compound in mice are not extensively documented in the provided search results, JAK inhibitors as a class can be associated with hematological side effects such as anemia and thrombocytopenia in human patients.[3] Careful monitoring of blood counts in mice is advisable.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Murine Models
| Dose (mg/kg, p.o.) | Mouse Model | Key Efficacy Endpoints | Reference |
| 12.5, 25, 50, 100 | Ba/F3-JAK2V617F disease model | Prolonged survival, reduced splenomegaly | [1][5] |
| 50 (twice daily) | JAK2V617F bone marrow transplantation model | Reduced leukocytosis, suppressed bone marrow fibrosis, prolonged survival | [4] |
| 25, 50 | JAK2V617F transgenic mice | Reduced leukocytosis and hepatosplenomegaly, improved nutritional status, prolonged survival | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound and 0.5% methylcellulose for the desired final concentration and volume.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Prepare the 0.5% methylcellulose solution by dissolving the appropriate amount of methylcellulose powder in sterile water. Use a magnetic stirrer to ensure it is fully dissolved.
-
Add a small amount of the 0.5% methylcellulose solution to the this compound powder and vortex to create a paste.
-
Gradually add the remaining 0.5% methylcellulose solution to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
-
Store the formulation at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.
Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model
Materials:
-
Female BALB/c nude mice (6-8 weeks old)
-
Ba/F3-JAK2V617F cells
-
This compound formulation
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles (flexible, ball-tipped)
-
Syringes
Procedure:
-
Cell Inoculation: Inoculate mice intravenously or subcutaneously with Ba/F3-JAK2V617F cells. For subcutaneous models, allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Administer this compound or vehicle control orally via gavage once or twice daily at the predetermined doses.
-
Monitor the body weight of the mice daily or every other day.
-
-
Tumor Measurement: For subcutaneous models, measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.
-
Efficacy Assessment:
-
Primary endpoints may include tumor growth inhibition and prolongation of survival.
-
Secondary endpoints can include spleen weight at the end of the study and analysis of blood parameters.
-
-
Ethical Considerations: Monitor mice for any signs of distress or toxicity. Euthanize mice if they reach humane endpoints as defined by the institutional animal care and use committee (IACUC) guidelines.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ilginatinib (Brigatinib) Off-Target Activity Mitigation
Welcome to the technical support center for Ilginatinib (Brigatinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target activities of this compound during experimentation. This compound, also known as Brigatinib (brand name Alunbrig®), is a potent tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1][2][3][4] However, like many TKIs, it exhibits activity against other kinases, which can lead to off-target effects that may confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-target activities of this compound (Brigatinib)?
A1: this compound is a multi-kinase inhibitor.
-
Primary (On-Target) Kinases: Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[2][3][4] It is highly effective against wild-type ALK and a broad range of ALK resistance mutations.[2][5][6]
-
Known Off-Target Kinases: At clinically achievable concentrations, this compound also inhibits other kinases, including Epidermal Growth Factor Receptor (EGFR) with specific mutations, FMS-like tyrosine kinase 3 (FLT3), and Insulin-like growth factor 1 receptor (IGF-1R).[2][7] A kinome scan of 289 kinases revealed that this compound inhibits 11 additional kinases with an IC50 of less than 10 nmol/L, including ROS1 and FLT3.[8][9][10]
Q2: My experimental results are unexpected. How can I determine if they are due to an off-target effect of this compound?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Perform a dose-response curve for this compound in your experimental model. If the unexpected phenotype occurs at a significantly different concentration than that required for ALK inhibition, it may be an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Employ another potent ALK inhibitor with a different chemical scaffold and off-target profile (e.g., Alectinib or Ceritinib).[5] If the phenotype is not replicated, it is likely due to an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ALK. If the phenotype is recapitulated, it is likely an on-target effect.
-
Rescue Experiments: In an ALK-knockdown background, the on-target effects of this compound should be abrogated. If the phenotype persists, it is independent of ALK inhibition.
Q3: What are some common off-target related side effects observed with this compound that I should be aware of in my preclinical models?
A3: While clinical side effects don't always translate directly to preclinical models, being aware of them can provide clues. The most common adverse reactions (≥25%) reported in clinical trials include diarrhea, fatigue, nausea, rash, cough, myalgia, headache, hypertension, vomiting, and dyspnea.[2] Early-onset pulmonary events have also been noted.[11] These may be linked to the inhibition of off-target kinases.
Troubleshooting Guides
Issue 1: Inconsistent cellular viability results with this compound treatment.
-
Possible Cause: Off-target toxicity at higher concentrations. While this compound is a potent ALK inhibitor, at higher doses, it can affect other kinases essential for cell survival, leading to a sharp drop in viability that is not related to ALK inhibition.
-
Troubleshooting Steps:
-
Determine the IC50 for ALK Inhibition: In your specific cell line, determine the concentration of this compound that inhibits ALK phosphorylation by 50% (IC50) using a Western blot for phosphorylated ALK (p-ALK).
-
Correlate with Viability Data: Compare the p-ALK IC50 with the IC50 for cell viability. A large discrepancy suggests off-target effects.
-
Operate within the "Therapeutic Window": For your experiments, use a concentration of this compound that is sufficient to inhibit ALK but below the threshold for significant off-target toxicity. This is typically 1-10 times the p-ALK IC50.
-
Issue 2: Activation of a signaling pathway that should be downstream of ALK.
-
Possible Cause: Paradoxical pathway activation, a known phenomenon with some kinase inhibitors.[12] This can occur if this compound inhibits a negative regulator of the pathway or if the inhibition of multiple kinases leads to complex signaling crosstalk.
-
Troubleshooting Steps:
-
Confirm with a Second ALK Inhibitor: As mentioned in the FAQs, use a structurally different ALK inhibitor to see if the paradoxical activation is specific to this compound.
-
Kinome-Wide Analysis: If the issue persists and is critical to your research, consider a kinome-wide analysis (e.g., kinome profiling services) to identify the full spectrum of kinases inhibited by this compound at the concentration you are using. This can help identify the off-target kinase responsible for the paradoxical activation.
-
Inhibit the Paradoxically Activated Pathway: Use a specific inhibitor for the unexpectedly activated pathway in combination with this compound to see if this reverts the phenotype.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound (Brigatinib)
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary on-target kinase (ALK), various ALK resistance mutations, and key off-target kinases.
| Kinase Target | IC50 (nmol/L) | Selectivity vs. ALK | Reference |
| On-Target | |||
| EML4-ALK | 14 | - | [9] |
| ROS1 | 1.9 | 0.14x | [9] |
| ALK Resistance Mutations | |||
| L1196M | 25 | 1.8x | [9] |
| G1202R | 184 | 13.1x | [9] |
| C1156Y | 22 | 1.6x | [9] |
| I1171N | 48 | 3.4x | [9] |
| V1180L | 40 | 2.9x | [9] |
| Off-Target | |||
| FLT3 | 2.1 | 0.15x | [9] |
| EGFR (L858R/T790M) | 29 | 2.1x | [8] |
| IGF-1R | 160 | 11.4x | [8] |
| INSR | >1000 | >71x | [10] |
| MET | >1000 | >71x | [8] |
Experimental Protocols
Protocol 1: Western Blot for ALK Phosphorylation Inhibition
This protocol is to determine the on-target potency of this compound in a cellular context.
-
Cell Culture and Treatment: Plate ALK-positive cells (e.g., H3122 or SU-DHL-1) and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated ALK (p-ALK Tyr1604). Subsequently, probe with a secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ALK signal to total ALK. Plot the normalized p-ALK signal against the this compound concentration to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is binding to ALK in intact cells.
-
Cell Treatment: Treat ALK-positive cells with this compound at the desired concentration and a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot for ALK.
-
Data Interpretation: In the vehicle-treated cells, ALK will precipitate at a specific temperature. In the this compound-treated cells, the binding of the drug will stabilize ALK, leading to it remaining in the soluble fraction at higher temperatures. This "thermal shift" confirms target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target ALK signaling pathway inhibition.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Potential off-target inhibition of the IGF-1R pathway by this compound.
References
- 1. Brigatinib - Wikipedia [en.wikipedia.org]
- 2. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scienceopen.com [scienceopen.com]
- 10. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. pubs.acs.org [pubs.acs.org]
Ilginatinib Experimental Variability: A Technical Support Center
Welcome to the Ilginatinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental challenges encountered when working with this compound (NS-018), a potent and selective JAK2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My cell viability results with this compound are inconsistent. What are the potential causes?
Inconsistent cell viability results can stem from several factors. Here’s a checklist of potential issues to consider:
-
Compound Solubility and Stability: this compound is soluble in DMSO. Ensure your stock solution is fully dissolved and stored correctly.[1][2] Stock solutions are typically stable for up to one year when stored at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. For experiments, it's recommended to use freshly prepared dilutions.[3]
-
Cell Line Integrity:
-
Cell Line Authentication: Verify the identity of your cell line using methods like STR profiling.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
-
Assay Conditions:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can impact the final readout.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates. Consider leaving the outer wells empty or filling them with media only.
-
Incubation Time: Optimize and maintain a consistent incubation time with this compound.
-
-
Reagent Quality: Use high-quality, fresh reagents for your assays.
Q2: I am not observing the expected decrease in STAT3 phosphorylation after this compound treatment. What could be wrong?
Failure to observe a decrease in phosphorylated STAT3 (p-STAT3), a key downstream target of JAK2, can be due to several experimental variables:
-
Suboptimal this compound Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line. The IC50 for JAK2 is 0.72 nM, but cellular potency can vary.[3] Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Incorrect Timing of Lysate Collection: The phosphorylation status of signaling proteins can be transient. Collect cell lysates at the optimal time point after this compound treatment. A time-course experiment is recommended to determine the peak of p-STAT3 inhibition.
-
Western Blotting Issues:
-
Antibody Quality: Use validated antibodies specific for phosphorylated STAT3 (Tyr705).
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin, or total STAT3).
-
Phosphatase Activity: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
-
Cellular Resistance Mechanisms: Cells can develop resistance to JAK2 inhibitors. Consider the possibility of intrinsic or acquired resistance in your cell line.[4][5]
Q3: My in vivo experiment with this compound is not showing the expected efficacy. What should I check?
Challenges in in vivo studies can arise from factors related to the compound, the animal model, and experimental procedures.
-
Compound Formulation and Administration: this compound is orally bioavailable.[2] Ensure the formulation is prepared correctly and administered consistently. For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen may not be optimal for achieving sufficient target engagement in the tumor or target tissue. A pilot PK/PD study can help determine the optimal dose and schedule.
-
Animal Model: The chosen animal model may not be sensitive to JAK2 inhibition or may have compensatory signaling pathways that overcome the effect of this compound.
-
Tumor Heterogeneity: In cancer models, tumor heterogeneity can lead to variable responses.
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
Data sourced from MedchemExpress.[3]
Table 2: this compound Solubility
| Solvent | Solubility | Recommendations |
| DMSO | ≥ 35 mg/mL (82.18 mM) | Use freshly opened DMSO without moisture.[1] |
| H2O | 2 mg/mL (4.70 mM) | Sonication is recommended.[1] |
Data sourced from MedchemExpress and TargetMol.[1][6]
Mandatory Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Tips and troubleshooting [takarabio.com]
Ilginatinib stock solution preparation and storage
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the preparation and storage of Ilginatinib stock solutions, along with troubleshooting advice for common experimental issues.
Solubility and Stock Solution Parameters
Proper dissolution is critical for experimental accuracy. The following tables summarize the solubility and recommended concentrations for this compound and its hydrochloride salt in common laboratory solvents.
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 128.39 | Sonication is recommended to aid dissolution.[1] |
Table 2: this compound Hydrochloride Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 35 - 85 | ≥ 82.18 - 199.58 | Use freshly opened, anhydrous DMSO.[2][3][4] Sonication is recommended.[2] |
| Water (H₂O) | 2 | 4.70 | Requires sonication to dissolve.[2][3][5] |
| Ethanol | 10 | 23.48 |
Storage and Stability Guidelines
Correct storage is essential to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| This compound (Powder) | -20°C | 3 years | |
| This compound (in Solvent) | -80°C | 1 - 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][6] |
| -20°C | 1 year | [6] | |
| This compound HCl (Powder) | -20°C or 4°C | 3 years | Store sealed and away from moisture.[2][3] |
| This compound HCl (in Solvent) | -80°C | 6 months - 1 year | [2][3][5][7] Aliquot to prevent degradation from freeze-thaw cycles.[7] |
| -20°C | 1 month | [3][5][7][8] | |
| 4°C | ~ 1 week | For short-term storage of clear solutions.[1] Efficacy may decrease with prolonged storage.[1] |
Experimental Protocols & Workflows
Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution for in vitro use.
-
Pre-Experiment Preparation:
-
Bring the this compound vial to room temperature before opening to prevent moisture condensation.
-
Use a sterile, tightly sealed vial for the stock solution.
-
Use anhydrous, research-grade DMSO. It is recommended to use a freshly opened bottle.[2]
-
-
Calculation:
-
This compound Molecular Weight (MW): 389.43 g/mol .
-
To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L * 0.001 L * 389.43 g/mol * 1000 mg/g = 19.47 mg
-
-
-
Dissolution Procedure:
-
Carefully weigh 19.47 mg of this compound powder and add it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for several minutes until the solution is clear.[1]
-
-
Storage:
Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solution.
Troubleshooting and FAQs
Q1: My this compound solution appears cloudy or has visible precipitate after adding the solvent. What should I do?
A1: This indicates incomplete dissolution.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals. Sonication is recommended to aid dissolution, especially for higher concentrations.[1][2]
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as it may degrade the compound.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Moisture can cause some compounds to precipitate.[2]
-
Suspension: If the prepared solution is a suspension and not a clear solution, it is recommended to prepare it freshly and use it immediately each time.[1]
Q2: How many times can I freeze and thaw my stock solution aliquot?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] These cycles can lead to compound degradation and precipitation, reducing the effective concentration and activity of the inhibitor. Prepare small, single-use aliquots to maintain the stability of your stock solution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: this compound (the free base) is poorly soluble in water. While this compound hydrochloride shows some solubility in water (2 mg/mL with sonication), it is generally not recommended to prepare primary stock solutions in aqueous buffers.[2][3][4] First, prepare a concentrated stock in DMSO, and then dilute this stock into your aqueous buffer or media for your working concentration. The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: I stored my stock solution at 4°C for two weeks. Is it still viable?
A4: For clear solutions, short-term storage at 4°C for over a week is possible.[1] However, prolonged storage at this temperature may lead to a loss of efficacy.[1] For any critical or long-term experiments, it is best to use a freshly prepared solution or an aliquot that has been stored properly at -80°C or -20°C.
Q5: What is the primary cellular target of this compound?
A5: this compound is a potent and highly selective inhibitor of Janus kinase 2 (JAK2). It has 30- to 50-fold greater selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[1] It also inhibits Src-family kinases.[1] Its primary mechanism of action is through the inhibition of the JAK/STAT signaling pathway.
This compound Mechanism of Action: JAK/STAT Pathway Inhibition
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
- 1. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Ilginatinib In Vivo Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the vehicle formulation of Ilginatinib for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NS-018) is an orally bioavailable small molecule that acts as a potent inhibitor of Janus-associated kinase 2 (JAK2).[1][2] Its mechanism of action involves competing with ATP for binding to JAK2, including the mutated JAK2V617F form.[1][3] This inhibition prevents the activation of JAK2 and downstream signaling molecules, primarily in the JAK/STAT3 pathway, which is crucial for hematopoiesis and can be dysregulated in certain cancers.[1][3] this compound also shows inhibitory activity against Src-family kinases.[4][5]
Q2: What are the common challenges when formulating this compound for in vivo studies?
A2: The primary challenge with this compound is its solubility. While it is soluble in DMSO, this solvent can have toxicity concerns in animal studies, especially at higher concentrations. Therefore, it is crucial to use a co-solvent system to ensure this compound remains in solution when diluted for administration. Precipitation of the compound upon dilution is a common issue that needs to be addressed to ensure accurate dosing and bioavailability.
Q3: Can I use a ready-made commercial formulation?
A3: While some suppliers provide pre-made solutions, these are often intended for in vitro use. For in vivo experiments, it is best practice to prepare fresh formulations to ensure stability and avoid potential degradation. The working solution for in vivo experiments should ideally be prepared and used on the same day.[6]
Q4: What are the different forms of this compound available?
A4: this compound is available in different forms, including the base form, hydrochloride salt, and maleate salt.[7][8] These different forms can have varying solubility profiles. For instance, this compound hydrochloride has some solubility in water, while the base form is practically insoluble.[7][8] It's important to be aware of which form you are using as it will impact the choice of vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous solution (e.g., saline) | This compound has low aqueous solubility. | - Ensure the initial stock solution in an organic solvent like DMSO is fully dissolved. - Add the aqueous component slowly while vortexing. - Consider using a formulation with a higher percentage of co-solvents like PEG300 or a solubilizing agent like SBE-β-CD.[2] - Gentle heating and/or sonication can aid in dissolution.[2] |
| Phase separation in the final formulation | Immiscibility of the chosen solvents. | - This can occur in oil-based formulations. Ensure vigorous mixing or homogenization to create a stable emulsion or suspension. - Check the miscibility of all components before preparing the final formulation. |
| Animal showing signs of distress after administration | Vehicle toxicity, particularly from high concentrations of DMSO. | - Minimize the percentage of DMSO in the final formulation. For mice, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for sensitive strains like nude mice.[8] - Always include a vehicle-only control group in your experiment to assess any effects of the formulation itself.[8] |
| Inconsistent experimental results | Poor bioavailability due to formulation issues or improper storage. | - Prepare fresh formulations for each experiment.[6] - Ensure the formulation is a clear solution or a homogenous suspension before administration. - Store stock solutions appropriately. For example, a DMSO stock solution can be stored at -80°C for up to a year.[9] |
Quantitative Data Summary
The following tables summarize the solubility of different forms of this compound and provide examples of in vivo vehicle formulations.
Table 1: Solubility of this compound Forms
| Form | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (256.79 mM)[2] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] Sonication may be needed.[9] |
| This compound | DMSO | 50 mg/mL (128.39 mM)[9] | Sonication is recommended. |
| This compound hydrochloride | DMSO | ≥ 35 mg/mL (82.18 mM)[10] | |
| This compound hydrochloride | DMSO | 60 mg/mL (140.88 mM)[8] | Sonication is recommended. |
| This compound hydrochloride | Water | 2 mg/mL (4.70 mM)[10] | Sonication is needed. |
| This compound maleate | DMSO | 50 mg/mL (98.91 mM)[7] | Sonication is recommended. |
| This compound maleate | Water | < 0.1 mg/mL (insoluble)[7] |
Table 2: Example In Vivo Vehicle Formulations
| Protocol | Components | Final Concentration of this compound | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified, example for a 14 mg/mL stock | [4] |
| 5 | 0.5% Methylcellulose | Not specified, used as a vehicle for oral gavage | [6] |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for achieving a clear solution for oral or parenteral administration.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[2] Ensure the powder is completely dissolved. Sonication can be used to aid dissolution.
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and Tween-80, mixing thoroughly after each addition until the solution is clear.
-
Add Aqueous Component: Slowly add saline to the mixture while continuously vortexing to reach the final desired volume.
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming or sonication may be used to redissolve the compound.[2]
Protocol 2: Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
-
Prepare Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 25 mg/mL).[2]
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Combine: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix thoroughly until a clear solution is obtained.
Protocol 3: Formulation with Corn Oil
This protocol is suitable for creating a suspension for oral administration.
-
Prepare Stock Solution: Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
Combine: Add the required volume of the DMSO stock solution to the corn oil.
-
Homogenize: Mix the solution vigorously to ensure a uniform suspension. This formulation should be used immediately after preparation.
Visualizations
Caption: Workflow for preparing this compound in vivo formulations.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound maleate | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 8. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 9. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting Ilginatinib precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ilginatinib.
Troubleshooting Guides
Issue: Precipitation of this compound observed in cell culture media.
Root Cause Analysis and Solutions:
This compound hydrochloride is readily soluble in DMSO but exhibits low solubility in aqueous solutions, including cell culture media. Precipitation upon dilution of a DMSO stock solution into your media is a common issue that can significantly impact experimental results by reducing the effective concentration of the compound.
Key Factors Influencing this compound Solubility in Media:
-
Final Concentration of this compound: Higher concentrations are more prone to precipitation.
-
Final Concentration of DMSO: The percentage of DMSO in the final culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[1][2][3][4][5] Always determine the maximum tolerable DMSO concentration for your specific cell line.
-
Method of Dilution: Rapidly adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.
-
Media Composition: The pH, salt concentration, and presence of proteins (like those in Fetal Bovine Serum - FBS) can influence the solubility of small molecules.
-
Temperature: Temperature shifts, such as moving from room temperature to 37°C, can affect solubility.
Troubleshooting Workflow:
The following workflow can help you diagnose and resolve this compound precipitation issues.
References
How to dissolve Ilginatinib for cell culture
Welcome to the technical support center for Ilginatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dissolution and use of this compound in cell culture experiments.
Issue: Precipitate forms when diluting this compound stock solution in cell culture media.
Possible Causes and Solutions:
-
Cause: The high concentration of this compound in the DMSO stock solution is not soluble in the aqueous environment of the cell culture medium. This is a common issue with hydrophobic compounds.
-
Solution 1: Serial Dilution in DMSO: Before adding to your aqueous medium, perform an intermediate dilution of your concentrated DMSO stock solution in DMSO. This can help prevent the compound from crashing out of solution.
-
Solution 2: Slow Addition and Mixing: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This can facilitate better mixing and prevent localized high concentrations that lead to precipitation.
-
Solution 3: Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock may improve solubility.
-
Solution 4: Use of a Carrier Protein: If precipitation persists, consider pre-mixing the this compound stock with a small amount of serum or bovine serum albumin (BSA) before adding it to the serum-containing cell culture medium. The compound may adsorb to the serum proteins, improving its solubility in the aqueous environment.
Issue: Inconsistent or no observable effect of this compound in the cell-based assay.
Possible Causes and Solutions:
-
Cause: The this compound may not be fully dissolved in the stock solution.
-
Solution: Ensure complete dissolution of the powdered this compound in DMSO. If necessary, use sonication or gentle warming (not exceeding 50°C) to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
Cause: The final concentration of this compound in the cell culture is too low.
-
Solution: Verify the calculations for your stock and working solutions. If the IC50 value for your cell line is known, it is recommended to start with a concentration 5-10 times higher to observe an optimal inhibitory effect.[3]
-
Cause: The this compound has degraded due to improper storage.
-
Solution: Store the powdered this compound at -20°C for long-term storage (up to 3 years).[1][4] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 year).[1][4][5]
-
Cause: The final DMSO concentration is affecting the cells.
-
Solution: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep it at or below 0.1% to minimize any solvent-induced effects.[6] Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The highly recommended solvent for dissolving this compound for cell culture applications is dimethyl sulfoxide (DMSO).[1][5][6][8] It is advisable to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.[5][9]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a desired high concentration (e.g., 10 mM, 50 mM, or 100 mg/mL).[1][5] If the compound does not dissolve readily, sonication can be used to facilitate dissolution.[1]
Q3: How should I store the this compound stock solution?
A3: It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for up to a year or -20°C for up to a year.[1][4][5] This will prevent degradation from repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that can be used in cell culture?
A4: While some cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration of DMSO in your cell culture medium at 0.5% or lower, with 0.1% being the widely recommended safe level for most cell lines to avoid cytotoxicity.[6] It is crucial to include a vehicle control with the same final DMSO concentration in your experimental setup.[7]
Q5: My this compound hydrochloride powder is also soluble in water. Can I use water to make the stock solution for cell culture?
A5: While this compound hydrochloride shows some solubility in water (e.g., 2 mg/mL with sonication), preparing a high-concentration stock solution in water may be challenging.[7][8][9] DMSO is the preferred solvent for achieving higher stock concentrations. If you do use water, the solution should be sterilized by filtering through a 0.22 µm filter before use.[9]
Data Presentation
Table 1: Solubility of this compound and its Salts in Different Solvents.
| Compound Form | Solvent | Solubility | Notes |
| This compound | DMSO | 50 mg/mL (128.39 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO | 100 mg/mL (256.79 mM)[5] | Use of newly opened DMSO is advised as it is hygroscopic.[5] | |
| This compound hydrochloride | DMSO | 60 mg/mL (140.88 mM)[8] | Sonication is recommended.[8] |
| H₂O | 2 mg/mL (4.7 mM)[7][8][9] | Sonication is required.[7][8][9] | |
| This compound maleate | DMSO | 50 mg/mL (98.91 mM)[6] | Sonication is recommended.[6] |
| H₂O | < 0.1 mg/mL[6] | Insoluble.[6] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol details the steps for preparing a working solution of this compound from a powdered form for use in a typical cell culture experiment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound: 389.43 g/mol ). c. Add the calculated volume of 100% DMSO to the vial of this compound powder. d. Vortex the vial thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. e. Visually confirm that the solution is clear and free of any particulate matter.
-
Prepare an Intermediate Dilution (e.g., 1 mM): a. In a sterile microcentrifuge tube, perform a 1:10 dilution of the 10 mM stock solution with 100% DMSO to obtain a 1 mM intermediate solution. This step can help prevent precipitation when diluting into the aqueous cell culture medium.
-
Prepare the Final Working Solution: a. Determine the final concentration of this compound required for your experiment (e.g., 1 µM). b. Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium. c. Immediately after adding the this compound solution, mix the medium gently by swirling or pipetting up and down.
-
Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. For the example above, this would be 0.1% DMSO.
-
Storage: a. Aliquot the remaining 10 mM stock solution into single-use sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage.
Mandatory Visualization
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. medchemexpress.com [medchemexpress.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage Ilginatinib-related cytotoxicity in in-vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in-vitro studies involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | Cell Line Sensitivity: Certain cell lines may exhibit heightened sensitivity to this compound, especially those without a constitutively activated JAK2 pathway.[1] | - Confirm Cell Line Characteristics: Ensure the cell line used has a constitutively active JAK2 pathway if on-target effects are the primary focus. For cell lines without this characteristic, expect higher off-target cytotoxicity. - Titrate Dosage: Perform a dose-response experiment to determine the optimal concentration that balances on-target effects with acceptable cytotoxicity. - Reduce Exposure Time: Shorten the incubation period with this compound to minimize off-target effects. |
| Inconsistent results between experiments. | Reagent Variability: Inconsistent potency or degradation of this compound stock solutions. | - Proper Stock Solution Handling: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Use High-Quality Reagents: Ensure all reagents, including cell culture media and supplements, are of high quality and consistent between experiments. |
| Unexpected cell death in control groups. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | - Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. - Include Solvent Control: Always include a vehicle control group (cells treated with the solvent alone at the same concentration as the this compound-treated group) to assess solvent-related toxicity. |
| Difficulty in distinguishing between apoptosis and necrosis. | Assay Limitations: The chosen cytotoxicity assay may not differentiate between different modes of cell death. | - Use Multiple Assays: Employ a combination of assays to assess different aspects of cell death. For example, use an Annexin V/Propidium Iodide assay to distinguish between early apoptosis, late apoptosis, and necrosis. Combine this with a Caspase-3/7 activity assay to specifically measure apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[1] It functions by competing with ATP for binding to the JAK2 kinase domain, which in turn inhibits the activation of the JAK2/STAT3 signaling pathway. This pathway is crucial for normal hematopoiesis and is often dysregulated in myeloproliferative neoplasms.[1] this compound also shows inhibitory activity against Src-family kinases.[1]
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with a constitutively activated JAK2 pathway, such as those harboring the JAK2V617F mutation, are particularly sensitive to this compound's on-target effects. The compound has shown minimal cytotoxicity against most other hematopoietic cell lines that do not have a constitutively activated JAK2.[1]
Q3: How can I minimize off-target cytotoxic effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and the shortest possible exposure time that still elicits the desired on-target activity. Performing a thorough dose-response and time-course experiment for each new cell line is highly recommended. Additionally, ensuring optimal cell culture conditions can help improve cell health and resilience to off-target effects.
Q4: What are the recommended in-vitro assays to measure this compound-induced cytotoxicity?
A4: A multi-faceted approach is recommended.
-
Cell Viability Assays: MTT or resazurin-based assays can provide a general measure of cell viability.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is a robust method to quantify apoptotic and necrotic cells. Measuring the activity of key apoptosis executioner enzymes like Caspase-3 and Caspase-7 can provide more specific evidence of apoptosis.
-
Cell Cycle Analysis: Propidium Iodide staining followed by flow cytometry can be used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M), which can be affected by drug treatment.
Quantitative Data Summary
The following tables summarize the in-vitro activity of this compound across various parameters.
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Target | IC50 (nM) | Reference |
| Ba/F3 (JAK2V617F) | JAK2 | 11 | [1] |
| HEL | JAK2 | 120 | [1] |
| SET-2 | JAK2 | 33 | [1] |
Table 2: Effect of this compound on Kinase Activity
| Kinase | IC50 (nM) | Reference |
| JAK1 | 33 | [1] |
| JAK2 | 0.72 | [1] |
| JAK3 | 39 | [1] |
| TYK2 | 22 | [1] |
| SRC | Potent Inhibition | [1] |
| FYN | Potent Inhibition | [1] |
Key Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Ilginatinib In Vivo Optimization Technical Support Center
Welcome to the technical support center for optimizing the in vivo treatment duration of Ilginatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[1] It functions by competing with ATP to bind to JAK2, including the mutated JAK2V617F form.[1] This inhibition blocks the activation of the JAK2/STAT3 signaling pathway, which is crucial for hematopoiesis and is often dysregulated in myeloproliferative neoplasms.[1] this compound also shows inhibitory activity against Src-family kinases.[1]
Q2: What is a recommended starting dose for this compound in mouse models?
A2: Based on preclinical studies, oral administration of this compound at doses ranging from 12.5 mg/kg to 100 mg/kg has been shown to be effective in a mouse Ba/F3-JAK2V617F disease model, leading to prolonged survival and reduced splenomegaly.[1] The optimal dose for your specific model may need to be determined empirically through a dose-response study.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound can be formulated for oral gavage. A common method involves first dissolving this compound in a small amount of DMSO to create a stock solution. This stock solution is then further diluted in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration.[1] It is recommended to prepare the final working solution fresh on the day of use.[1]
Q4: What are the expected outcomes of successful this compound treatment in a myelofibrosis mouse model?
A4: Successful treatment with this compound in a relevant mouse model is expected to result in a reduction in spleen size (splenomegaly), prolonged survival of the animals, and a decrease in the phosphorylation of STAT3 (pSTAT3), a downstream target of JAK2.[1]
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Efficacy
Question: I am not observing the expected reduction in tumor volume or splenomegaly in my mouse model after treating with this compound. What are the possible causes and what steps can I take?
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose may be too low for your specific animal model or tumor type. Solution: Perform a dose-escalation study to determine the optimal therapeutic dose. Start with the reported effective dose range (12.5-100 mg/kg) and escalate until a therapeutic effect is observed or signs of toxicity appear.[1] |
| Poor Bioavailability | Issues with the formulation or administration route can lead to poor absorption of the compound. Solution: Ensure the formulation is homogenous and stable. For oral gavage, confirm proper technique to ensure the full dose is delivered to the stomach. Consider pharmacokinetic studies to measure plasma concentrations of this compound. |
| Drug Resistance | The tumor model may have intrinsic or acquired resistance to JAK2 inhibition. Solution: Analyze the tumor cells for mutations in the JAK-STAT pathway that may confer resistance. Consider combination therapies with other agents that target parallel or downstream pathways. |
| Incorrect Animal Model | The chosen animal model may not be sensitive to JAK2 inhibition. Solution: Verify that your in vivo model relies on the JAK2/STAT3 signaling pathway for its growth and survival. This can be confirmed through in vitro studies or by analyzing baseline pSTAT3 levels in the tumor tissue. |
Issue 2: Adverse Effects and Toxicity
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound treatment. How can I manage this?
| Possible Cause | Troubleshooting Steps |
| Dose is too High | The administered dose may be exceeding the maximum tolerated dose (MTD) in your specific mouse strain. Solution: Reduce the dose of this compound. If a therapeutic effect is lost at the lower dose, consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery. |
| On-Target Toxicity | Inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia.[2] Solution: Monitor complete blood counts (CBCs) regularly throughout the treatment period. If significant cytopenias are observed, a dose reduction or temporary treatment interruption may be necessary. |
| Off-Target Effects | This compound may have off-target effects contributing to toxicity. Solution: Carefully observe the animals for any specific clinical signs and perform histopathological analysis of major organs at the end of the study to identify any organ-specific toxicities. |
| Vehicle-Related Toxicity | The vehicle used for formulation may be causing adverse effects. Solution: Administer the vehicle alone to a control group of mice to assess its tolerability. If the vehicle is the issue, explore alternative, well-tolerated formulation options. |
Issue 3: Inconsistent or Variable Results
Question: I am observing high variability in treatment response between individual mice in the same group. What could be the reason and how can I improve consistency?
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | Inconsistent administration of the drug can lead to variable exposure. Solution: Ensure accurate and consistent oral gavage technique for all animals. Use appropriate-sized gavage needles and ensure the full dose is delivered each time. |
| Tumor Heterogeneity | The initial tumor burden or the genetic makeup of the tumors may vary between animals. Solution: Randomize animals into treatment groups based on tumor size to ensure an even distribution at the start of the study. For subcutaneous models, measure tumors regularly. |
| Biological Variability | Individual differences in metabolism and drug clearance can affect response. Solution: Increase the number of animals per group to improve statistical power and account for biological variability. |
| Drug Formulation Instability | The drug may not be stable in the formulation over time. Solution: Prepare fresh formulations for each day of dosing to ensure consistent potency.[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Utilize an appropriate mouse model with a tumor driven by JAK2 signaling (e.g., Ba/F3-JAK2V617F).
-
Tumor Implantation: Inject tumor cells subcutaneously or intravenously into immunocompromised mice.
-
Group Allocation: Once tumors are established and reach a predetermined size, randomize mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution in a suitable vehicle (e.g., corn oil or 40% PEG300, 5% Tween-80, 45% saline) to the desired final concentration.[1]
-
-
Treatment Administration: Administer this compound orally via gavage at the determined dose (e.g., 12.5, 25, 50, or 100 mg/kg) once daily.[1] The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity daily.
-
At the end of the study, collect tumors and spleens for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor tissue at various time points after the final dose.
-
Perform western blotting or immunohistochemistry to assess the levels of phosphorylated STAT3 (pSTAT3) to confirm target engagement.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Strain: Use the same mouse strain as in the efficacy studies.
-
Drug Administration: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Median Survival (days) | Spleen Weight Reduction (%) | Reference |
| Vehicle Control | 0 | - | - | [1] |
| This compound | 12.5 | Increased | Significant | [1] |
| This compound | 25 | Increased | Significant | [1] |
| This compound | 50 | Increased | Significant | [1] |
| This compound | 100 | Increased | Significant | [1] |
Table 2: Common Side Effects of JAK Inhibitors and Management Strategies
| Side Effect | Monitoring | Management |
| Anemia | Complete Blood Count (CBC) | Dose reduction, treatment interruption, supportive care.[2] |
| Thrombocytopenia | Complete Blood Count (CBC) | Dose reduction, treatment interruption.[2] |
| Gastrointestinal Issues (Nausea, Diarrhea) | Clinical observation | Symptomatic treatment, ensure proper hydration.[2] |
| Infections | Clinical observation | Prophylactic antibiotics if necessary, prompt treatment of infections. |
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: In vivo efficacy study workflow for this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
Ilginatinib stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Ilginatinib in DMSO solutions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q: How should I store this compound powder upon receipt? A: this compound powder should be stored at -20°C and is stable for up to three years.[1][2][3]
Q: What is the recommended storage condition for this compound stock solutions in DMSO? A: For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for one to two years.[1][3] For short-term storage, aliquots can be kept at 4°C for over a week or at -20°C for up to one year.[1][3][4]
Q: I received the this compound powder, and the ice pack had melted. Is the product quality affected? A: Generally, the powder form of the compound is not sensitive to short-term temperature fluctuations during shipping. The ice pack is used to prevent exposure to extreme temperatures, and a melted ice pack will not affect the product's quality.[5]
Solution Preparation
Q: What is the best solvent for preparing this compound stock solutions? A: DMSO is the most common and recommended solvent for preparing concentrated stock solutions of this compound.[5] It is advisable to use freshly opened, hygroscopic DMSO, as moisture can significantly impact the solubility of the product.[2][3]
Q: What should I do if this compound is difficult to dissolve in DMSO? A: If you encounter solubility issues, sonication is recommended to aid dissolution.[1][2] Gentle heating can also be applied.[3]
Q: Can I prepare a large batch of stock solution for long-term use? A: Yes, you can prepare a larger volume of stock solution. However, it is critical to divide it into single-use aliquots before freezing to prevent degradation from multiple freeze-thaw cycles.[1][5]
Experimental Use
Q: What is the maximum final concentration of DMSO recommended for in vitro cell experiments? A: The final concentration of DMSO in your cell culture medium should typically not exceed 0.1%.[5] If a higher concentration is necessary, it is essential to run a solvent-negative control experiment to ensure the DMSO does not have a nonspecific effect on the cells.[2][5]
Q: How do I determine the optimal working concentration for my experiments? A: The optimal concentration depends on factors like the cell type, cell permeability, and incubation time.[2] If Ki or IC50 values are reported in the literature, a good starting point is to use a concentration 5-10 times higher than these values to achieve effective inhibition.[2]
Troubleshooting Guide
Issue: My this compound solution shows precipitation after being stored or thawed.
-
Possible Cause 1: Saturation. The concentration may be too high for the storage temperature.
-
Solution: Gently warm the solution and use sonication to redissolve the precipitate.[3] Consider preparing a slightly lower concentration stock solution for future use.
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles can lead to precipitation and degradation.
-
Possible Cause 3: Water absorption by DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[3]
-
Issue: I am observing a decrease in the inhibitory activity of my this compound solution over time.
-
Possible Cause 1: Degradation. Prolonged storage, especially at improper temperatures or with exposure to light, can cause the compound to degrade.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. This is a common cause of reduced compound potency.
-
Solution: Use a fresh aliquot for each experiment to ensure consistent activity.[1]
-
Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol details the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder. For example, to prepare a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of this compound.
-
Dissolution: Vortex the tube briefly. Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[3] The solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years).[3]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium.
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in fresh DMSO or sterile PBS.
-
Final Dilution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final working concentration. Ensure the final DMSO concentration remains below 0.1%.[5]
-
Mixing: Mix thoroughly by gently pipetting or inverting the tube before adding to the cell culture plates.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment.
Technical Data
Table 1: this compound Solubility in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 50 mg/mL | 128.39 mM | Sonication is recommended.[1] |
| TargetMol (HCl salt) | 60 mg/mL | 140.88 mM | Sonication is recommended.[2] |
| MedchemExpress | 100 mg/mL | 256.79 mM | Ultrasonic and newly opened DMSO are needed.[3] |
| MedchemExpress (HCl salt) | ≥ 35 mg/mL | ≥ 82.18 mM | Saturation unknown.[6] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [1][3] |
| In DMSO | -80°C | 1-2 years | [1][3] |
| In DMSO (HCl salt) | -80°C | 6 months | [4][6] |
| In DMSO | -20°C | 1 year | [3] |
| In DMSO (HCl salt) | -20°C | 1 month | [4][6] |
Table 3: Inhibitory Activity (IC₅₀) of this compound against JAK Family Kinases
| Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Source |
| JAK2 | 0.72 | - | [1][3] |
| TYK2 | 22 | ~31-fold | [1][3] |
| JAK1 | 33 | ~46-fold | [1][3] |
| JAK3 | 39 | ~54-fold | [1][3] |
Signaling Pathway and Mechanism of Action
This compound is a potent and highly selective inhibitor of Janus kinase 2 (JAK2).[7] In myeloproliferative neoplasms (MPNs), a common mutation (V617F) in the JAK2 gene leads to its constitutive activation.[8] This aberrant activation drives the JAK/STAT signaling pathway, promoting uncontrolled cell proliferation and survival.[8] this compound functions by blocking the ATP-binding site of JAK2, thereby inhibiting its kinase activity.[7] This action prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3, ultimately suppressing the pro-proliferative gene expression that characterizes these malignancies.[3]
References
- 1. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound maleate | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. onclive.com [onclive.com]
Avoiding Ilginatinib degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Ilginatinib during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound stock solution. | - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for up to 1 year or -80°C for up to 2 years.[1][2] |
| Degradation in working solutions. | - Prepare working solutions fresh for each experiment. - If aqueous buffers are used, be mindful of the potential for hydrolysis, especially at non-neutral pH. The stability of this compound across a pH range has not been extensively reported; therefore, maintaining a neutral pH is recommended. - Protect solutions from light, as many small molecule inhibitors are light-sensitive. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility. | - this compound has low aqueous solubility.[3] - For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80.[1] - For in vitro assays, ensure the final DMSO concentration is compatible with the experimental system and does not cause precipitation. |
| Variability in experimental results between batches | Inconsistent weighing or dissolution of solid this compound. | - Use a calibrated analytical balance for weighing the compound. - Ensure complete dissolution of the solid material in the solvent. Sonication may be used to aid dissolution in DMSO.[4][5] |
| Use of aged or improperly stored stock solutions. | - Always use stock solutions within their recommended storage period. - Visually inspect solutions for any signs of precipitation or color change before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Solid this compound should be stored at -20°C for up to 3 years.[5][6] Stock solutions prepared in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][6] It is soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication.[6]
Q3: Is this compound sensitive to light?
Q4: How can I avoid hydrolysis of this compound in my experiments?
A4: To minimize the risk of hydrolysis, prepare aqueous working solutions fresh for each experiment and use them promptly. The stability of this compound at different pH values has not been extensively documented, so maintaining a neutral pH is advisable.
Q5: What are the likely degradation pathways for this compound?
A5: Although specific degradation pathways for this compound have not been published, similar heterocyclic compounds can be susceptible to oxidation, hydrolysis, and photodegradation. Given its chemical structure, which includes pyrimidine and pyrazole rings, it may be susceptible to oxidative degradation.
Quantitative Data on this compound Degradation
Currently, there is no publicly available quantitative data on the degradation rates of this compound under various stress conditions. The following table is a template that outlines the type of data that would be generated from a forced degradation study. Researchers are encouraged to perform their own stability studies to determine these parameters for their specific experimental conditions.
| Stress Condition | Condition Details | Incubation Time | This compound Remaining (%) | Major Degradation Products (if known) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 hours | Data to be determined | Data to be determined |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24, 48, 72 hours | Data to be determined | Data to be determined |
| Oxidative Degradation | 3% H₂O₂, RT | 24, 48, 72 hours | Data to be determined | Data to be determined |
| Thermal Degradation | 80°C (solid state) | 7 days | Data to be determined | Data to be determined |
| Photodegradation | UV light (254 nm), RT | 24, 48, 72 hours | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous DMSO
-
HPLC or UPLC system with a UV or PDA detector
-
LC-MS/MS system for identification of degradation products
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
From the stock solution, prepare working solutions in the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic studies) at a final concentration of approximately 100 µg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the working solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Basic Hydrolysis: Mix the working solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the working solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the solid this compound and a solution in a neutral aqueous buffer at 80°C.
-
Photodegradation: Expose a solution of this compound in a neutral aqueous buffer to UV light (254 nm) at room temperature.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Characterize the major degradation products using LC-MS/MS.
Visualizations
This compound's Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[6][7] By binding to the ATP-binding site of JAK2, this compound prevents its phosphorylation and activation. This, in turn, blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[2][8]
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Experimental Workflow for a Forced Degradation Study
This workflow outlines the key steps in conducting a forced degradation study to assess the stability of a compound like this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
An In Vitro Head-to-Head: Ilginatinib vs. Ruxolitinib in JAK Inhibition
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), two prominent Janus kinase (JAK) inhibitors, Ilginatinib (NS-018) and Ruxolitinib, have emerged as critical tools for researchers and clinicians. While both drugs target the JAK/STAT signaling pathway, a cornerstone in the pathogenesis of MPNs, their nuanced differences in selectivity and cellular effects warrant a detailed comparative analysis. This guide provides an objective, data-driven in vitro comparison of this compound and Ruxolitinib to inform researchers, scientists, and drug development professionals.
Kinase Inhibition Profile: A Tale of Two Selectivities
The primary distinction between this compound and Ruxolitinib lies in their kinase selectivity profiles. This compound is a highly potent and selective inhibitor of JAK2, whereas Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2. This is quantitatively illustrated by their half-maximal inhibitory concentrations (IC50) against the JAK family of kinases.
This compound displays a remarkable 46-fold and 54-fold selectivity for JAK2 over JAK1 and JAK3, respectively[1]. In a direct enzymatic assay, this compound inhibited JAK2 with a sub-nanomolar IC50 of 0.72 nM[1]. In contrast, Ruxolitinib inhibits JAK1 and JAK2 with near-equal potency, with IC50 values of 3.3 nM and 2.8 nM, respectively[2][3][4]. This broader spectrum of activity for Ruxolitinib has implications for its biological effects and potential off-target activities. One study noted that at clinically relevant concentrations, ruxolitinib had a broader scope of activities across 12 human primary cell systems compared to other JAK inhibitors[5].
| Kinase | This compound (NS-018) IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 33[1] | 3.3[2][3][4] |
| JAK2 | 0.72[1] | 2.8[2][3][4] |
| JAK3 | 39[1] | 428[3] |
| Tyk2 | 22[1] | 19[3] |
Cellular Effects: Proliferation and Apoptosis
The differential kinase inhibition profiles of this compound and Ruxolitinib translate into distinct effects on cell proliferation and survival. Both inhibitors have been shown to effectively suppress the growth of cell lines dependent on dysregulated JAK/STAT signaling, particularly those harboring the JAK2V617F mutation, a common driver in MPNs.
This compound has demonstrated potent anti-proliferative activity against cell lines with constitutively activated JAK2, with IC50 values ranging from 11 to 120 nM[1]. It preferentially suppresses the formation of colony-forming units from bone marrow mononuclear cells derived from myelodysplastic syndrome (MDS) patients[1]. One study found that this compound suppressed the growth of Ba/F3-JAK2V617F cells with an IC50 value of 470 nM, showing a 4.3-fold selectivity for these cells over Ba/F3-JAK2WT cells stimulated with IL-3[6].
Ruxolitinib has also been shown to inhibit the proliferation of JAK2V617F-positive cell lines. For instance, it inhibited the proliferation of Ba/F3 cells expressing JAK2V617F with an IC50 of 100–130 nM[3]. In HEL cells, which also carry the JAK2V617F mutation, Ruxolitinib inhibited cell proliferation with an IC50 of 186 nM[7]. Furthermore, Ruxolitinib has been observed to induce apoptosis in a dose-dependent manner in Ba/F3 cells expressing JAK2V617F[8].
| Cell Line | Genetic Background | This compound (NS-018) IC50 (nM) | Ruxolitinib IC50 (nM) |
| Ba/F3-JAK2V617F | Murine pro-B cells with JAK2V617F | 470[6] | 127[4] |
| HEL | Human erythroleukemia, JAK2V617F | Not explicitly found | 186[7] |
| Ba/F3-JAK2WT + IL-3 | Murine pro-B cells with wild-type JAK2 | 2000[6] | Not explicitly found |
Signaling Pathway Diagrams
To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the canonical JAK/STAT signaling pathway and a typical experimental workflow for their comparison.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing JAK inhibitors.
Caption: A logical comparison of this compound and Ruxolitinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to characterize JAK inhibitors.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 values of inhibitors against purified kinase enzymes.
-
Enzyme and Substrate Preparation : Recombinant JAK enzymes (JAK1, JAK2, JAK3, Tyk2) are expressed and purified. A peptide substrate, such as -EQEDEPEGDYFEWLE, is used[8].
-
Reaction Mixture : The reaction is typically carried out in a 384-well plate. Each well contains the JAK enzyme, the peptide substrate (e.g., 500 nM), ATP (e.g., 1 mM), and the test inhibitor (this compound or Ruxolitinib) at various concentrations[8]. The final DMSO concentration is kept low (e.g., 2%) to avoid interference[8].
-
Incubation : The reaction mixture is incubated for a set period, for instance, 1 hour at room temperature[8].
-
Detection : The level of substrate phosphorylation is detected using HTRF technology. This involves adding a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to detect the biotinylated peptide substrate.
-
Data Analysis : The fluorescent signal is measured, and the IC50 value is calculated as the concentration of the inhibitor required to achieve 50% inhibition of the fluorescent signal[8].
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, MTS)
These assays measure the number of viable cells in a culture after treatment with an inhibitor.
-
Cell Seeding : Cells (e.g., Ba/F3-JAK2V617F, HEL) are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well)[8].
-
Treatment : The cells are treated with a range of concentrations of this compound or Ruxolitinib. A vehicle control (e.g., 0.2% DMSO) is also included[8][9].
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2[8][10].
-
Measurement :
-
CellTiter-Glo® : This reagent measures ATP levels, which correlate with cell viability. The reagent is added to each well, and luminescence is measured using a microplate reader[8].
-
MTS Assay : An MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength.
-
-
Data Analysis : The results are expressed as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis[8].
Western Blotting for Phosphorylated STAT3 (pSTAT3)
This technique is used to assess the inhibition of downstream signaling in the JAK/STAT pathway.
-
Cell Lysis : Cells are treated with the inhibitors for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose)[11].
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A primary antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) are used on the same or parallel blots for normalization.
-
Detection : The signal is detected using a chemiluminescent substrate, and the bands are visualized on X-ray film or with a digital imager[11]. The band intensities are quantified to determine the relative levels of pSTAT3.
Conclusion
The in vitro data clearly delineates the distinct profiles of this compound and Ruxolitinib. This compound's high selectivity for JAK2 suggests it may offer a more targeted approach with potentially fewer off-target effects related to the inhibition of other JAK family members. Ruxolitinib's broader inhibition of JAK1 and JAK2 may contribute to its wide range of biological activities. The choice between these inhibitors in a research or drug development context will depend on the specific scientific question being addressed and the desired selectivity profile. The provided experimental data and protocols offer a solid foundation for further investigation into the nuanced mechanisms of these important JAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of Ilginatinib and Momelotinib in the Context of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two Janus kinase (JAK) inhibitors, Ilginatinib (NS-018) and Momelotinib (GS-0387), for the treatment of myelofibrosis (MF). Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The dysregulation of the JAK-STAT signaling pathway is a central feature of its pathogenesis. This comparison focuses on the mechanism of action, preclinical efficacy, and clinical trial data for both compounds, presenting quantitative data in structured tables and detailing relevant experimental protocols.
Mechanism of Action and Kinase Selectivity
Both this compound and Momelotinib are ATP-competitive small molecule inhibitors that target the JAK family of tyrosine kinases. However, their selectivity profiles and additional targets differ significantly, which may have implications for their clinical efficacy and safety.
This compound (NS-018) is a potent and highly selective inhibitor of JAK2.[1][2] It demonstrates significantly greater selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[1][3] In addition to its activity against wild-type JAK2, this compound also effectively inhibits the constitutively activated JAK2V617F mutant, a common driver mutation in myeloproliferative neoplasms.[2][4] Furthermore, this compound has been shown to inhibit Src-family kinases.[1][2]
Momelotinib (GS-0387) is an inhibitor of JAK1 and JAK2.[5][6] Its inhibitory activity is more potent against JAK2 compared to JAK3 and TYK2.[5] A key distinguishing feature of Momelotinib is its unique ability to also inhibit Activin A receptor, type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[6][7] This inhibition of ACVR1 is believed to be responsible for Momelotinib's beneficial effects on anemia, a common and significant complication of myelofibrosis.[7][8] By inhibiting ACVR1, Momelotinib reduces the production of hepcidin, a key regulator of iron homeostasis, leading to increased iron availability for erythropoiesis.[8][9]
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Momelotinib against various kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound (NS-018) IC50 (nM) | Momelotinib (GS-0387) IC50 (nM) |
| JAK1 | 33[1][3] | 11[7] |
| JAK2 | 0.72[1][3] | 18[7] |
| JAK3 | 39[1][3] | 155[7] |
| TYK2 | 22[1][3] | 17[7] |
| ACVR1 (ALK2) | Not Reported | Potent Inhibition[7][8] |
Signaling Pathways
The differential targeting of kinases by this compound and Momelotinib results in distinct effects on downstream signaling pathways.
This compound: Selective JAK2 Inhibition
This compound's primary mechanism involves the direct inhibition of JAK2, which is a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and inflammation. By blocking JAK2, this compound effectively suppresses the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. This leads to the downregulation of genes involved in cell proliferation and survival, thereby reducing the myeloproliferative activity characteristic of myelofibrosis.
Momelotinib: Dual JAK1/2 and ACVR1 Inhibition
Momelotinib inhibits both JAK1 and JAK2, leading to a broader suppression of the JAK-STAT pathway compared to a highly selective JAK2 inhibitor. This dual inhibition contributes to the reduction of splenomegaly and constitutional symptoms in myelofibrosis patients.[7] In addition, Momelotinib's inhibition of ACVR1 addresses myelofibrosis-associated anemia. ACVR1 is involved in the BMP6/SMAD signaling pathway which upregulates hepcidin expression. By inhibiting ACVR1, Momelotinib decreases hepcidin levels, leading to increased iron availability and improved red blood cell production.[7][8]
Preclinical and Clinical Data
This compound (NS-018)
Preclinical studies in mouse models of myelofibrosis demonstrated that this compound effectively reduces splenomegaly and prolongs survival.[4] A Phase 1/2 study of this compound in patients with myelofibrosis showed promising results, with a spleen response rate of 56% and improvements in constitutional symptoms.[10]
A Phase 2b, open-label, randomized, controlled study (NS-018-201) is currently ongoing to evaluate the efficacy and safety of this compound versus the best available therapy in myelofibrosis patients with severe thrombocytopenia.[11][12]
| Clinical Trial | Phase | Patient Population | Key Endpoints | Status |
| NCT01423851 | 1/2 | Myelofibrosis | Safety, tolerability, spleen response, symptom improvement | Completed |
| NS-018-201 (NCT04854096) | 2b | Myelofibrosis with severe thrombocytopenia | Spleen volume reduction, symptom score improvement | Recruiting |
Momelotinib (GS-0387)
Momelotinib has undergone extensive clinical evaluation in several Phase 3 trials.
The SIMPLIFY-1 trial compared Momelotinib to Ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[13] While Momelotinib was non-inferior to Ruxolitinib in spleen volume reduction, it did not meet the non-inferiority endpoint for symptom response.[13] However, a significantly higher percentage of patients treated with Momelotinib achieved transfusion independence.[14]
The SIMPLIFY-2 trial evaluated Momelotinib versus the best available therapy (which included Ruxolitinib) in myelofibrosis patients previously treated with Ruxolitinib.[15] Momelotinib did not meet the primary endpoint of superiority in spleen response, but it did show a significant improvement in transfusion independence.[15]
The MOMENTUM trial was a Phase 3 study of Momelotinib versus Danazol in anemic myelofibrosis patients previously treated with a JAK inhibitor.[16] Momelotinib demonstrated superiority over Danazol in improving myelofibrosis symptoms, spleen size, and transfusion independence.[16]
| Clinical Trial | Phase | Patient Population | Comparator | Key Findings |
| SIMPLIFY-1 | 3 | JAK inhibitor-naïve | Ruxolitinib | Non-inferior in spleen response; did not meet non-inferiority for symptom response; superior in transfusion independence.[13][14] |
| SIMPLIFY-2 | 3 | Previously treated with Ruxolitinib | Best Available Therapy | Did not meet primary endpoint for spleen response; superior in transfusion independence.[15] |
| MOMENTUM | 3 | Anemic, previously treated with JAK inhibitor | Danazol | Superior in improving symptoms, spleen size, and transfusion independence.[16] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative methodologies for key experiments used in the evaluation of this compound and Momelotinib.
In Vitro Kinase Inhibition Assay (Representative Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
-
TR-FRET Assay: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
-
ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then quantified using a luciferase-based reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Procedure (General Steps):
-
The kinase, substrate, and ATP are incubated in a multi-well plate.
-
The test compound (this compound or Momelotinib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection reagents are added according to the chosen assay format (TR-FRET or ADP-Glo™).
-
The signal (fluorescence or luminescence) is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mouse Model of Myelofibrosis (Representative Protocol)
-
Objective: To evaluate the in vivo efficacy of a compound in a model that recapitulates key features of human myelofibrosis.
-
Methodology: A common model is the retroviral transduction-transplantation model using bone marrow cells expressing the JAK2V617F mutation.
-
Procedure (General Steps):
-
Donor Mouse Preparation: Donor mice are treated with 5-fluorouracil to stimulate hematopoietic stem cell proliferation.
-
Bone Marrow Harvest and Transduction: Bone marrow cells are harvested from the donor mice. These cells are then transduced with a retrovirus carrying the human JAK2V617F gene.
-
Recipient Mouse Preparation: Recipient mice are lethally irradiated to ablate their native bone marrow.
-
Transplantation: The transduced bone marrow cells are transplanted into the irradiated recipient mice via tail vein injection.
-
Disease Development and Treatment: The mice are monitored for the development of a myelofibrosis-like phenotype, which typically includes leukocytosis, splenomegaly, and bone marrow fibrosis. Once the disease is established, treatment with the test compound (this compound or Momelotinib) or a vehicle control is initiated.
-
Efficacy Evaluation: Key parameters are assessed throughout the study, including:
-
Complete blood counts
-
Spleen size and weight
-
Histological analysis of bone marrow and spleen for fibrosis
-
Overall survival
-
-
Clinical Trial Protocols (Summarized)
-
This compound (NS-018-201): A Phase 2b, open-label, multicenter, randomized, controlled study in patients with primary or secondary myelofibrosis with severe thrombocytopenia (platelet count <50,000/μL). Patients are randomized to receive either this compound or the best available therapy. The primary endpoints are the proportion of patients with a ≥35% reduction in spleen volume and the proportion of patients with a ≥50% reduction in Total Symptom Score (TSS).[11]
-
Momelotinib (MOMENTUM): A Phase 3, randomized, double-blind study in anemic (hemoglobin <10 g/dL) and symptomatic (TSS ≥10) myelofibrosis patients previously treated with a JAK inhibitor. Patients were randomized 2:1 to receive either Momelotinib or Danazol. The primary endpoint was the proportion of patients with a ≥50% reduction in TSS at week 24. Secondary endpoints included transfusion independence rate and spleen response rate.[16]
Summary and Conclusion
This compound and Momelotinib are both promising therapeutic agents for myelofibrosis, but they exhibit distinct pharmacological profiles that may translate to different clinical applications.
This compound stands out for its high selectivity for JAK2. This specificity may offer a more targeted approach to inhibiting the primary driver of myeloproliferation in many myelofibrosis patients, potentially with a favorable safety profile concerning off-target effects. The ongoing clinical trial in patients with severe thrombocytopenia will be crucial in defining its role in this high-risk patient population.
Momelotinib , with its dual inhibition of JAK1/JAK2 and the unique targeting of ACVR1, offers a multifaceted approach to treating myelofibrosis. Its proven ability to improve anemia and reduce transfusion dependence, in addition to reducing spleen size and symptoms, addresses a significant unmet need in the management of this disease. The robust clinical data from its Phase 3 program have established its efficacy, particularly in anemic patients and those previously treated with other JAK inhibitors.
The choice between these two agents in a clinical setting would likely depend on the specific clinical characteristics of the patient, such as the presence and severity of anemia, platelet count, and prior treatment history. The continued development and clinical investigation of both this compound and Momelotinib will further clarify their respective roles in the evolving treatment landscape of myelofibrosis.
References
- 1. carnabio.com [carnabio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. poly-dtech.com [poly-dtech.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochem.slu.edu [biochem.slu.edu]
- 15. Momelotinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ilginatinib's Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ilginatinib's performance against its primary target and other kinases, supported by experimental data. This compound (formerly known as NS-018) is an orally bioavailable, small-molecule inhibitor targeting Janus-associated kinase 2 (JAK2).[1][2] As an ATP-competitive inhibitor, it has shown potential in treating myeloproliferative neoplasms by blocking the JAK2/STAT3 signaling pathway.[1][3] Understanding its selectivity and off-target effects is crucial for assessing its therapeutic potential and potential side effects.[4][5]
Quantitative Kinase Inhibition Profile
This compound is a potent inhibitor of JAK2 and also demonstrates activity against other members of the JAK family and Src-family kinases.[2][6] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear view of its selectivity.
| Kinase Target Family | Kinase | IC50 (nM) | Selectivity over JAK2 (fold) |
| Janus Kinase (JAK) Family | JAK2 | 0.72 | 1 |
| JAK1 | 33 | ~46 | |
| JAK3 | 39 | ~54 | |
| TYK2 | 22 | ~31 | |
| Src-Family Kinases | SRC | Potent Inhibition (exact IC50 not specified) | - |
| FYN | Potent Inhibition (exact IC50 not specified) | - | |
| Other Kinases | ABL | Weak Inhibition | 45 |
| FLT3 | Weak Inhibition | 90 |
Data compiled from multiple sources.[2][6]
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is essential for its development.[7] A variety of biochemical assays are available for this purpose, such as the ADP-Glo™ Kinase Assay, which provides a universal method for measuring kinase activity by quantifying ADP production.[8]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in fresh DMSO.[6]
-
Serially dilute the this compound stock solution to create a range of concentrations for IC50 determination.
-
Prepare the kinase reaction buffer containing the specific kinase, its substrate (peptide or protein), and ATP at a concentration near its Km value.
-
-
Kinase Reaction:
-
In a 384-well plate, dispense the diluted this compound compounds.
-
Add the prepared kinase, substrate, and ATP solution to each well to initiate the reaction.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The amount of ADP produced is directly correlated with kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Pathways and Workflows
JAK/STAT Signaling Pathway Inhibition by this compound
This compound primarily targets the JAK2 kinase, a critical component of the JAK/STAT signaling pathway. This pathway is essential for hematopoiesis and immune response, and its dysregulation is implicated in various cancers.[1][3] this compound competes with ATP to bind to JAK2, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn inhibits gene transcription and leads to apoptosis in tumor cells.[1]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Benchmarking Ilginatinib Against Next-Generation JAK Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of Ilginatinib, a potent and selective JAK2 inhibitor, against a panel of next-generation Janus kinase (JAK) inhibitors, including Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data and a summary of clinical outcomes to inform research and development decisions in the context of myeloproliferative neoplasms (MPNs) and other relevant diseases.
Introduction to JAK Inhibition in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and hematopoietic regulation. Dysregulation of the JAK-STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms, including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET). The development of JAK inhibitors has revolutionized the treatment landscape for these disorders by targeting the underlying pathogenic mechanism.
This compound (NS-018) is a highly selective JAK2 inhibitor that has demonstrated potent preclinical activity and promising clinical efficacy.[1] This guide benchmarks this compound against other prominent JAK inhibitors to provide a clear perspective on its therapeutic potential.
In Vitro Kinase Selectivity and Potency
The selectivity profile of a JAK inhibitor is a critical determinant of its efficacy and safety. Off-target inhibition can lead to undesirable side effects, while a lack of potency against the primary target can limit therapeutic benefit. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator JAK inhibitors against the JAK family kinases.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Notable Kinase Inhibition (IC50 nM) |
| This compound | 33[2] | 0.72[2] | 39[2] | 22[2] | SRC, FYN[2] |
| Ruxolitinib | 3.3[3][4] | 2.8[3][4] | 428[4] | 19[4] | - |
| Fedratinib | ~105 (35-fold less than JAK2)[5][6] | 3[5][6] | >1000 (>300-fold less than JAK2)[5] | ~405 (135-fold less than JAK2)[5] | FLT3 (15)[5][7] |
| Pacritinib | 1280[8] | 23[8] | 520[8] | 50[8] | FLT3 (22)[8] |
| Momelotinib | <100[9] | <100[9] | - | - | ACVR1[10] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from various sources and should be interpreted with this in mind. Head-to-head studies under identical conditions provide the most accurate comparison.
Cellular Activity: Inhibition of JAK-STAT Signaling
The efficacy of JAK inhibitors in a cellular context is typically assessed by their ability to inhibit the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The following table presents the cellular IC50 values for the inhibition of STAT phosphorylation.
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) |
| This compound | JAK2V617F or MPLW515L expressing cells | Proliferation | 11-120[2][11] |
| Ruxolitinib | SET2 (JAK2V617F) | pSTAT5 Inhibition | 14[12] |
| Fedratinib | SET2 (JAK2V617F) | pSTAT5 Inhibition | 672[12] |
| Pacritinib | SET2 (JAK2V617F) | pSTAT5 Inhibition | 429[12] |
| Momelotinib | SET2 (JAK2V617F) | pSTAT5 Inhibition | 205[12] |
Clinical Efficacy in Myelofibrosis
The clinical utility of JAK inhibitors in myelofibrosis is primarily evaluated based on their ability to reduce spleen volume and improve disease-related symptoms. The following table summarizes key efficacy endpoints from pivotal clinical trials.
| Inhibitor | Trial(s) | Primary Endpoint(s) | Key Findings |
| This compound | Phase 1/2 (NCT01423851)[13] | Safety, Tolerability, Efficacy | Demonstrated significant reduction in palpable spleen size and improvement in myelofibrosis-associated symptoms.[13] |
| Ruxolitinib | COMFORT-I & II[14][15] | Spleen Volume Reduction (SVR) ≥35%, Total Symptom Score (TSS) Reduction ≥50% | Significantly superior to placebo and best available therapy in achieving SVR and TSS reduction.[10][14][16] |
| Fedratinib | JAKARTA & JAKARTA2[2][17][18][19] | SVR ≥35% | Effective in both treatment-naive and ruxolitinib-experienced patients in achieving SVR.[2][17][18] |
| Pacritinib | PERSIST-2[3][5] | SVR ≥35%, TSS Reduction ≥50% | Demonstrated efficacy in patients with thrombocytopenia, a population where other JAK inhibitors may have limitations.[3][5] |
| Momelotinib | SIMPLIFY-1[4][11][20] | SVR ≥35% (non-inferiority to ruxolitinib) | Non-inferior to ruxolitinib for spleen response and showed benefits in anemia-related endpoints.[4][11][20] |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 values of inhibitors against JAK kinases.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X solution of a fluorescently labeled ATP-competitive tracer in kinase buffer.
-
Prepare a 2X solution of a europium-labeled anti-tag antibody specific for the kinase in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 2X tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor wavelength (e.g., 615 nm) and the tracer acceptor wavelength (e.g., 665 nm).
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular JAK2-STAT5 Phosphorylation Assay
This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT5 phosphorylation.
-
Cell Culture and Stimulation :
-
Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media.
-
Starve the cells of cytokines for a defined period (e.g., 4-6 hours) to reduce baseline STAT phosphorylation.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through JAK2 (e.g., erythropoietin) for a short duration (e.g., 15-30 minutes).
-
-
Cell Lysis and Phospho-STAT5 Detection :
-
Lyse the cells to extract proteins.
-
Measure the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a suitable detection method, such as:
-
Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT5 and total STAT5.
-
ELISA : Use a sandwich ELISA kit with antibodies specific for pSTAT5 and total STAT5.
-
Flow Cytometry : Fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSTAT5 antibody.
-
-
-
Data Analysis :
-
Normalize the pSTAT5 signal to the total STAT5 signal.
-
Plot the normalized pSTAT5 signal against the inhibitor concentration and determine the IC50 value.
-
In Vivo Murine Model of Myelofibrosis
This protocol describes a common method to evaluate the efficacy of JAK inhibitors in a mouse model of myelofibrosis.
-
Model Induction :
-
Induce myelofibrosis in mice (e.g., BALB/c or C57BL/6) through methods such as:
-
Retroviral transduction of bone marrow cells : Transduce bone marrow cells with a retrovirus expressing a constitutively active JAK2 mutant (e.g., JAK2V617F) and transplant them into lethally irradiated recipient mice.[21][22]
-
Thrombopoietin (TPO) overexpression : Administer high levels of TPO to induce a myeloproliferative state that progresses to myelofibrosis.
-
-
-
Inhibitor Treatment :
-
Once the myelofibrotic phenotype is established (e.g., splenomegaly, elevated white blood cell counts, bone marrow fibrosis), randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor (e.g., this compound) and comparator inhibitors orally or via another appropriate route at predetermined doses and schedules.
-
-
Efficacy Assessment :
-
Monitor disease progression throughout the study by measuring:
-
Spleen size and weight : Palpate the spleen and measure its weight at the end of the study.
-
Complete blood counts (CBCs) : Analyze peripheral blood to assess red blood cell, white blood cell, and platelet counts.
-
Bone marrow and spleen histology : Perform histological analysis to assess the degree of fibrosis and cellularity.
-
Survival : Monitor the survival of the animals in each treatment group.
-
-
-
Data Analysis :
-
Compare the efficacy endpoints between the inhibitor-treated groups and the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for benchmarking JAK inhibitors.
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 2. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Momelotinib vs ruxolitinib in patients with MF by baseline hemoglobin levels: Exploratory post hoc analysis from SIMPLIFY-1 [mpn-hub.com]
- 5. PERSIST-2: Pacritinib Compared With Best Available Therapy for Patients With Myelofibrosis and Thrombocytopenia [ashclinicalnews.org]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Ruxolitinib for Myelofibrosis – An Update of Its Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momelotinib Improves ‘Quality of Survival’ in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 12. onclive.com [onclive.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ashpublications.org [ashpublications.org]
- 15. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P1041: IMPACT OF FEDRATINIB ON SPLEEN VOLUME AND MYELOFIBROSIS SYMPTOMS IN PATIENTS WITH SUBSTANTIAL SPLENOMEGALY: POST HOC ANALYSES FROM THE JAKARTA AND JAKARTA2 TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Ilginatinib and Gandotinib for Myeloproliferative Neoplasm Research
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two selective JAK2 inhibitors, Ilginatinib (NS-018) and Gandotinib (LY2784544). This analysis is based on publicly available experimental data to inform preclinical research and development in the context of myeloproliferative neoplasms (MPNs).
Myeloproliferative neoplasms are a group of blood cancers often driven by mutations in the Janus kinase 2 (JAK2) gene, most notably the JAK2V617F mutation.[1][2] This mutation leads to constitutive activation of the JAK/STAT signaling pathway, promoting uncontrolled cell growth.[1] this compound and Gandotinib are two small molecule inhibitors that target the JAK2 kinase, offering potential therapeutic avenues for these diseases.
Mechanism of Action and Signaling Pathway
Both this compound and Gandotinib are competitive inhibitors of ATP binding to the JAK2 kinase domain.[3] this compound is a potent inhibitor of JAK2 and also demonstrates inhibitory activity against Src-family kinases.[3][4] Gandotinib is a potent and selective inhibitor of JAK2, particularly the JAK2V617F mutant form, and also shows activity against other kinases such as FLT3, FLT4, FGFR2, and TYK2.[5][6] The inhibition of JAK2 by these compounds blocks the downstream phosphorylation of STAT proteins, which in turn modulates the transcription of genes involved in cell proliferation and survival.
In Vitro Kinase Inhibition Profile
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and Gandotinib against a panel of kinases. It is important to note that these values are compiled from different sources and may have been determined under varying experimental conditions.
| Kinase | This compound IC50 (nM) | Gandotinib IC50 (nM) |
| JAK Family | ||
| JAK1 | 33[3][7] | - |
| JAK2 | 0.72[3][7] | 3[5][6] |
| JAK3 | 39[3][7] | - |
| TYK2 | 22[3][7] | 32[5] |
| Other Kinases | ||
| SRC | Potent Inhibition[3] | - |
| FYN | Potent Inhibition[3] | - |
| FLT3 | Weakly Inhibits[7] | 4[5] |
| FLT4 | - | 25[5] |
| FGFR2 | - | 32[5] |
| TRKB | - | 95[5] |
In Vitro Cellular Activity
The efficacy of this compound and Gandotinib has been evaluated in various cell-based assays, particularly in cell lines harboring the JAK2V617F mutation, which is prevalent in myeloproliferative neoplasms.
| Assay | This compound | Gandotinib |
| JAK2V617F-mutant Cell Line Proliferation | IC50: 11-120 nM[7] | IC50: 55 nM (in Ba/F3 cells)[5] |
| JAK2V617F-driven Signaling | Suppresses STAT3 phosphorylation[7] | IC50: 20 nM (in Ba/F3 cells)[5] |
| Wild-type JAK2-driven Cell Proliferation | Minimal cytotoxicity[7] | IC50: 1309 nM (in IL-3 stimulated Ba/F3 cells)[5] |
| Colony Formation (CFU-GM) | Preferentially suppresses formation from MDS-derived bone marrow mononuclear cells[7] | - |
Experimental Protocols
While direct comparative studies are not available, the following outlines general methodologies for key in vitro experiments based on published data for JAK2 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
General Protocol:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2) are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
-
The test compounds (this compound or Gandotinib) are added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines, particularly those dependent on JAK2 signaling.
General Protocol:
-
Human erythroleukemia cell lines harboring the JAK2V617F mutation (e.g., HEL, SET-2) or Ba/F3 cells engineered to express JAK2V617F are cultured in appropriate media.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Gandotinib.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTS, MTT, or a resazurin-based assay.
-
The absorbance or fluorescence is measured, and the data are used to calculate the IC50 for cell growth inhibition.
Apoptosis Assay
Objective: To determine if the compounds induce programmed cell death in cancer cells.
General Protocol:
-
JAK2V617F-positive cells are treated with the test compounds at various concentrations for a specified time.
-
Apoptosis can be assessed by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptosis or necrosis). Stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, caspase-7) is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
-
The percentage of apoptotic cells is quantified and compared between treated and untreated cells.
Summary and Conclusion
Based on the available in vitro data, both this compound and Gandotinib are potent inhibitors of the JAK2 kinase. This compound demonstrates high selectivity for JAK2 over other JAK family members and also inhibits Src-family kinases. Gandotinib is a potent inhibitor of JAK2, including the clinically relevant JAK2V617F mutant, and exhibits a broader kinase inhibition profile that includes FLT3.
The choice between these inhibitors for specific research applications may depend on the desired selectivity profile and the particular cellular context being investigated. For studies focused purely on JAK2 inhibition, this compound's high selectivity may be advantageous. Conversely, Gandotinib's activity against other kinases like FLT3 might be relevant in certain hematological malignancies where multiple signaling pathways are dysregulated.
It is crucial to emphasize that a definitive comparison of the in vitro efficacy of this compound and Gandotinib would require head-to-head studies conducted under identical experimental conditions. The data presented in this guide are intended to serve as a valuable resource for researchers to make informed decisions in the design of their future investigations into novel therapies for myeloproliferative neoplasms.
References
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Ilginatinib and BMS-911543 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two investigational small molecule inhibitors, Ilginatinib (NS-018) and BMS-911543. Both compounds are potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways that regulate hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a critical target for therapeutic intervention.
This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of key signaling pathways and experimental workflows to aid researchers in understanding the relative therapeutic potential of these two compounds.
Mechanism of Action and Target Profile
This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of JAK2.[1][2] It also demonstrates inhibitory activity against Src-family kinases.[3][4] BMS-911543 is also an orally available, potent, and selective ATP-competitive inhibitor of JAK2.[5][6]
The primary target for both molecules is the JAK2 kinase, particularly the constitutively active JAK2 V617F mutant found in many patients with MPNs.[7] Inhibition of JAK2 and the JAK/STAT signaling cascade is intended to induce apoptosis in tumor cells and reduce the proliferation of malignant hematopoietic cells.[8]
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound and BMS-911543 against various kinases. It is important to note that these values were obtained from separate studies and may not be directly comparable due to potential differences in assay conditions.
| Kinase | This compound IC₅₀ (nM) | BMS-911543 IC₅₀ (nM) | BMS-911543 Kᵢ (nM) |
| JAK2 | 0.72 [3][4][9] | 1.1 [5] | 0.48 [10][11] |
| JAK1 | 33[3][4][9] | ~385 (350-fold selective)[5] | 110[11] |
| JAK3 | 39[3][4][9] | ~82.5 (75-fold selective)[5] | 360[11] |
| TYK2 | 22[3][4][9] | ~71.5 (65-fold selective)[5] | - |
| SRC | Potent Inhibition[3][4] | - | - |
| FYN | Potent Inhibition[3][4] | - | - |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ represents the inhibition constant. A lower value indicates greater potency. The selectivity fold for BMS-911543 is relative to its IC₅₀ for JAK2.
Preclinical Efficacy
In Vitro Cellular Assays
Both this compound and BMS-911543 have demonstrated potent anti-proliferative activity in cell lines dependent on JAK2 signaling.
| Cell Line | Compound | IC₅₀ (nM) |
| SET-2 (JAK2 V617F) | BMS-911543 | 60[5] |
| Ba/F3-JAK2V617F | This compound | 11-120[4] |
| BMS-911543 | 70[5] |
BMS-911543 also demonstrated potent inhibition of constitutively active pSTAT5 in SET-2 and Ba/F3-V617F cells with IC₅₀ values of 80 nM and 65 nM, respectively.[5] In contrast, cell lines not dependent on JAK2 signaling were significantly less sensitive to BMS-911543.[5]
In Vivo Animal Models
Studies in murine models of MPNs have been crucial in evaluating the in vivo efficacy of these inhibitors.
This compound: In a mouse model using Ba/F3 cells expressing JAK2V617F, oral administration of this compound at doses of 12.5, 25, 50, and 100 mg/kg potently prolonged the survival of the mice and reduced splenomegaly.[9]
BMS-911543: In a mouse pharmacodynamic model, BMS-911543 demonstrated dose-dependent suppression of thrombopoietin (TPO)-stimulated pSTAT5 levels.[5] A single oral dose of 30 mg/kg resulted in nearly complete normalization of pSTAT5 levels for 18 hours.[5] In mice engrafted with human SET-2 cells (harboring the JAK2 V617F mutation), BMS-911543 showed a potent and sustained pharmacodynamic effect, blocking pSTAT5 formation for up to 7 hours at a 2 mg/kg dose.[5]
Signaling Pathway and Experimental Workflow Diagrams
JAK/STAT Signaling Pathway Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by this compound and BMS-911543.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound and BMS-911543.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the IC₅₀ of an inhibitor against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Workflow for Cell Viability (MTT) Assay
The following diagram illustrates the steps involved in a typical MTT assay to assess the effect of an inhibitor on cell proliferation.
Caption: A typical workflow for a cell viability MTT assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the kinase (e.g., recombinant human JAK2) in the reaction buffer.
-
Prepare a stock solution of a suitable peptide substrate.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the inhibitor (this compound or BMS-911543) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-50 µL.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET) based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay (Generic Protocol)
This protocol outlines a common method for assessing the effect of a compound on the metabolic activity and proliferation of cells in culture.
-
Cell Seeding:
-
Harvest and count cells (e.g., Ba/F3-JAK2V617F or SET-2).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach (for adherent cells) and resume exponential growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor (this compound or BMS-911543) in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Murine Model of Myeloproliferative Neoplasm (Generic Protocol)
This protocol describes a general approach for establishing and utilizing a mouse model to evaluate the in vivo efficacy of therapeutic agents for MPNs.
-
Model Generation:
-
Retroviral Transduction/Transplantation Model:
-
Harvest bone marrow cells from donor mice (e.g., C57BL/6).
-
Transduce the bone marrow cells with a retrovirus encoding the human JAK2 V617F mutation.
-
Irradiate recipient mice to ablate their native hematopoietic system.
-
Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.
-
-
Transgenic or Knock-in Models: Utilize genetically engineered mouse models that express the JAK2 V617F mutation under the control of its endogenous promoter or a specific hematopoietic promoter.
-
-
Disease Monitoring:
-
Monitor the mice regularly for signs of MPN development, including:
-
Complete blood counts (CBCs) to assess for erythrocytosis, leukocytosis, and thrombocytosis.
-
Spleen size measurement (palpation or imaging) to monitor for splenomegaly.
-
Body weight and overall health status.
-
-
-
Compound Administration:
-
Once the disease phenotype is established, randomize the mice into treatment and control groups.
-
Administer the inhibitor (this compound or BMS-911543) or vehicle control via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor CBCs, spleen size, and body weight throughout the treatment period.
-
At the end of the study, collect tissues (e.g., peripheral blood, bone marrow, spleen, liver) for further analysis, which may include:
-
Histopathology: To assess bone marrow fibrosis and extramedullary hematopoiesis in the spleen and liver.
-
Flow Cytometry: To analyze hematopoietic cell populations and the percentage of JAK2 V617F-positive cells.
-
Pharmacodynamic Analysis: To measure the inhibition of downstream signaling molecules (e.g., pSTAT3, pSTAT5) in target tissues.
-
Survival Analysis: To determine if the treatment prolongs the survival of the mice.
-
-
-
Data Analysis:
-
Statistically compare the measured parameters between the treatment and control groups to determine the efficacy of the inhibitor.
-
Conclusion
Both this compound and BMS-911543 are potent inhibitors of JAK2 with demonstrated preclinical activity in cellular and animal models of myeloproliferative neoplasms. Based on the available data, both compounds show promise as potential therapeutic agents. This compound's dual inhibition of JAK2 and Src-family kinases may offer a different therapeutic profile compared to the more selective JAK2 inhibition of BMS-911543.
A direct head-to-head comparison of these two inhibitors in the same preclinical models and under identical experimental conditions would be necessary to definitively determine their relative efficacy and selectivity. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug development for MPNs.
References
- 1. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib's Therapeutic Potential: A Comparative Analysis Against Other Myeloproliferative Neoplasm Drugs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ilginatinib (NS-018) with Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib in the Treatment of Myeloproliferative Neoplasms.
Myeloproliferative neoplasms (MPNs) are a group of chronic hematologic malignancies characterized by the overproduction of one or more myeloid cell lineages. A key driver in the pathogenesis of many MPNs is the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, often due to mutations in the JAK2 gene. This has led to the development of several JAK inhibitors as targeted therapies. This guide provides a comprehensive comparison of the therapeutic potential of this compound (NS-018), a selective JAK2 inhibitor, against other prominent MPN drugs: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.
Mechanism of Action: Targeting the Dysregulated JAK-STAT Pathway
The JAK-STAT signaling cascade is crucial for normal hematopoiesis, transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In many MPN patients, a specific mutation, JAK2V617F, leads to constitutive activation of the JAK2 protein, driving uncontrolled cell growth.[1] All the drugs discussed in this guide are inhibitors of the JAK family of kinases, albeit with different selectivity profiles.
This compound is a potent and selective inhibitor of JAK2.[2] Ruxolitinib inhibits both JAK1 and JAK2.[3] Fedratinib is a selective JAK2 inhibitor that also has activity against FLT3.[4] Pacritinib is a multi-kinase inhibitor targeting JAK2, FLT3, IRAK1, and CSF1R.[5] Momelotinib inhibits JAK1, JAK2, and ACVR1.[6] These differences in kinase selectivity may contribute to the varying efficacy and safety profiles observed in clinical practice.
JAK-STAT Signaling Pathway and Inhibition
Preclinical Data: Potency and Selectivity
The preclinical activity of JAK inhibitors is typically assessed through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against various kinases, providing a measure of their potency and selectivity.
| Drug | Target | IC50 (nM) | Selectivity Notes |
| This compound (NS-018) | JAK2 | 0.72 | 46-fold selective for JAK2 over JAK1, 54-fold over JAK3, and 31-fold over Tyk2.[2] |
| Ruxolitinib | JAK1 | 3.3 | Potent inhibitor of both JAK1 and JAK2.[7] |
| JAK2 | 2.8 | ||
| Fedratinib | JAK2 | 3 | Also inhibits FLT3.[7] |
| Pacritinib | JAK2 | 23 | Also inhibits FLT3, IRAK1, and CSF1R.[7] |
| Momelotinib | JAK2 | 5.8 | Also inhibits JAK1 and ACVR1.[7] |
Clinical Efficacy: A Head-to-Head Look at Key Trial Data
The clinical efficacy of these drugs has been evaluated in several key Phase 3 clinical trials. The primary endpoints in these studies are typically the proportion of patients achieving a ≥35% reduction in spleen volume from baseline and a ≥50% reduction in Total Symptom Score (TSS).
Spleen Volume Reduction (≥35% at 24 weeks)
| Drug | Trial(s) | Patient Population | Spleen Volume Reduction Rate | Comparator |
| This compound (NS-018) | Phase 1/2 | Myelofibrosis | 56% (palpable spleen size reduction ≥50%)[8] | N/A (single arm) |
| Ruxolitinib | COMFORT-I | JAKi-naïve | 41.9%[9] | Placebo (0.7%) |
| COMFORT-II | JAKi-naïve | 28.5% (at 48 weeks)[9] | Best Available Therapy (0%) | |
| Fedratinib | JAKARTA | JAKi-naïve | 47%[10] | Placebo (1%) |
| JAKARTA-2 | Ruxolitinib-experienced | 31%[11] | N/A (single arm) | |
| Pacritinib | PERSIST-1 | JAKi-naïve | 19.1%[12] | Best Available Therapy (4.7%) |
| PERSIST-2 | Thrombocytopenia | 18%[11] | Best Available Therapy (3%) | |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve | 26.5%[13] | Ruxolitinib (29%) |
| SIMPLIFY-2 | Ruxolitinib-experienced | 6.7%[13] | Best Available Therapy (5.8%) |
Total Symptom Score Reduction (≥50% at 24 weeks)
| Drug | Trial(s) | Patient Population | TSS Reduction Rate | Comparator |
| This compound (NS-018) | Phase 1/2 | Myelofibrosis | Improvements observed[8] | N/A (single arm) |
| Ruxolitinib | COMFORT-I | JAKi-naïve | 45.9% | Placebo (5.3%) |
| Fedratinib | JAKARTA | JAKi-naïve | 40%[10] | Placebo (9%) |
| JAKARTA-2 | Ruxolitinib-experienced | 27%[11] | N/A (single arm) | |
| Pacritinib | PERSIST-2 | Thrombocytopenia | 25%[11] | Best Available Therapy (14%) |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve | 28.4%[13] | Ruxolitinib (42.2%) |
| SIMPLIFY-2 | Ruxolitinib-experienced | 26% | Best Available Therapy (4%) |
Safety and Tolerability: A Comparative Overview
The safety profiles of these JAK inhibitors are a critical consideration in their clinical use. The most common adverse events are hematological, a direct consequence of JAK2 inhibition.
| Drug | Key Adverse Events (All Grades) | Grade ≥3 Adverse Events |
| This compound (NS-018) | Dizziness (23%), Nausea (19%), Thrombocytopenia (27%), Anemia (15%)[8] | Thrombocytopenia (10%), Anemia (6%)[8] |
| Ruxolitinib | Thrombocytopenia, Anemia, Bruising, Dizziness, Headache[14] | Thrombocytopenia, Anemia, Neutropenia[14] |
| Fedratinib | Diarrhea, Nausea, Vomiting, Anemia[15] | Anemia, Thrombocytopenia[15] |
| Pacritinib | Diarrhea, Nausea, Vomiting, Thrombocytopenia, Anemia[16] | Thrombocytopenia, Anemia[16] |
| Momelotinib | Diarrhea, Nausea, Headache, Fatigue, Thrombocytopenia, Anemia[17] | Thrombocytopenia, Anemia, Neutropenia[17] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of a test compound against a target kinase. Specific parameters may vary between studies.
Kinase Inhibition Assay Workflow
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP)
-
Test compound (this compound or other JAK inhibitors)
-
Kinase assay buffer
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the JAK2 enzyme, peptide substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay - General Protocol)
This protocol describes a common method to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
MPN-derived cell line (e.g., HEL, UKE-1)
-
Cell culture medium
-
Test compound (this compound or other JAK inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the MPN cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Myelofibrosis Mouse Model (General Workflow)
This workflow outlines a common approach to evaluate the efficacy of a test compound in a mouse model of myelofibrosis.
In Vivo Myelofibrosis Mouse Model Workflow
Model:
-
A common model involves transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice.[18]
Procedure:
-
Disease Induction: Induce myelofibrosis in a cohort of mice.
-
Monitoring: Regularly monitor the mice for signs of disease, such as splenomegaly (enlarged spleen), altered blood counts, and weight loss.
-
Treatment: Once the disease is established, randomize the mice into treatment and control (vehicle) groups. Administer the test compound (e.g., this compound) and vehicle according to a predetermined schedule and route of administration (e.g., oral gavage).
-
Efficacy Assessment:
-
Spleen Size: Measure spleen size regularly by palpation or using imaging techniques like MRI. At the end of the study, excise and weigh the spleens.
-
Hematological Parameters: Collect blood samples to monitor red blood cell, white blood cell, and platelet counts.
-
Survival: Monitor and record the survival of the mice in each group.
-
Histopathology: At the end of the study, collect bone marrow and spleen tissues for histological analysis to assess the degree of fibrosis.
-
Conclusion
This compound demonstrates potent and selective preclinical activity against JAK2. Early clinical data suggest promising efficacy in reducing spleen size and improving symptoms in patients with myelofibrosis. When compared to other approved JAK inhibitors, this compound's distinct selectivity profile may offer a different therapeutic window, potentially impacting its efficacy and safety. Ruxolitinib and Fedratinib have shown robust efficacy in large-scale clinical trials. Pacritinib is a valuable option for patients with thrombocytopenia, and Momelotinib has the unique advantage of improving anemia. The ongoing clinical development of this compound will be crucial in defining its precise role in the evolving landscape of MPN treatment. This comparative guide provides a framework for researchers and clinicians to evaluate the therapeutic potential of this compound in the context of existing treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 8. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase‐2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Frontiers | Disproportionality analysis of adverse events associated with pacritinib: a real-world study based on FDA Adverse Event Reporting System (FAERS) database [frontiersin.org]
- 17. Long-term survival and safety outcomes with momelotinib [mpn-hub.com]
- 18. biomed.papers.upol.cz [biomed.papers.upol.cz]
Safety Operating Guide
Proper Disposal of Ilginatinib: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of ilginatinib, a potent JAK2 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is publicly available, these procedures are based on best practices for the disposal of potent pharmaceutical compounds and chemical waste in a research setting.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, solution, or contaminated materials).
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
It should be treated as hazardous chemical waste.
-
Collect the material in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the hazard classification (e.g., "Potent Compound," "Chemical Waste").
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.
2. This compound Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain.[1]
-
Solutions containing organic solvents (e.g., DMSO) must be collected as hazardous chemical waste.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
-
Collect all this compound solutions in a designated, leak-proof, and clearly labeled waste container.
-
Follow your EHS office's procedures for the disposal of liquid chemical waste.
3. Contaminated Labware and Materials:
-
Disposable items such as pipette tips, tubes, gloves, and bench paper that are contaminated with this compound should be considered hazardous waste.
-
Collect these materials in a designated, sealed waste bag or container separate from regular trash.
-
The container must be clearly labeled as "this compound Contaminated Waste" or as per your institution's guidelines.
-
Arrange for disposal through your institution's hazardous waste program.
4. Empty this compound Vials:
-
Empty vials that once contained this compound should be managed as hazardous waste to prevent trace amounts of the compound from entering the environment.
-
Rinse the vial with a suitable solvent (e.g., ethanol or as recommended by your EHS office), and collect the rinsate as liquid hazardous waste.
-
The rinsed, empty vial can then be disposed of according to institutional policies, which may still require it to be handled as hazardous waste.
Quantitative Data for Handling and Storage
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. The following table summarizes key storage and solubility information.
| Property | Solid (Powder) Form | In Solvent |
| Storage Temperature | -20°C for up to 3 years | -80°C for up to 1 year |
| Shipping Condition | Shipped with blue ice or at ambient temperature | N/A |
| Solubility in DMSO | 50 mg/mL (128.39 mM) to 60 mg/mL (140.88 mM)[2][3] | N/A |
| Solubility in Water | Insoluble to 2 mg/mL (4.7 mM)[3][4] | N/A |
Note: Sonication is recommended to aid in dissolution.[2][3][4] It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the safe disposal of various forms of this compound waste.
By following these guidelines, researchers can handle and dispose of this compound in a manner that is safe, responsible, and compliant with standard laboratory safety protocols. Always prioritize the guidance provided by your local EHS office.
References
Essential Safety and Logistical Information for Handling Ilginatinib
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Ilginatinib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical when handling this compound, a potent kinase inhibitor. The following tables provide a summary of recommended PPE based on the task being performed.
Table 1: Glove Selection for Handling this compound
Since specific permeation data for this compound is not available, glove selection should be based on the solvents used to dissolve the compound. Dimethyl sulfoxide (DMSO) and acetonitrile are common solvents for kinase inhibitors.
| Glove Material | Task Type | Breakthrough Time for DMSO (minutes) | Breakthrough Time for Acetonitrile (minutes) | Recommendation |
| Nitrile | Incidental Contact (e.g., handling vials, weighing) | 1.2 - 93 | <1 - 30 | Suitable for short-duration tasks. Double gloving is recommended. Change gloves immediately upon contamination. |
| Neoprene | Extended Contact (e.g., preparing solutions, cleaning spills) | >480 | >480 | Recommended for longer-duration tasks or when extensive contact is possible. |
| Butyl Rubber | Extended Contact, High-Risk Operations | >480 | >480 | Offers excellent protection against a wide range of chemicals. |
| Natural Rubber (Latex) | Incidental Contact | 60 - 120 | Fair | Not generally recommended due to potential for latex allergies and lower chemical resistance compared to nitrile and neoprene. |
Table 2: Respiratory Protection Selection for Handling this compound Powder
The choice of respiratory protection depends on the potential for airborne exposure to this compound powder. The Occupational Safety and Health Administration (OSHA) assigns a protection factor (APF) to different types of respirators.
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| N95 Filtering Facepiece Respirator | 10 | For low-dust activities in a well-ventilated area. |
| Half-Mask Elastomeric Respirator with P100 filters | 10 | For tasks with a moderate potential for dust generation. |
| Full-Facepiece Elastomeric Respirator with P100 filters | 50 | When eye protection is also required and for higher potential dust exposure. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters and loose-fitting hood | 25 | For prolonged work or when a higher level of protection is desired without the need for a tight-fitting seal. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters and tight-fitting full facepiece | 1000 | For high-hazard operations or when handling large quantities of powder. |
Operational and Disposal Plans
A clear workflow for handling and disposing of this compound is essential to maintain a safe laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: PPE Effectiveness Testing
To ensure the selected PPE provides adequate protection, standardized test methods should be referenced. These protocols provide a framework for evaluating the resistance of protective materials to chemical permeation.
1. ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact
-
Objective: To measure the breakthrough time and permeation rate of a chemical through a protective material.
-
Methodology:
-
A specimen of the glove or clothing material is placed in a permeation test cell, dividing it into two chambers.
-
The challenge chemical (e.g., this compound dissolved in a solvent) is introduced into one chamber.
-
A collection medium (gas or liquid) is circulated through the other chamber.
-
The collection medium is continuously monitored by an analytical instrument to detect the presence of the challenge chemical.
-
The "normalized breakthrough time" is the time elapsed from the initial contact of the chemical with the material until the chemical is detected on the other side at a specific permeation rate.
-
2. ISO 6529: Protective clothing — Protection against chemicals — Determination of resistance of protective clothing materials to permeation by liquids and gases
-
Objective: Similar to ASTM F739, this international standard specifies methods for determining the resistance of protective clothing materials to permeation by liquid and gaseous chemicals.
-
Methodology: The standard outlines three methods:
-
Method A: For continuous contact with liquid chemicals.
-
Method B: For continuous contact with gaseous chemicals.
-
Method C: For intermittent contact with liquid or gaseous chemicals. The principle involves exposing one side of the material to the chemical and measuring the rate at which the chemical permeates to the other side.
-
Step-by-Step Guidance for Handling this compound
1. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound.
-
Ensure a designated handling area is clean and uncluttered. A chemical fume hood or a ventilated balance enclosure should be used when handling the powder.
-
Assemble all necessary PPE as determined by your risk assessment (see Tables 1 and 2). This should include, at a minimum, double gloves, a lab coat, and safety glasses. A respirator is required when handling the powder outside of a contained system.
2. Handling the Compound:
-
Weighing: Carefully weigh the required amount of this compound powder in a ventilated enclosure to minimize dust inhalation. Use anti-static weighing paper or a container.
-
Dissolving: Add the solvent to the powder slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Use in Experiments: When adding the this compound solution to cell cultures or other experimental systems, do so carefully to avoid aerosols and splashes.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
4. Waste Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
